Product packaging for Methyl 3,4,5-Tris(benzyloxy)benzoate(Cat. No.:CAS No. 70424-94-1)

Methyl 3,4,5-Tris(benzyloxy)benzoate

Cat. No.: B130653
CAS No.: 70424-94-1
M. Wt: 454.5 g/mol
InChI Key: MAUSJTNDKNFSEU-UHFFFAOYSA-N
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Description

Methyl 3,4,5-Tris(benzyloxy)benzoate, also known as this compound, is a useful research compound. Its molecular formula is C29H26O5 and its molecular weight is 454.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 525276. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H26O5 B130653 Methyl 3,4,5-Tris(benzyloxy)benzoate CAS No. 70424-94-1

Properties

IUPAC Name

methyl 3,4,5-tris(phenylmethoxy)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H26O5/c1-31-29(30)25-17-26(32-19-22-11-5-2-6-12-22)28(34-21-24-15-9-4-10-16-24)27(18-25)33-20-23-13-7-3-8-14-23/h2-18H,19-21H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAUSJTNDKNFSEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C(=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H26O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50326202
Record name Methyl 3,4,5-Tris(benzyloxy)benzoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

454.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70424-94-1
Record name 70424-94-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=525276
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl 3,4,5-Tris(benzyloxy)benzoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 3,4,5-Tris(benzyloxy)benzoate from Methyl Gallate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview for the synthesis of Methyl 3,4,5-Tris(benzyloxy)benzoate, a key intermediate in the production of various gallic acid derivatives.[1] The primary audience for this document includes researchers, scientists, and professionals in the field of drug development and fine chemical synthesis. This document delves into the core chemical principles, provides a detailed experimental protocol, and discusses the critical parameters that influence the reaction's success.

Executive Summary

The conversion of methyl gallate to this compound is a crucial step in the synthesis of more complex molecules, particularly those with applications in pharmaceuticals and advanced materials. The fundamental transformation is achieved through a Williamson ether synthesis, a robust and well-established method for forming ether linkages. This process involves the O-alkylation of the three phenolic hydroxyl groups of methyl gallate with benzyl chloride in the presence of a base. Careful control of reaction conditions is paramount to ensure high yield and purity of the final product. This guide will explore the mechanistic underpinnings of this reaction and provide a practical, step-by-step methodology for its successful implementation in a laboratory setting.

The Core Chemistry: Williamson Ether Synthesis

The synthesis of this compound from methyl gallate is a classic example of the Williamson ether synthesis.[2][3] This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2][3]

The key steps in this transformation are:

  • Deprotonation: In the initial step, a base is used to deprotonate the acidic phenolic hydroxyl groups of methyl gallate, forming the corresponding phenoxide ions. These phenoxide ions are significantly more nucleophilic than the starting hydroxyl groups, which is crucial for the subsequent reaction.

  • Nucleophilic Attack: The newly formed phenoxide ions then act as nucleophiles, attacking the electrophilic benzylic carbon of benzyl chloride.

  • Displacement: This nucleophilic attack results in the displacement of the chloride leaving group, forming the stable ether linkage.

The overall reaction is as follows:

The choice of base and solvent is critical for the success of this reaction, influencing both the reaction rate and the potential for side reactions.

The Role of the Base

A variety of bases can be employed in the Williamson ether synthesis, with inorganic carbonates such as potassium carbonate (K₂CO₃) and sodium carbonate (Na₂CO₃) being common choices for the alkylation of phenols.[4] These bases are effective at deprotonating the phenolic hydroxyl groups to facilitate the reaction.

Solvent Selection

Polar aprotic solvents like N,N-dimethylformamide (DMF) are often used in this type of reaction.[4] DMF is capable of dissolving both the methyl gallate and the base, providing a suitable medium for the reaction to proceed efficiently.

Experimental Protocol

The following protocol is a detailed, step-by-step guide for the synthesis of this compound from methyl gallate. This procedure is adapted from established methods for the analogous methylation of methyl gallate.[4]

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )Quantity
Methyl GallateC₈H₈O₅184.151 equivalent
Benzyl ChlorideC₇H₇Cl126.58> 3 equivalents
Potassium CarbonateK₂CO₃138.21> 3 equivalents
N,N-DimethylformamideC₃H₇NO73.09As solvent
WaterH₂O18.02For workup
MethanolCH₃OH32.04For purification
Step-by-Step Procedure
  • Reaction Setup: In a multi-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add methyl gallate, N,N-dimethylformamide (DMF), and potassium carbonate.

  • Inert Atmosphere: Purge the flask with nitrogen to create an inert atmosphere.

  • Reagent Addition: With vigorous stirring, add benzyl chloride to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to a temperature between 50-60°C. Maintain this temperature and continue stirring for several hours (e.g., 8 hours), monitoring the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Add water to the reaction mixture with continuous stirring. This will cause the crude product to precipitate.

  • Isolation of Crude Product: Collect the precipitated solid by vacuum filtration and wash it with water.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as methanol. Dissolve the crude solid in hot methanol, and then allow it to cool slowly to form crystals of the pure product.

  • Drying: Collect the purified crystals by vacuum filtration and dry them under vacuum to obtain the final product, this compound.

Reaction Workflow Diagram

The following diagram illustrates the key stages of the synthesis process.

SynthesisWorkflow cluster_prep Reaction Preparation cluster_reaction Synthesis cluster_workup Workup & Isolation cluster_purification Purification A Charge Reactor: - Methyl Gallate - K₂CO₃ - DMF B Establish Inert Atmosphere (N₂) A->B C Add Benzyl Chloride B->C D Heat to 50-60°C (Monitor by TLC) C->D E Cool to RT D->E F Precipitate with Water E->F G Vacuum Filtration F->G H Recrystallize from Methanol G->H I Vacuum Filtration & Drying H->I J Final Product: This compound I->J

Caption: A schematic workflow for the synthesis of this compound.

Alternative Approaches: Solvent-Free Synthesis

For a more environmentally friendly approach, a solvent-free Williamson ether synthesis can be considered. This method involves the direct reaction of the phenol with benzyl chloride in the presence of a solid base like potassium carbonate, often with microwave irradiation to accelerate the reaction. This approach minimizes the use of volatile organic solvents, aligning with the principles of green chemistry.

Characterization of this compound

The identity and purity of the synthesized this compound can be confirmed using various analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the product.

  • Mass Spectrometry (MS): Provides information on the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final product.

  • Melting Point: A sharp melting point range is indicative of a pure compound.

Conclusion

The synthesis of this compound from methyl gallate via the Williamson ether synthesis is a reliable and scalable method. By carefully controlling the reaction parameters, including the choice of base, solvent, and temperature, high yields of the desired product can be achieved. The detailed protocol and mechanistic insights provided in this guide serve as a valuable resource for researchers and professionals engaged in the synthesis of gallic acid derivatives and other fine chemicals.

References

Spectroscopic data for "Methyl 3,4,5-Tris(benzyloxy)benzoate" (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of Methyl 3,4,5-Tris(benzyloxy)benzoate

Introduction: The Structural and Synthetic Context

This compound is a significant organic compound, frequently utilized as a key intermediate in the synthesis of various gallic acid derivatives and complex dendritic molecules.[1][2] Its structure is derived from gallic acid, a naturally occurring polyphenol, where the three phenolic hydroxyl groups are protected by benzyl groups and the carboxylic acid is esterified with a methyl group. This extensive benzylation renders the molecule significantly more soluble in organic solvents compared to its polar precursor, facilitating its use in a wide range of synthetic transformations.

An unambiguous confirmation of the structure and purity of this compound is paramount for its successful application in multi-step syntheses. This guide provides a comprehensive analysis of the expected spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—that collectively serve as a definitive fingerprint for this molecule. The interpretation herein is grounded in fundamental principles and data from analogous structures, offering a predictive and explanatory framework for researchers.

Molecular Structure and Spectroscopic Correlation

The first step in any spectroscopic analysis is a thorough examination of the molecule's structure to identify its distinct chemical environments.

Caption: Molecular structure of this compound with key functional groups highlighted.

The key structural components are:

  • A Methyl Ester Group (-COOCH₃): This will give rise to characteristic signals for the carbonyl carbon (C=O) and the methyl protons and carbon.

  • A Central 3,4,5-Trisubstituted Benzene Ring: The two protons on this ring are chemically equivalent, leading to a single, sharp signal in the ¹H NMR spectrum.

  • Three Benzyloxy Groups (-O-CH₂-Ph): These groups are crucial identifiers. The two benzyloxy groups at positions 3 and 5 are chemically equivalent due to the molecule's symmetry, while the one at position 4 is unique. This subtle difference may or may not be resolved in the NMR spectra, depending on the solvent and instrument resolution. The methylene (CH₂) protons and the phenyl rings of these groups will produce distinct signals.

Part 1: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR is arguably the most powerful tool for elucidating the structure of organic molecules. It provides information on the number of different types of protons, their chemical environment, their relative numbers, and their proximity to other protons.

Experimental Protocol: ¹H NMR Acquisition

A robust protocol is essential for acquiring high-quality, reproducible data.

Caption: Standard workflow for ¹H NMR sample analysis.

A 1. Sample Prep ~5-10 mg in ~0.7 mL CDCl₃ B 2. Shimming Optimize magnetic field homogeneity A->B C 3. Tuning & Matching Maximize signal transmission B->C D 4. Acquisition 16-32 scans, 2-5s relaxation delay C->D E 5. Processing Fourier Transform, Phase & Baseline Correction D->E

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a suitable choice as it is an excellent solvent for this compound and its residual solvent peak at ~7.26 ppm does not typically interfere with key signals. Tetramethylsilane (TMS) is added as an internal standard (0 ppm).

  • Instrumentation: The spectrum should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate resolution of the aromatic and benzylic signals.

  • Acquisition Parameters: Standard acquisition parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 2-5 seconds. Typically, 16 to 32 scans are co-added to achieve an excellent signal-to-noise ratio.

  • Data Processing: The resulting Free Induction Decay (FID) is processed using a Fourier transform, followed by phase correction and baseline correction to yield the final spectrum.

Predicted ¹H NMR Spectrum and Interpretation

The spectrum is predicted to show four main groups of signals corresponding to the four distinct proton environments.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment & Rationale
7.50 - 7.30 Multiplet (m)15HAromatic Protons (3 x -C₆H₅): Protons on the terminal phenyl rings of the three benzyl groups. This complex pattern arises from the overlapping signals of ortho, meta, and para protons.[3]
7.29 Singlet (s)2HAromatic Protons (Central Ring): The two equivalent protons at C2 and C6 of the central benzoate ring. Their chemical shift is influenced by the electron-donating benzyloxy groups and the electron-withdrawing ester group.
5.14 Singlet (s)6HBenzylic Protons (3 x -OCH₂-): The six equivalent methylene protons of the three benzyloxy groups. Their equivalence is due to rapid bond rotation and molecular symmetry. They appear downfield due to the deshielding effect of the adjacent oxygen and phenyl ring.
3.90 Singlet (s)3HMethyl Protons (-OCH₃): The three protons of the methyl ester group. This signal is a sharp singlet, consistent with data for other methyl benzoates.[4]

Part 2: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides a map of the carbon skeleton of a molecule. Each unique carbon atom gives rise to a distinct signal.

Experimental Protocol: ¹³C NMR Acquisition

The protocol is similar to that for ¹H NMR, with a few key differences.

  • Sample Preparation: A more concentrated sample is typically required (20-50 mg in 0.6-0.7 mL of CDCl₃).

  • Acquisition Mode: The spectrum is usually acquired in a proton-decoupled mode, which means all signals appear as singlets, simplifying the spectrum.

  • Acquisition Parameters: A greater number of scans (e.g., 1024 or more) and a longer acquisition time are necessary due to the low natural abundance of the ¹³C isotope.

Predicted ¹³C NMR Spectrum and Interpretation

Due to symmetry, fewer than the total 29 carbons will be observed. The benzyloxy groups at C3 and C5 are equivalent.

Predicted Chemical Shift (δ, ppm)Assignment & Rationale
~166.5 Ester Carbonyl (C=O): The carbonyl carbon of the methyl ester group is highly deshielded and appears far downfield, typical for this functional group.[4]
~152.5 Aromatic C3, C5: Carbons on the central ring attached to the benzyloxy groups. They are shifted downfield due to the direct attachment to oxygen.
~142.5 Aromatic C4: The carbon on the central ring attached to the unique benzyloxy group.
~137.0 Aromatic C-ipso (Benzyl): The three ipso-carbons of the terminal phenyl rings (the carbons attached to the -CH₂- group).
~128.6 Aromatic C-ortho/meta (Benzyl): Overlapping signals for the ortho and meta carbons of the terminal phenyl rings.
~128.0 Aromatic C-para (Benzyl): The para carbons of the terminal phenyl rings.
~125.0 Aromatic C1: The ipso-carbon of the central ring, attached to the ester group.
~109.0 Aromatic C2, C6: The two equivalent carbons on the central ring, each bearing a hydrogen atom.
~75.0 Benzylic C4-OCH₂: The methylene carbon of the benzyloxy group at the C4 position.
~71.0 Benzylic C3,C5-OCH₂: The two equivalent methylene carbons of the benzyloxy groups at the C3 and C5 positions.
~52.3 Methyl Carbon (-OCH₃): The carbon of the methyl ester group.[4]

Part 3: Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

Experimental Protocol: IR Spectrum Acquisition
  • Method: The spectrum can be obtained using either the Potassium Bromide (KBr) pellet method or Attenuated Total Reflectance (ATR). ATR is often preferred for its simplicity and speed.

  • Sample Preparation (ATR): A small amount of the solid sample is placed directly on the ATR crystal.

  • Data Acquisition: The spectrum is typically recorded from 4000 cm⁻¹ to 400 cm⁻¹. A background scan is performed first and automatically subtracted from the sample scan.

Predicted Key IR Absorption Bands
Wavenumber (cm⁻¹)Vibration TypeFunctional Group & Rationale
3100-3000 C-H Stretch (sp²)Aromatic C-H: Stretching vibrations from the protons on all four aromatic rings.
3000-2850 C-H Stretch (sp³)Aliphatic C-H: Stretching vibrations from the methylene (-CH₂-) and methyl (-CH₃) groups.
~1720 C=O StretchEster Carbonyl: This is a very strong and sharp absorption, highly characteristic of the ester functional group. The value is consistent with an aryl ester.[5]
1600-1450 C=C StretchAromatic Rings: A series of sharp bands corresponding to the carbon-carbon stretching vibrations within the aromatic rings.
~1250 & ~1100 C-O StretchEther & Ester C-O: Two strong absorptions are expected. The higher frequency band (~1250 cm⁻¹) corresponds to the aryl-O stretch of the C-O-C ether links, while the lower frequency band (~1100 cm⁻¹) is associated with the O-CH₂ stretch.[6]
750-690 C-H BendAromatic C-H Out-of-Plane: Strong bands in this region are characteristic of monosubstituted benzene rings (from the benzyl groups).[5]

Part 4: Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of its molecular weight and the deduction of its structure.

Experimental Protocol: MS Acquisition (ESI)

Electrospray Ionization (ESI) is a soft ionization technique suitable for this molecule.

  • Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent like methanol or acetonitrile.

  • Ionization Mode: The analysis is typically run in positive ion mode, where adducts with protons ([M+H]⁺) or sodium ions ([M+Na]⁺) are readily formed.

  • Analysis: The ionized sample is introduced into the mass analyzer (e.g., Quadrupole or Time-of-Flight), which separates the ions based on their m/z ratio.

Predicted Mass Spectrum and Fragmentation

The molecular formula is C₂₉H₂₆O₅, with a calculated molecular weight of 454.51 g/mol .[2][7]

  • Molecular Ion Peaks: The primary ions observed would be:

    • [M+H]⁺ at m/z = 455.18

    • [M+Na]⁺ at m/z = 477.16

    • [M+K]⁺ at m/z = 493.13

Caption: Predicted primary fragmentation pathway for this compound.

Parent [M+H]⁺ m/z 455 Frag1 Tropylium Cation [C₇H₇]⁺ m/z 91 Parent->Frag1 - C₂₂H₁₉O₅ Frag2 Loss of Benzyl [M - C₇H₇]⁺ m/z 364 Parent->Frag2 - C₇H₇ radical Frag3 Loss of Benzene [M - C₆H₆]⁺ m/z 377 Parent->Frag3 - C₆H₆

  • Key Fragmentation Pattern: The most characteristic fragmentation in molecules containing benzyl groups is the formation of the tropylium cation (C₇H₇⁺) . This fragment is highly stable and typically gives rise to the base peak (the most intense peak) in the spectrum at m/z = 91 . The observation of a dominant peak at m/z 91 is strong evidence for the presence of the benzyloxy moieties. Other likely fragments would result from the loss of a benzyl radical (M - 91) or a neutral toluene molecule.

Conclusion

The combination of NMR, IR, and MS provides a complete and unambiguous spectroscopic profile for this compound. The ¹H NMR confirms the relative number and connectivity of protons, the ¹³C NMR maps the carbon framework, the IR spectrum identifies the key functional groups (ester, ether, aromatic rings), and mass spectrometry confirms the molecular weight and the presence of the characteristic benzyl groups. When taken together, these techniques provide a self-validating system for the structural confirmation and purity assessment essential for drug development and advanced materials science.

References

A Comprehensive Technical Guide to the Solubility of Methyl 3,4,5-Tris(benzyloxy)benzoate in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the solubility characteristics of Methyl 3,4,5-Tris(benzyloxy)benzoate, a key intermediate in fine chemical synthesis. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical data to facilitate its application in various laboratory and industrial settings.

Executive Summary

This compound is a white solid compound with the molecular formula C₂₉H₂₆O₅ and a molecular weight of 454.51 g/mol .[1][2] Its utility as a precursor for gallic acid derivatives and other complex molecules is significantly influenced by its solubility in organic solvents.[1] This guide establishes a framework for understanding and predicting its solubility based on molecular structure and solvent properties, and provides established experimental protocols for empirical determination.

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" is the cornerstone for predicting the solubility of a solute in a solvent. This principle states that substances with similar polarity and intermolecular forces are more likely to be soluble in one another.

Molecular Structure and Polarity Analysis of this compound

This compound possesses a complex molecular structure that dictates its solubility behavior. Key features include:

  • Aromatic Rings: The central benzene ring and the three benzyl groups are nonpolar in nature, contributing to its affinity for nonpolar solvents.

  • Ester and Ether Functional Groups: The methyl ester (-COOCH₃) and three benzyloxy (-OCH₂C₆H₅) groups introduce polar character to the molecule through their oxygen atoms. These groups can act as hydrogen bond acceptors.

  • Overall Polarity: Despite the presence of polar functional groups, the large nonpolar surface area from the numerous aromatic rings suggests that the molecule is predominantly nonpolar to moderately polar. The PubChem computed XLogP3 value of 6.2 further indicates a significant lipophilic (fat-loving) and hydrophobic (water-fearing) character.[2]

The Role of the Solvent

The choice of solvent is critical. Solvents are broadly classified based on their polarity, which is often quantified by a polarity index.

  • Polar Protic Solvents: These solvents (e.g., water, methanol, ethanol) have a hydrogen atom attached to an electronegative atom and can act as both hydrogen bond donors and acceptors.

  • Polar Aprotic Solvents: These solvents (e.g., acetone, acetonitrile, dimethylformamide) are polar but lack an O-H or N-H bond, so they can only act as hydrogen bond acceptors.

  • Nonpolar Solvents: These solvents (e.g., hexane, toluene, diethyl ether) have low polarity and primarily interact through weaker van der Waals forces.

Reported Solubility Data

Based on available chemical supplier information, this compound has been reported to be soluble in the following organic solvents:

SolventClassificationReported Solubility
AcetonePolar AproticSoluble[1][3]
ChloroformModerately PolarSoluble[1][3]
DichloromethaneModerately PolarSoluble[1][3]

Predicted Solubility in a Broader Range of Solvents

Leveraging the "like dissolves like" principle and the structural analysis of this compound, we can predict its solubility in a wider array of common organic solvents.

Solvent CategoryExample SolventsPredicted SolubilityRationale
Halogenated Solvents Dichloromethane, ChloroformHigh The moderate polarity of these solvents aligns well with the mixed polar and nonpolar characteristics of the solute.
Ketones Acetone, Methyl Ethyl KetoneHigh The polarity of ketones is sufficient to interact with the ester and ether groups, while their organic nature accommodates the nonpolar aromatic rings.
Aromatic Hydrocarbons Toluene, Benzene, XyleneModerate to High The nonpolar aromatic rings of these solvents will have a strong affinity for the numerous phenyl groups in the solute.
Ethers Diethyl Ether, Tetrahydrofuran (THF)Moderate These solvents are relatively nonpolar but contain an ether linkage that can interact with the polar groups of the solute.
Esters Ethyl AcetateModerate Similar in polarity to ethers and ketones, ethyl acetate should be a reasonably good solvent.
Alcohols Methanol, Ethanol, IsopropanolLow to Moderate While these are polar solvents, the extensive nonpolar character of the solute may limit its solubility. Shorter-chain alcohols will be less effective than longer-chain ones.
Polar Aprotic Solvents Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Moderate The high polarity of these solvents may not be perfectly matched with the largely nonpolar solute.
Alkanes Hexane, Heptane, CyclohexaneLow These are highly nonpolar solvents and are unlikely to effectively solvate the polar ester and ether functional groups of the solute.
Water Insoluble As a highly polar protic solvent, water is a very poor solvent for the predominantly nonpolar and hydrophobic this compound.

Experimental Protocol for Solubility Determination

To empirically determine the solubility of this compound, the following standardized protocol can be employed.

Materials and Equipment
  • This compound (solid)

  • A range of organic solvents (analytical grade)

  • Small test tubes or vials

  • Vortex mixer

  • Analytical balance

  • Spatula

  • Pipettes

Step-by-Step Procedure
  • Preparation: Label a series of clean, dry test tubes with the names of the solvents to be tested.

  • Weighing the Solute: Accurately weigh a specific amount of this compound (e.g., 10 mg) and add it to each test tube.

  • Solvent Addition: Add a measured volume of the first solvent (e.g., 1 mL) to the corresponding test tube.

  • Mixing: Vigorously mix the contents of the test tube using a vortex mixer for a set period (e.g., 1-2 minutes).

  • Observation: Visually inspect the solution.

    • Soluble: The solid completely dissolves, and the solution is clear.

    • Partially Soluble: Some of the solid dissolves, but undissolved particles remain.

    • Insoluble: The solid does not appear to dissolve.

  • Incremental Solvent Addition (for quantitative analysis): If the compound is soluble, add more solute in known increments until saturation is reached (i.e., solid material remains undissolved after thorough mixing). If the compound is not fully soluble, add more solvent in measured volumes until the solid dissolves completely.

  • Record Results: Document the observations and calculate the approximate solubility in terms of mg/mL or g/100mL.

  • Repeat: Repeat steps 3-7 for each solvent being tested.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_testing Solubility Testing cluster_analysis Analysis & Quantification A Label Test Tubes B Weigh Solute (e.g., 10 mg) A->B C Add Solvent (e.g., 1 mL) B->C D Vortex Mix (1-2 min) C->D E Visual Observation D->E F Soluble? E->F G Record as Soluble F->G Yes H Partially Soluble/Insoluble? F->H No J Optional: Add more solute/solvent for quantitative data G->J I Record as Insoluble/Partially Soluble H->I Yes I->J K Final Data Table J->K Repeat for all solvents

Caption: A flowchart illustrating the experimental workflow for determining the solubility of this compound.

Safety Considerations

  • Always consult the Safety Data Sheet (SDS) for this compound and all solvents used.

  • Work in a well-ventilated area or a fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

The solubility of this compound is governed by its predominantly nonpolar to moderately polar character, stemming from its large aromatic structure and polar ester and ether functionalities. It exhibits good solubility in moderately polar and nonpolar solvents such as dichloromethane, chloroform, acetone, and aromatic hydrocarbons. Its solubility is predicted to be limited in highly polar solvents like water and lower-chain alcohols, as well as in highly nonpolar alkanes. The provided experimental protocol offers a reliable method for the empirical determination of its solubility in a wide range of organic solvents, enabling informed solvent selection for synthesis, purification, and formulation development.

References

The Cornerstone of Precision Nanomedicine: A Technical Guide to Methyl 3,4,5-Tris(benzyloxy)benzoate in Dendrimer Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Architectural Precision of Dendrimers

In the realm of advanced drug delivery and materials science, dendrimers represent a class of synthetic macromolecules with unparalleled structural control.[1][2] Unlike linear polymers, dendrimers are highly branched, three-dimensional structures with a well-defined size, shape, and a high density of surface functional groups.[3][4] This architectural precision makes them ideal candidates for a multitude of biomedical applications, including drug and gene delivery, where they can enhance the solubility, bioavailability, and targeting of therapeutic agents.[5][6][7] At the heart of many of these sophisticated nanostructures lies a critical starting material: Methyl 3,4,5-Tris(benzyloxy)benzoate . This guide provides an in-depth exploration of this foundational building block, from its synthesis and characterization to its pivotal role in the construction of dendrimers for the next generation of therapeutics.

This compound: The Ideal Scaffolding Monomer

This compound (CAS 70424-94-1) is a derivative of gallic acid, a naturally occurring antioxidant.[8][9] Its value in dendrimer synthesis stems from its unique combination of a reactive core and protected peripheral functionalities.

Key Physicochemical Properties:

PropertyValueSource
Molecular Formula C29H26O5[8][10]
Molecular Weight 454.51 g/mol [8][11]
Appearance White to light yellow crystalline powder[8][12]
Solubility Soluble in common organic solvents like acetone, chloroform, and dichloromethane[8]

The three benzyloxy groups serve as protecting groups for the hydroxyl functionalities of the gallate core. This protection is crucial as it prevents unwanted side reactions during the initial stages of dendrimer construction. The benzyl groups are relatively stable but can be cleaved under specific conditions, allowing for subsequent modification of the dendrimer's internal structure or the attachment of other molecules.[13] The methyl ester at the focal point provides a reactive handle for the step-wise growth of the dendritic structure.

Synthesis of this compound: A Modified Williamson Ether Synthesis

The synthesis of this compound is typically achieved through a modification of the Williamson ether synthesis.[14][15] This classic organic reaction involves the reaction of an alkoxide with a primary alkyl halide to form an ether. In this case, the starting material is methyl 3,4,5-trihydroxybenzoate (methyl gallate), which is reacted with benzyl bromide in the presence of a weak base.

Experimental Protocol: Synthesis of this compound

  • Dissolution: Dissolve methyl 3,4,5-trihydroxybenzoate in a suitable polar aprotic solvent, such as acetone or dimethylformamide (DMF).

  • Base Addition: Add a slight excess of a weak base, such as potassium carbonate (K2CO3), to the solution. The base deprotonates the phenolic hydroxyl groups to form the corresponding phenoxide ions.

  • Benzylating Agent: Slowly add benzyl bromide to the reaction mixture. The phenoxide ions act as nucleophiles, attacking the electrophilic benzyl bromide in an SN2 reaction to form the benzyl ether linkages.[14]

  • Reaction Conditions: The reaction is typically heated to reflux for several hours to ensure complete conversion. Progress can be monitored by thin-layer chromatography (TLC).

  • Workup and Purification: After the reaction is complete, the inorganic salts are removed by filtration. The solvent is then removed under reduced pressure. The crude product is redissolved in an organic solvent like ethyl acetate and washed with water and brine to remove any remaining impurities. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The final product is purified by recrystallization or column chromatography to yield a white crystalline solid.[16][17]

Caption: Synthesis of this compound.

Characterization

The successful synthesis and purity of this compound are confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are used to confirm the chemical structure.[10][18][19] The ¹H NMR spectrum will show characteristic peaks for the aromatic protons of the benzyl groups and the gallate core, as well as the methyl ester protons.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, such as the ester carbonyl group and the ether linkages.

  • Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound.[10]

Dendrimer Construction: Divergent and Convergent Approaches

This compound serves as a fundamental building block for the synthesis of dendrimers through two primary strategies: the divergent and convergent methods.[1][2][20]

The Divergent Approach: Growth from the Core Outward

The divergent synthesis begins with a multifunctional core molecule and grows outwards in a layer-by-layer fashion, with each layer referred to as a "generation."[21][22]

Workflow for Divergent Dendrimer Synthesis:

  • Core Reaction: A core molecule with multiple reactive sites (e.g., ammonia or ethylenediamine) is reacted with an excess of this compound that has been modified to have a reactive group at the methyl ester position (e.g., an acid chloride or an amine-reactive ester).

  • Generation Growth: This initial reaction forms the first generation (G1) dendrimer. The benzyloxy groups on the periphery are then deprotected to reveal hydroxyl groups.

  • Iteration: These newly exposed hydroxyl groups are then reacted with more modified this compound to form the next generation. This two-step process of reaction and deprotection is repeated to build higher-generation dendrimers.[22]

While the divergent approach allows for the synthesis of large dendrimers, a significant challenge is the potential for structural defects in the outer generations due to incomplete reactions.[20]

Divergent_Synthesis cluster_growth core Core Molecule (e.g., Ethylenediamine) g0 Generation 0 core->g0 Initiation g1 Generation 1 g0->g1 1. Reaction with Monomer 2. Activation g0->g1 g2 Generation 2 g1->g2 1. Reaction with Monomer 2. Activation g1->g2 monomer Activated Monomer (from this compound) deprotection Deprotection (Removal of Benzyl Groups)

Caption: Divergent dendrimer synthesis workflow.

The Convergent Approach: Building from the Outside In

The convergent synthesis method offers greater structural control by building the dendrimer from the periphery towards the core.[20][21]

Workflow for Convergent Dendrimer Synthesis:

  • Dendron Synthesis: The synthesis begins with the end groups of the dendrimer. This compound is modified at the methyl ester position to create a reactive focal point. These individual branches are called dendrons.

  • Dendron Growth: Dendrons of increasing size are synthesized by coupling smaller dendrons together.

  • Final Coupling: In the final step, several of these pre-synthesized dendrons are attached to a multifunctional core molecule to form the complete dendrimer.[2]

The convergent approach allows for easier purification of the intermediates at each step, resulting in a more monodisperse and structurally perfect final dendrimer.[20][21]

Convergent_Synthesis periphery Peripheral Units dendron_g1 Generation 1 Dendron periphery->dendron_g1 Attach to Monomer dendron_g2 Generation 2 Dendron dendron_g1->dendron_g2 Couple Dendrons final_dendrimer Final Dendrimer dendron_g2->final_dendrimer Attach to Core core Core Molecule core->final_dendrimer monomer Monomer (from this compound)

Caption: Convergent dendrimer synthesis workflow.

Deprotection of Benzyl Ethers: Unlocking Functionality

A critical step in dendrimer synthesis and functionalization is the deprotection of the benzyl ethers to reveal the reactive hydroxyl groups.[13] The choice of deprotection method is crucial to avoid degradation of the dendrimer structure.

Common Deprotection Methods:

  • Catalytic Hydrogenolysis: This is the most common method and involves the use of hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst.[23] This method is highly efficient but may not be suitable for dendrimers containing other reducible functional groups.

  • Acid-Catalyzed Cleavage: Strong acids can cleave benzyl ethers, but this method is limited to acid-stable dendrimers.[13]

  • Oxidative Cleavage: Reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can be used for oxidative deprotection, which can be advantageous when other sensitive functional groups are present.[24]

Applications in Drug Delivery and Beyond

The dendrimers synthesized from this compound have a wide range of applications, particularly in the field of drug delivery.[3][5][7]

  • Enhanced Drug Solubility: The hydrophobic interior of the dendrimer can encapsulate poorly soluble drugs, increasing their solubility and bioavailability.[6]

  • Targeted Drug Delivery: The surface of the dendrimer can be functionalized with targeting ligands, such as antibodies or folic acid, to direct the drug to specific cells or tissues, thereby reducing side effects.[7]

  • Controlled Release: Drugs can be covalently attached to the dendrimer surface via cleavable linkers, allowing for controlled release at the target site.[3]

  • Gene Delivery: The positively charged surface of some dendrimers can complex with negatively charged DNA or RNA, facilitating their entry into cells for gene therapy applications.[4]

Beyond drug delivery, these dendrimers are also being explored as:

  • MRI Contrast Agents: By chelating metal ions, dendrimers can serve as high-performance contrast agents for magnetic resonance imaging.[4]

  • Catalysts: The well-defined structure of dendrimers makes them useful as scaffolds for catalytic nanoparticles.[25]

  • Advanced Materials: Dendrimers are being investigated for use in the development of novel coatings, adhesives, and other advanced materials.[25]

Conclusion and Future Perspectives

This compound is a versatile and indispensable starting material in the field of dendrimer chemistry. Its unique structure allows for the precise, step-wise construction of highly ordered macromolecules with tailored properties. As our understanding of nanotechnology and nanomedicine continues to grow, so too will the demand for well-defined nanostructures like the dendrimers derived from this foundational building block. Future research will likely focus on the development of even more efficient and scalable synthetic routes, as well as the exploration of novel applications for these remarkable molecules in areas ranging from personalized medicine to sustainable energy.

References

A Senior Application Scientist's Guide to Sourcing and Qualifying Methyl 3,4,5-Tris(benzyloxy)benzoate for Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3,4,5-Tris(benzyloxy)benzoate (CAS No. 70424-94-1) is a pivotal intermediate in the synthesis of a wide array of high-value molecules, including gallic acid derivatives and dendrimers used in drug delivery and materials science.[1][2] The success of these complex syntheses is critically dependent on the purity and consistency of this starting material. This guide provides an in-depth framework for navigating the commercial supplier landscape, qualifying vendors, interpreting analytical documentation, and implementing essential incoming quality control (QC) protocols to ensure the integrity of your research and development pipeline.

The Strategic Importance of a High-Purity Precursor

This compound serves as a protected form of methyl gallate, where the three hydroxyl groups are masked with benzyl ethers. This protection strategy is fundamental in multi-step organic synthesis, allowing for selective reactions at other parts of the molecule before a final debenzylation step reveals the free hydroxyls. Its application is prevalent in the synthesis of polyphenolic compounds, which are widely investigated for their antioxidant and therapeutic properties.[3][4] Furthermore, its rigid, well-defined structure makes it a valuable building block for creating dendrimeric structures with applications in advanced materials.[5] Given its role as a foundational precursor, any impurities—such as residual starting materials from its own synthesis (e.g., methyl gallate, benzyl bromide) or byproducts—can introduce significant complications in subsequent, often costly, synthetic steps.

The Commercial Supplier Landscape: A Comparative Analysis

Selecting a supplier is not merely a procurement transaction; it is the first critical control point in the manufacturing process of a new chemical entity. A researcher must balance cost with a thorough assessment of quality, reliability, and documentation. Major chemical suppliers offer this material with varying stated purities and levels of analytical support.

Supplier Example Product Number Stated Purity (%) Analytical Methods Cited Typical Documentation
TCI Chemicals T1870>98.0%HPLCCoA, SDS, HPLC Data[6]
Sigma-Aldrich (Merck) Ambeed AMBH2D6F8ED3 (example)95%Not explicitly detailed on summaryCoA, SDS
Fisher Scientific (distributor for TCI) T18705G98.0+%HPLCCoA, SDS[6]
NINGBO INNO PHARMCHEM CO., LTD. N/AHigh Purity (not specified)Not specifiedGeneral Product Information[1][2]

This table is illustrative. Researchers should always consult the specific product page and available documentation for the most current information.

Decoding the Certificate of Analysis (CoA): A Researcher's Guide

The Certificate of Analysis (CoA) is the single most important document accompanying your starting material. It is a formal record from the supplier's quality control department certifying that the product meets its stated specifications. A researcher must scrutinize this document beyond the headline purity number.

Key Sections of a Typical CoA:

  • Identifiers: Confirms CAS Number (70424-94-1), molecular formula (C29H26O5), and lot number.

  • Physical Properties:

    • Appearance: Typically "White to Light yellow powder to crystal". A significant deviation may indicate degradation or contamination.

    • Melting Point: Literature values are often cited in a range, for instance, 100.0 to 104.0 °C. A broad or depressed melting point is a classic indicator of impurity.

  • Identity Verification:

    • ¹H NMR: The CoA should state that the spectrum conforms to the structure. A researcher should expect key signals around 7.3-7.4 ppm (aromatic protons of benzyl groups), 5.1 ppm (benzylic CH2 protons), and 3.9 ppm (methyl ester protons).[4]

  • Purity Assessment:

    • HPLC: This is the most common method for purity assessment, often stated as ">98.0% (area %)". It is crucial to examine the chromatogram if provided. Look for the number and size of any impurity peaks.

Protocol: Independent Verification and Incoming Quality Control (QC)

Trust, but verify. Relying solely on the supplier's CoA introduces unacceptable risk into a drug development program. Independent verification of critical starting materials is a cornerstone of good laboratory practice (GLP) and current good manufacturing practice (cGMP).

Step-by-Step Protocol for ¹H NMR Verification
  • Sample Preparation: Accurately weigh approximately 5-10 mg of the supplied this compound.

  • Dissolution: Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl3) or deuterated dimethyl sulfoxide (DMSO-d6) in a clean, dry NMR tube.

  • Referencing: Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.

  • Analysis:

    • Confirm the presence and correct integration of characteristic peaks:

      • ~7.4 ppm (m, 15H): Phenyl protons of the three benzyl groups.

      • ~7.3 ppm (s, 2H): Aromatic protons on the central benzoate ring.

      • ~5.1 ppm (s, 6H): Methylene protons (O-CH2-Ph) of the benzyl groups.

      • ~3.9 ppm (s, 3H): Methyl ester protons (COOCH3).

    • Scrutinize the baseline for impurity peaks. Pay close attention to the aliphatic region for residual solvents (e.g., acetone).

Step-by-Step Protocol for Melting Point Determination
  • Apparatus: Use a calibrated digital melting point apparatus.

  • Sample Preparation: Load a small, dry amount of the crystalline powder into a capillary tube.

  • Measurement: Place the capillary in the apparatus and heat at a slow, steady rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Analysis: Record the temperature range from the first appearance of liquid to the complete liquefaction of the sample. Compare this experimental range to the supplier's specification (e.g., 100.0-104.0 °C) and literature values. A range wider than 2 °C or a value significantly below the expected range suggests the presence of impurities.

Supplier Qualification Workflow

A systematic approach is necessary for qualifying and maintaining a supplier for a critical raw material. The following workflow ensures that quality and consistency are actively managed.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Analytical Qualification cluster_2 Phase 3: Ongoing Management A Identify Potential Suppliers (e.g., TCI, Sigma-Aldrich) B Request Technical Data Packet (CoA, SDS, Purity Specs) A->B C Order Sample Lot B->C D Perform Incoming QC (¹H NMR, HPLC, MP) C->D E Does Data Match CoA & Meet Specs? D->E F Qualify Supplier Lot E->F Yes G Reject Lot & Re-evaluate Supplier E->G No H Place Bulk Order F->H I Perform Incoming QC on Each New Lot H->I J Consistent Quality? I->J K Maintain 'Approved Supplier' Status J->K Yes L Initiate Supplier Corrective Action Request (SCAR) J->L No

Figure 1: A logical workflow for the qualification and ongoing management of a critical raw material supplier.

Safe Handling, Storage, and Stability

Proper handling and storage are crucial to maintain the integrity of the compound from receipt to use.

  • Handling: this compound should be handled in a well-ventilated area.[7] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.[7] Avoid creating dust.[7]

  • Storage: The material should be stored in a tightly closed container in a cool, dark, and dry place.[7] An inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage to prevent potential oxidation, although the compound is generally stable under standard ambient conditions.[8] It should be stored away from strong oxidizing agents.[7]

  • Safety: The compound is harmful if swallowed.[9] Standard safety precautions should be followed, including thorough hand washing after handling.[7]

Conclusion

The procurement of this compound is a critical, science-driven process that extends far beyond a simple purchase. For the research, development, and manufacturing scientist, a rigorous approach to supplier selection, documentation analysis, independent verification, and proper handling is paramount. By implementing the workflows and protocols outlined in this guide, organizations can mitigate risks associated with raw material quality, ensuring the reproducibility of their synthetic processes and the ultimate success of their scientific objectives.

References

Methodological & Application

Application Notes & Protocols: A Strategic Guide to the Synthesis of Gallic Acid Derivatives from Methyl 3,4,5-Tris(benzyloxy)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Gallic Acid and Protected Intermediates

Gallic acid (3,4,5-trihydroxybenzoic acid) is a naturally occurring phenolic compound renowned for its potent antioxidant, anti-inflammatory, antineoplastic, and antimicrobial properties.[1][2] These diverse biological activities make its derivatives highly sought-after scaffolds in medicinal chemistry and drug development.[3][4][5] However, the direct functionalization of gallic acid is often hampered by the high reactivity of its three phenolic hydroxyl groups, leading to poor selectivity and unwanted side reactions.

To achieve precise molecular architectures, a protection strategy is paramount. Methyl 3,4,5-Tris(benzyloxy)benzoate serves as an exemplary protected intermediate.[6][7][8] In this molecule, the reactive hydroxyl groups are masked as stable benzyl ethers, while the carboxyl group is protected as a methyl ester. This dual protection allows for selective modification at the ester position, followed by a straightforward deprotection step to unveil the final, functional gallic acid derivative. This guide provides a detailed exploration of this versatile synthetic strategy, offering both the theoretical underpinnings and practical, step-by-step protocols for researchers in organic synthesis and drug discovery.

Core Synthetic Strategy: A Two-Phase Approach

The synthesis of diverse gallic acid derivatives from this compound is elegantly achieved through a two-phase strategy. This approach provides a logical and highly adaptable framework for creating libraries of compounds for screening and development.

  • Phase I: Functionalization of the C1-Ester Group. The initial phase focuses exclusively on the methyl ester. The robust benzyl ether protecting groups remain intact under the conditions required for ester hydrolysis, amidation, or transesterification. This allows for the precise installation of desired functionalities at the carboxylic acid position.

  • Phase II: Global Deprotection. Once the C1 position has been modified, the final step involves the cleavage of the three benzyl ethers to liberate the free phenolic hydroxyls. This is typically accomplished under mild conditions using catalytic transfer hydrogenation, a method known for its efficiency and functional group tolerance.[9]

G start This compound (Starting Material) phase1 Phase I: C1-Ester Functionalization start->phase1 intermediate Functionalized Intermediate (Still Benzyl-Protected) phase1->intermediate e.g., Saponification, Amide Coupling phase2 Phase II: Global Deprotection (Debenzylation) end Diverse Gallic Acid Derivatives (Final Products) phase2->end Catalytic Transfer Hydrogenation intermediate->phase2 G cluster_0 Phase I: Functionalization cluster_1 Phase II: Deprotection start This compound acid 3,4,5-Tris(benzyloxy)benzoic Acid start->acid Protocol 1: LiOH, THF/H₂O amide_protected N-Propyl-3,4,5-Tris(benzyloxy)benzamide acid->amide_protected Protocol 2: Propylamine, EDCI, HOBt, TEA, DMF final_product N-Propyl Gallamide (Final Product) amide_protected->final_product Protocol 3: Pd/C, HCOONH₄, EtOH

References

Application Notes and Protocols: A Guide to the Deprotection of Benzyl Groups in Methyl 3,4,5-Tris(benzyloxy)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Benzyl Groups in Phenolic Protection

In the intricate landscape of multi-step organic synthesis, particularly in the pharmaceutical and fine chemical industries, the judicious use of protecting groups is paramount to achieving desired molecular architectures. Among these, the benzyl group stands out as a robust and versatile shield for hydroxyl functionalities, prized for its stability across a wide range of reaction conditions.[1] The substrate at the heart of this guide, Methyl 3,4,5-Tris(benzyloxy)benzoate, serves as a quintessential example of a poly-protected phenol. This compound is a key intermediate in the synthesis of gallic acid derivatives, compounds of significant interest for their antioxidant and various biological activities.[2]

The strategic removal, or deprotection, of these benzyl ethers is a critical step to unveil the free hydroxyl groups of the target molecule, methyl 3,4,5-trihydroxybenzoate (methyl gallate). The choice of deprotection methodology is dictated by the overall molecular landscape, demanding high efficiency and chemoselectivity to avoid unwanted side reactions with other functional groups that may be present. This guide provides an in-depth exploration of the prevalent and reliable methods for the deprotection of this compound, with a focus on catalytic hydrogenation and transfer hydrogenation, offering detailed protocols and expert insights for researchers, scientists, and drug development professionals.

Pillar 1: Catalytic Hydrogenation - The Workhorse of Benzyl Deprotection

Catalytic hydrogenation is the most widely employed method for the cleavage of benzyl ethers due to its clean reaction profile and generally high yields.[1][3] The reaction proceeds via hydrogenolysis, where the C-O bond of the benzyl ether is cleaved by hydrogen gas in the presence of a metal catalyst, typically palladium on carbon (Pd/C).[3]

Reaction Mechanism: A Surface-Catalyzed Cascade

The debenzylation process on the surface of the palladium catalyst is a multi-step sequence. Initially, both the hydrogen gas and the benzyl ether substrate adsorb onto the catalyst surface. The palladium facilitates the cleavage of the H-H bond of hydrogen. Subsequently, the benzylic C-O bond is cleaved, leading to the formation of the deprotected alcohol and toluene as a benign byproduct.

Catalytic_Hydrogenation_Mechanism Substrate R-O-Bn Catalyst Pd/C Catalyst Surface Substrate->Catalyst Adsorbed_Substrate Adsorbed R-O-Bn Catalyst->Adsorbed_Substrate Adsorbed_H Adsorbed H• Catalyst->Adsorbed_H H2 H₂ H2->Catalyst Transition_State Transition State Adsorbed_Substrate->Transition_State Adsorbed_H->Transition_State Product R-OH Transition_State->Product Byproduct Toluene Transition_State->Byproduct Product->Catalyst Desorption Byproduct->Catalyst Desorption

Caption: General mechanism of catalytic hydrogenation for benzyl ether cleavage.

Protocol 1: Catalytic Hydrogenation of this compound

This protocol outlines a standard procedure for the complete debenzylation of this compound to afford methyl gallate.

Materials:

  • This compound (1.0 eq)

  • 10% Palladium on Carbon (Pd/C) (10-20 mol%)

  • Ethanol (or Ethyl Acetate)

  • Hydrogen gas (H₂)

  • Celite®

Procedure:

  • In a suitable hydrogenation flask, dissolve this compound in a sufficient volume of ethanol or ethyl acetate.

  • Carefully add 10% Pd/C to the solution under an inert atmosphere (e.g., argon or nitrogen).

  • Securely attach the flask to a hydrogenation apparatus.

  • Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere is replaced by hydrogen.

  • Stir the reaction mixture vigorously under a positive pressure of hydrogen (typically a balloon or a Parr shaker apparatus at 40-50 psi) at room temperature.[3]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 3-24 hours.

  • Upon completion, carefully vent the hydrogen gas and purge the flask with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with the reaction solvent.

  • Combine the filtrate and washings and concentrate under reduced pressure to yield the crude product.

  • Purify the crude methyl gallate by recrystallization (e.g., from water or methanol/water) or column chromatography if necessary.

Data Presentation: Reaction Parameters and Expected Outcome

ParameterValue
SubstrateThis compound
ProductMethyl 3,4,5-Trihydroxybenzoate
Catalyst10% Pd/C
Hydrogen SourceH₂ gas
SolventEthanol or Ethyl Acetate
TemperatureRoom Temperature
Pressure1 atm (balloon) to 50 psi
Typical Yield>90%

Pillar 2: Transfer Hydrogenation - A Milder Alternative

For substrates containing functional groups that are sensitive to standard hydrogenation conditions (e.g., reducible moieties like alkenes or alkynes), catalytic transfer hydrogenation (CTH) presents a milder and often more selective alternative.[4] In this method, hydrogen is generated in situ from a hydrogen donor molecule, such as ammonium formate, formic acid, or triethylsilane, in the presence of a catalyst.[4][5]

Workflow for Transfer Hydrogenation

Transfer_Hydrogenation_Workflow Start Dissolve Substrate in Solvent Add_Catalyst Add Pd/C Catalyst Start->Add_Catalyst Add_Donor Add Hydrogen Donor (e.g., Ammonium Formate) Add_Catalyst->Add_Donor Reaction Stir at Room Temp or Heat Add_Donor->Reaction Monitor Monitor by TLC/LC-MS Reaction->Monitor Monitor->Reaction Incomplete Filter Filter through Celite Monitor->Filter Complete Concentrate Concentrate Filtrate Filter->Concentrate Purify Purify Product Concentrate->Purify

References

Application Note: Synthesis and Characterization of Dendritic Liquid Crystals Utilizing Methyl 3,4,5-Tris(benzyloxy)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Architectural Significance of Dendrons in Liquid Crystal Design

Liquid crystals (LCs) represent a unique state of matter, possessing both the fluidity of liquids and the long-range orientational order of crystals.[1] This duality enables their application in a vast array of technologies, from ubiquitous display devices to advanced optical sensors and smart materials.[2][3] Within the diverse family of LC molecules, those derived from dendritic or "tree-like" structures have garnered significant interest. These molecules, often called dendrons, are prized for their ability to self-assemble into highly ordered supramolecular structures, most notably columnar phases.[4][5]

At the heart of many such designs is the Methyl 3,4,5-Tris(benzyloxy)benzoate moiety, a versatile building block derived from the naturally occurring gallic acid.[6][7] The unique architecture of this molecule—a rigid central phenyl ring functionalized with three bulky, flexible benzyloxy arms—makes it an exceptional precursor for creating tapered molecules that spontaneously organize into mesophases.[8] The benzyloxy groups provide the necessary steric volume to drive the formation of columnar structures, where the flat aromatic cores stack upon one another, creating ordered one-dimensional arrays.

This application note provides a comprehensive guide for researchers and materials scientists on the synthesis of this compound and its subsequent use in the preparation of a representative dendritic liquid crystal. We will detail robust, step-by-step protocols, explain the chemical rationale behind critical steps, and outline the essential characterization techniques required to validate both the chemical structure and the liquid crystalline behavior of the final product.

Core Synthesis Workflow: From Gallic Acid to the Dendritic Precursor

The journey from a simple, natural product to a sophisticated liquid crystal precursor involves a two-step process: (1) protection of the carboxylic acid group via esterification, followed by (2) protection of the phenolic hydroxyls via etherification. This strategy ensures high yields and prevents unwanted side reactions.

G A Gallic Acid (Starting Material) B Step 1: Fischer Esterification (Methanol, H₂SO₄ cat.) A->B Protect Carboxyl Group C Methyl Gallate (Intermediate) B->C D Step 2: Williamson Ether Synthesis (Benzyl Bromide, K₂CO₃, Acetone) C->D Protect Hydroxyl Groups E This compound (Target Precursor) D->E

Figure 1: Synthetic workflow for the preparation of the core precursor.

Protocol I: Synthesis of this compound

Principle: This synthesis begins with the esterification of gallic acid to protect the reactive carboxylic acid. Subsequently, the three phenolic hydroxyl groups are converted to benzyl ethers. This etherification step is crucial as it introduces the bulky side groups that are fundamental to the molecule's ability to form liquid crystalline phases.[8] The use of a moderate base like potassium carbonate and a polar aprotic solvent like acetone facilitates the Williamson ether synthesis while minimizing side reactions.

Materials and Reagents:

ReagentFormulaMolar Mass ( g/mol )Purpose
Gallic AcidC₇H₆O₅170.12Starting Material
MethanolCH₃OH32.04Reagent/Solvent
Sulfuric Acid (conc.)H₂SO₄98.08Catalyst
Benzyl BromideC₇H₇Br171.03Benzylating Agent
Potassium Carbonate (anhydrous)K₂CO₃138.21Base
AcetoneC₃H₆O58.08Solvent
DichloromethaneCH₂Cl₂84.93Extraction Solvent
Sodium BicarbonateNaHCO₃84.01Neutralizing Agent
Magnesium Sulfate (anhydrous)MgSO₄120.37Drying Agent

Step-by-Step Procedure:

Part A: Synthesis of Methyl Gallate

  • To a 500 mL round-bottom flask, add gallic acid (17.0 g, 0.1 mol) and methanol (250 mL).

  • Stir the suspension and carefully add concentrated sulfuric acid (2.5 mL) dropwise.

  • Equip the flask with a reflux condenser and heat the mixture to reflux for 6 hours. The reaction mixture should become a clear solution.

  • After cooling to room temperature, reduce the solvent volume to approximately 50 mL using a rotary evaporator.

  • Pour the concentrated mixture into 500 mL of ice-cold water. A white precipitate will form.

  • Collect the solid product by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and dry in a vacuum oven at 60°C. This typically yields Methyl Gallate as a white crystalline solid.

Part B: Synthesis of this compound

  • In a 1 L round-bottom flask, combine Methyl Gallate (9.2 g, 0.05 mol), anhydrous potassium carbonate (41.5 g, 0.3 mol), and acetone (400 mL).

  • Stir the suspension vigorously and add benzyl bromide (26.5 mL, 38.2 g, 0.225 mol) dropwise over 20 minutes.

  • Fit the flask with a reflux condenser and heat the mixture to reflux for 24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Wash the salts with a small amount of acetone.

  • Combine the filtrate and washings and remove the solvent under reduced pressure.

  • Dissolve the resulting crude oil in dichloromethane (200 mL) and wash with a saturated sodium bicarbonate solution (2 x 100 mL) followed by water (2 x 100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude product.

  • Purify the product by recrystallization from ethanol or isopropanol to obtain this compound as white, needle-like crystals.[2]

Expected Characterization:

  • ¹H NMR: Peaks corresponding to the methyl ester protons, aromatic protons of the central ring, aromatic protons of the benzyl groups, and the characteristic benzylic methylene protons (around 5.1-5.2 ppm).

  • FT-IR (KBr, cm⁻¹): Absence of broad O-H stretch from the starting material. Presence of C=O stretch (ester) around 1715-1725 cm⁻¹, and C-O-C stretches (ether) around 1250 and 1120 cm⁻¹.[9]

Application Protocol: Building a Dendritic Liquid Crystal

With the core precursor in hand, it can now be elaborated into a final liquid crystal molecule. A common strategy involves hydrolyzing the methyl ester to the corresponding carboxylic acid, which can then be coupled to a hydroxyl-containing mesogenic unit via esterification.

G cluster_0 Precursor Activation cluster_1 Coupling Stage A This compound B Saponification (KOH, Ethanol/H₂O) A->B C 3,4,5-Tris(benzyloxy)benzoic Acid (Activated Dendron) B->C E Esterification (DCC/DMAP, CH₂Cl₂) C->E D Core Unit (e.g., 4-(dodecyloxy)phenol) D->E F Final Dendritic Liquid Crystal E->F

Figure 2: Workflow for synthesizing a target liquid crystal from the precursor.

Protocol II: Synthesis of 4'-(dodecyloxy)phenyl 3,4,5-Tris(benzyloxy)benzoate

Principle: The methyl ester is first saponified (hydrolyzed) under basic conditions to yield the free carboxylic acid. This "activated" dendron is then coupled with a core unit, in this case, a phenol bearing a long alkyl chain (4-(dodecyloxy)phenol). The long alkyl chain provides additional flexibility and helps to lower the melting point of the final compound, promoting the formation of a stable mesophase at accessible temperatures.[10] A Steglich esterification using DCC and DMAP is an efficient method for this coupling.

Materials and Reagents:

ReagentFormulaMolar Mass ( g/mol )Purpose
This compoundC₃₅H₃₂O₅548.63Starting Precursor
Potassium HydroxideKOH56.11Base for Hydrolysis
4-(dodecyloxy)phenolC₁₈H₃₀O₂278.43Core Unit
Dicyclohexylcarbodiimide (DCC)C₁₃H₂₂N₂206.33Coupling Agent
4-(Dimethylamino)pyridine (DMAP)C₇H₁₀N₂122.17Catalyst
Hydrochloric Acid (conc.)HCl36.46Acidification
Tetrahydrofuran (THF)C₄H₈O72.11Solvent

Step-by-Step Procedure:

Part A: Saponification to 3,4,5-Tris(benzyloxy)benzoic Acid

  • Dissolve this compound (5.49 g, 0.01 mol) in a mixture of THF (50 mL) and ethanol (50 mL).

  • Add a solution of potassium hydroxide (2.8 g, 0.05 mol) in water (10 mL).

  • Heat the mixture to reflux for 4 hours.

  • Cool the reaction, remove the organic solvents via rotary evaporation.

  • Dilute the remaining aqueous solution with water (100 mL) and acidify to pH ~2 by the slow addition of concentrated HCl. A white precipitate will form.

  • Collect the solid by vacuum filtration, wash with copious amounts of water, and dry to yield 3,4,5-Tris(benzyloxy)benzoic acid.

Part B: Esterification to the Final Liquid Crystal

  • In a dry 250 mL flask under a nitrogen atmosphere, dissolve 3,4,5-Tris(benzyloxy)benzoic acid (4.42 g, 0.01 mol), 4-(dodecyloxy)phenol (2.78 g, 0.01 mol), and DMAP (0.24 g, 0.002 mol) in anhydrous dichloromethane (100 mL).

  • Cool the solution to 0°C in an ice bath.

  • Add a solution of DCC (2.27 g, 0.011 mol) in anhydrous dichloromethane (20 mL) dropwise.

  • Allow the reaction to warm to room temperature and stir for 18 hours. A white precipitate of dicyclohexylurea (DCU) will form.

  • Filter off the DCU precipitate and wash it with dichloromethane.

  • Wash the combined organic filtrate sequentially with 1M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent.

  • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from a suitable solvent like ethanol/ethyl acetate to obtain the final product.

Characterization of Liquid Crystalline Properties

Confirmation of liquid crystalline behavior requires specialized thermal and optical analysis.

A. Polarized Optical Microscopy (POM): POM is used to visually identify the anisotropic textures characteristic of different mesophases.[3]

  • Protocol: A small sample of the synthesized compound is placed on a clean glass slide and covered with a coverslip. The slide is placed on a hot stage attached to a polarizing microscope. The sample is heated above its melting point into the isotropic liquid state (a completely dark field of view) and then slowly cooled. As the sample transitions into a liquid crystal phase, birefringent textures will appear. Columnar phases, common for dendritic molecules, often exhibit focal conic or fan-like textures.

B. Differential Scanning Calorimetry (DSC): DSC is used to determine the temperatures and enthalpy changes associated with phase transitions.[6][10]

  • Protocol: A small, accurately weighed sample (3-5 mg) is sealed in an aluminum pan. The sample is subjected to a controlled heating and cooling cycle (e.g., 10 °C/min) under an inert atmosphere. The resulting thermogram plots heat flow against temperature. Peaks or discontinuities in the heat flow correspond to phase transitions (e.g., crystal-to-liquid crystal, liquid crystal-to-isotropic).

Typical Data for a Dendritic Liquid Crystal:

TransitionTemperature (°C) on HeatingTemperature (°C) on Cooling
Crystal (Cr) → Columnar (Col)~ 85~ 75
Columnar (Col) → Isotropic (I)~ 120~ 118

Note: Temperatures are representative and will vary based on the specific molecular structure.

Conclusion and Outlook

This compound is a cornerstone precursor for the rational design of dendritic liquid crystals. The protocols detailed herein provide a reliable pathway from a simple, renewable starting material to complex, self-assembling macromolecules. The inherent tunability of this system—by modifying the core unit or the terminal chains—allows for the fine-tuning of mesophase behavior and thermal properties. These advanced materials are promising candidates for applications in organic electronics, ion-conducting membranes, and nanoscale templating, where their ordered columnar structures can be exploited.[8]

References

Application Note & Protocol: Synthesis of Methyl 3,4,5-Tris(benzyloxy)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance of Benzyl Protection

Methyl 3,4,5-Tris(benzyloxy)benzoate is a crucial intermediate in advanced organic synthesis, particularly in the preparation of complex gallic acid derivatives.[1][2] Gallic acid and its esters, such as methyl gallate, are polyhydroxylated phenolic compounds known for their antioxidant properties but also for the high reactivity of their hydroxyl groups.[3][4] To achieve regioselectivity in subsequent reactions and prevent unwanted side reactions like oxidation, these hydroxyl groups must be "protected."

The synthesis of this compound achieves this by converting the highly reactive phenolic hydroxyls of methyl gallate into stable benzyl ethers. This strategy is a classic application of the Williamson ether synthesis, a robust and versatile method for forming ether linkages.[5][6] The resulting protected compound is a stable, crystalline solid that serves as a cornerstone for constructing more complex molecules, finding use in pharmaceuticals, specialty chemicals, and materials science.[2][7][8]

Reaction Mechanism: The SN2 Pathway of Benzylation

The formation of this compound from methyl gallate and benzyl bromide proceeds via a series of Williamson ether syntheses. The reaction follows a bimolecular nucleophilic substitution (SN2) mechanism.[6]

Causality of Mechanistic Steps:

  • Deprotonation: The reaction is initiated by a moderately strong base, typically anhydrous potassium carbonate (K₂CO₃). The carbonate ion is basic enough to deprotonate the acidic phenolic hydroxyl groups of methyl gallate (pKa ≈ 8-9), forming highly nucleophilic phenoxide ions.

  • Nucleophilic Attack: The newly formed phenoxide ion acts as the nucleophile. It attacks the electrophilic methylene carbon of benzyl bromide. This attack occurs from the backside relative to the bromine atom, which is the leaving group.[6][9]

  • Transition State & Inversion: A concerted, one-step mechanism leads to a transition state where the new C-O bond is forming concurrently as the C-Br bond is breaking.

  • Product Formation: The C-Br bond fully cleaves, displacing a bromide ion and forming the benzyl ether. The bromide ion associates with the potassium cations from the base. This process is repeated for all three hydroxyl groups on the methyl gallate molecule.

The use of a primary alkyl halide (benzyl bromide) is critical, as secondary and tertiary halides would favor an E2 elimination side reaction, especially with a strong base.[10][11]

Williamson_Ether_Synthesis cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack MG Methyl Gallate (Ar-OH) Phenoxide Phenoxide Ion (Ar-O⁻) MG->Phenoxide Base abstracts proton Base K₂CO₃ KHCO3 KHCO₃ Base->KHCO3 Forms bicarbonate Nuc Phenoxide Ion (Ar-O⁻) Product Benzyl Ether (Ar-O-Bn) Nuc->Product Nucleophilic attack on Bn-CH₂ BnBr Benzyl Bromide (Bn-Br) Br_ion Br⁻ BnBr->Br_ion Br⁻ is leaving group Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification A Combine Methyl Gallate, K₂CO₃, and Acetone B Add Benzyl Bromide Dropwise A->B C Heat to Reflux (12-16 hours) B->C D Monitor by TLC C->D E Cool to RT D->E Reaction Complete F Quench in Water E->F G Vacuum Filtration F->G H Recrystallize from Hot Methanol G->H I Isolate Crystals by Filtration H->I J Dry Under Vacuum I->J

References

Application Notes and Protocols for the Use of 3,4,5-Tris(benzyloxy)benzoate (TBOB) Linker in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the application of the 3,4,5-Tris(benzyloxy)benzoate (TBOB) linker in solid-phase peptide synthesis (SPPS). The TBOB linker, derived from Methyl 3,4,5-Tris(benzyloxy)benzoate, is particularly advantageous for the synthesis of fully protected peptide fragments. Its unique stability profile allows for orthogonal protection schemes in both Fmoc/tBu and Boc/Bzl strategies. Cleavage of the final peptide from the TBOB linker is achieved under mild catalytic hydrogenolysis conditions, preserving acid-labile side-chain protecting groups. This application note details the synthesis of the TBOB linker, its attachment to a solid support, protocols for peptide elongation, and the specific conditions for peptide cleavage.

Introduction: The Strategic Advantage of the TBOB Linker

Solid-phase peptide synthesis (SPPS) has revolutionized the production of peptides for research and therapeutic applications.[1] A critical component of SPPS is the choice of a linker, a chemical moiety that connects the growing peptide chain to the insoluble resin support.[1][2] The linker's chemistry dictates the conditions under which the final peptide can be cleaved from the resin and, consequently, the overall synthetic strategy.

While standard linkers like Wang and Rink are widely used for the synthesis of C-terminal acids and amides, respectively, there is a growing need for linkers that allow for the cleavage of fully protected peptide fragments.[1] Such fragments are invaluable building blocks for the convergent synthesis of large proteins and for the preparation of peptides with modifications that are incompatible with global deprotection conditions.

The 3,4,5-Tris(benzyloxy)benzoate (TBOB) linker, derived from the readily available this compound, addresses this need. The core of the TBOB linker is a benzyl ester bond formed between the C-terminal amino acid and the linker. This benzyl ester is stable to the acidic conditions used for Boc deprotection (TFA) and the basic conditions for Fmoc deprotection (piperidine), rendering it compatible with both major SPPS strategies.[3][4] The key advantage of the TBOB linker lies in its susceptibility to cleavage by catalytic hydrogenolysis, a remarkably mild method that leaves most common side-chain protecting groups (e.g., tBu, Trt, Boc) intact.[5][6]

This application note serves as a detailed guide for the effective utilization of the TBOB linker in SPPS.

Mechanism of Action and Orthogonality

The utility of the TBOB linker is rooted in its orthogonal stability profile relative to the protecting groups used in SPPS.

  • Attachment: The linker, in its carboxylic acid form (3,4,5-Tris(benzyloxy)benzoic acid), is first coupled to an amino-functionalized resin, such as aminomethyl (AM) polystyrene.

  • Peptide Synthesis: The first Fmoc- or Boc-protected amino acid is then esterified to the hydroxyl group of the resin-bound linker. Subsequent amino acids are added using standard SPPS cycles.

  • Stability: The benzyl ester bond anchoring the peptide to the resin is resistant to the repetitive acid (TFA for Boc deprotection) or base (piperidine for Fmoc deprotection) treatments used during peptide chain elongation.[3][4]

  • Cleavage: The final peptide is cleaved from the resin via hydrogenolysis. This reaction reductively cleaves the benzyl ester bond, releasing the peptide with its side-chain protecting groups intact.[5]

Diagram: TBOB Linker Workflow in SPPS

TBOB_SPPS_Workflow cluster_linker_prep Linker Preparation cluster_resin_functionalization Resin Functionalization cluster_spps Solid-Phase Peptide Synthesis cluster_cleavage Cleavage Methyl_Ester Methyl 3,4,5-Tris (benzyloxy)benzoate Carboxylic_Acid 3,4,5-Tris(benzyloxy) benzoic Acid (TBOB) Methyl_Ester->Carboxylic_Acid Hydrolysis TBOB_Resin TBOB-Resin Carboxylic_Acid->TBOB_Resin Coupling AM_Resin Aminomethyl Resin AM_Resin->TBOB_Resin Peptide_Elongation Peptide Chain Elongation (Fmoc or Boc cycles) TBOB_Resin->Peptide_Elongation Protected_Peptide_Resin Protected Peptide on TBOB-Resin Peptide_Elongation->Protected_Peptide_Resin Cleavage Hydrogenolysis (H₂, Pd/C) Protected_Peptide_Resin->Cleavage Protected_Peptide Fully Protected Peptide Fragment Cleavage->Protected_Peptide

Caption: Workflow for SPPS using the TBOB linker.

Experimental Protocols

Preparation of 3,4,5-Tris(benzyloxy)benzoic Acid (TBOB Linker)

This protocol describes the hydrolysis of the methyl ester to the active carboxylic acid linker.

StepProcedureNotes
1Dissolve this compound (1 eq.) in a mixture of THF and methanol (3:1 v/v).Ensure complete dissolution.
2Add a 2M aqueous solution of lithium hydroxide (LiOH) (3 eq.).
3Stir the reaction mixture at room temperature for 4-6 hours.Monitor the reaction progress by TLC.
4Remove the organic solvents under reduced pressure.
5Dilute the aqueous residue with water and acidify to pH 2-3 with 1M HCl.A white precipitate should form.
6Collect the precipitate by filtration, wash thoroughly with cold water, and dry under vacuum.The product is 3,4,5-Tris(benzyloxy)benzoic acid.
Attachment of TBOB Linker to Aminomethyl (AM) Resin

This protocol details the coupling of the TBOB linker to an aminomethyl-functionalized solid support.

StepProcedureNotes
1Swell aminomethyl polystyrene resin in dichloromethane (DCM) for 30 minutes in a peptide synthesis vessel.
2Drain the DCM and wash the resin with dimethylformamide (DMF) (3x).
3In a separate flask, dissolve 3,4,5-Tris(benzyloxy)benzoic acid (3 eq. relative to resin loading) and HOBt (3 eq.) in DMF.
4Add DIC (3 eq.) to the solution and pre-activate for 10 minutes.
5Add the activated linker solution to the swollen resin.
6Agitate the mixture at room temperature for 4-6 hours.
7Monitor the coupling completion using a Kaiser test. If the test is positive, repeat the coupling.A negative Kaiser test (yellow beads) indicates complete coupling.
8Wash the resin with DMF (5x) and DCM (5x).
9To cap any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF (1:1:8 v/v/v) for 30 minutes.
10Wash the resin with DMF (5x), DCM (5x), and methanol (3x), then dry under vacuum.The TBOB-functionalized resin is now ready for peptide synthesis.
Solid-Phase Peptide Synthesis on TBOB-Resin

This protocol outlines the general steps for peptide chain elongation using Fmoc-SPPS. A similar protocol can be followed for Boc-SPPS with appropriate deprotection and coupling steps.

StepProcedureNotes
First Amino Acid Loading
1Swell the TBOB-resin in DCM for 30 minutes.
2In a separate flask, dissolve the first Fmoc-amino acid (4 eq.) in DCM.
3Add DIC (2 eq.) and a catalytic amount of DMAP (0.1 eq.).
4Add the activated amino acid solution to the resin and agitate for 2-4 hours.
5Wash the resin with DCM (5x) and DMF (5x).
Peptide Elongation Cycle
6Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes.
7Washing: Wash the resin with DMF (5x) and DCM (3x).
8Amino Acid Coupling: Pre-activate the next Fmoc-amino acid (3 eq.) with HCTU (2.9 eq.) and DIPEA (6 eq.) in DMF for 5-10 minutes. Add to the resin and agitate for 1-2 hours.
9Monitoring: Perform a Kaiser test to ensure complete coupling. Repeat coupling if necessary.
10Washing: Wash the resin with DMF (5x).
11Repeat steps 6-10 for each amino acid in the sequence.
Cleavage of the Protected Peptide via Hydrogenolysis

This protocol describes the mild cleavage of the peptide from the TBOB-resin, yielding the fully protected peptide fragment.

StepProcedureNotes
1After the final synthesis cycle, wash the peptide-resin with DMF (5x), DCM (5x), and methanol (3x). Dry thoroughly under vacuum.
2Swell the dried peptide-resin in a suitable solvent such as THF or a mixture of DMF/DCM/MeOH (1:1:1).
3Add Palladium on carbon (Pd/C, 10% w/w) catalyst (approximately 0.2 eq. by weight relative to the resin).Caution: Pd/C is flammable. Handle with care.
4Securely seal the reaction vessel and purge with hydrogen gas (H₂).
5Maintain the reaction under a positive pressure of H₂ (balloon or H₂ atmosphere) and stir vigorously for 12-24 hours at room temperature.
6Monitor the cleavage by taking small aliquots of the solution, filtering off the resin and catalyst, and analyzing by HPLC-MS.
7Once cleavage is complete, filter the reaction mixture to remove the resin and catalyst. Wash the resin with the reaction solvent.
8Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude protected peptide.
9The crude peptide can be purified by silica gel chromatography or crystallization.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low Loading of TBOB Linker Incomplete activation of the carboxylic acid. Steric hindrance.Ensure anhydrous conditions during activation. Increase coupling time or use a more potent coupling agent like HATU.
Incomplete Peptide Cleavage Inefficient hydrogenation. Catalyst poisoning.Ensure the resin is well-swollen to allow catalyst access. Use a fresh, high-quality Pd/C catalyst. If the peptide contains sulfur (Met, Cys), a sulfur-resistant catalyst may be required, or alternative cleavage methods considered.
Loss of Side-Chain Protecting Groups Contamination with acid during workup.Ensure all workup steps are performed under neutral or basic conditions until the protected peptide is isolated.

Concluding Remarks

The 3,4,5-Tris(benzyloxy)benzoate (TBOB) linker offers a valuable tool for the synthesis of fully protected peptide fragments. Its compatibility with both Fmoc and Boc strategies, combined with the mild hydrogenolytic cleavage conditions, provides a robust and versatile platform for advanced peptide synthesis. The protocols outlined in this application note provide a solid foundation for researchers to successfully implement the TBOB linker in their synthetic workflows, enabling the construction of complex peptides and proteins for a wide range of applications in research and drug development.

References

The Cornerstone of Bioactive Scaffolds: Application of Methyl 3,4,5-Tris(benzyloxy)benzoate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Protected Polyphenol

In the intricate world of medicinal chemistry, the strategic use of protecting groups is paramount to achieving the synthesis of complex, biologically active molecules. Methyl 3,4,5-Tris(benzyloxy)benzoate (CAS 70424-94-1), a tribenzylated derivative of methyl gallate, stands as a testament to this principle.[1][2] While seemingly a simple intermediate, its true value lies in providing a stable, versatile, and strategically masked gallic acid core. Gallic acid and its derivatives are a well-established class of polyphenolic compounds lauded for their potent antioxidant, anti-inflammatory, anticancer, and antiviral properties.[3] However, the inherent reactivity of the three adjacent hydroxyl groups on the gallic acid scaffold necessitates their protection during multi-step synthetic sequences. The benzyl ethers in this compound offer robust protection under a wide range of reaction conditions, yet can be readily removed in the final stages to unveil the bioactive polyphenol. This application note will delve into the multifaceted applications of this key intermediate in drug discovery, providing detailed protocols and exploring the mechanistic rationale behind its use in developing novel therapeutic agents.

Table 1: Physicochemical Properties of this compound [2][4]

PropertyValue
CAS Number 70424-94-1
Molecular Formula C₂₉H₂₆O₅
Molecular Weight 454.51 g/mol
Appearance White to light yellow crystalline powder
Solubility Soluble in common organic solvents like acetone, chloroform, and dichloromethane.
Alternate Names Methyl 3,4,5-Tribenzyloxybenzoate, 3,4,5-Tris(phenylmethoxy)benzoic Acid Methyl Ester, Methyl Tri-O-benzylgallate

Core Application: A Gateway to Bioactive Gallamides

A primary application of this compound is as a precursor to a diverse library of gallic acid amides (gallamides). The general workflow involves the hydrolysis of the methyl ester to the corresponding carboxylic acid, followed by amide bond formation with a variety of amines, and a final deprotection step to yield the free polyphenol. This strategy allows for the systematic exploration of structure-activity relationships (SAR) by introducing a wide array of functional groups through the amine component.

Experimental Workflow: From Protected Intermediate to Bioactive Amide

The following diagram illustrates the typical synthetic workflow for the generation of bioactive gallamides from this compound.

workflow General Synthetic Workflow for Gallamide Synthesis A This compound B 3,4,5-Tris(benzyloxy)benzoic Acid A->B 1. Ester Hydrolysis (e.g., LiOH, THF/H₂O) C Activated Carboxylic Acid (e.g., acyl chloride, active ester) B->C 2. Carboxylic Acid Activation (e.g., SOCl₂, EDCI/HOBt) E Protected Gallamide C->E 3. Amide Coupling D Primary or Secondary Amine (R-NH₂ or R₂NH) D->E F Bioactive Gallamide E->F 4. Debenzylation (e.g., H₂, Pd/C)

Caption: Synthetic pathway from this compound to bioactive gallamides.

Therapeutic Focus I: Targeting Oncogenic Signaling with Gallamide Derivatives

Constitutive activation of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway is a hallmark of many human cancers, contributing to tumor cell proliferation, survival, invasion, and immunosuppression.[5][6] Gallic acid has been identified as a potent inhibitor of this pathway, specifically targeting the upstream kinase Src.[7][8][9] By leveraging the synthetic accessibility of gallamides derived from this compound, researchers can develop novel and potent STAT3 inhibitors with improved pharmacological properties.

Mechanism of Action: Inhibition of the Src-STAT3 Signaling Pathway

The diagram below outlines the canonical Src-STAT3 signaling cascade and the inhibitory action of gallic acid derivatives. Upon activation by upstream signals (e.g., growth factor receptors, cytokine receptors), Src kinase phosphorylates STAT3 at a critical tyrosine residue (Tyr705). This phosphorylation event triggers the dimerization of STAT3, its translocation to the nucleus, and the subsequent transcription of target genes that promote oncogenesis. Gallic acid derivatives intervene by inhibiting the kinase activity of Src, thereby preventing STAT3 phosphorylation and downstream signaling.[7][8][9]

STAT3_pathway Inhibition of Src-STAT3 Signaling by Gallic Acid Derivatives cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine/Growth Factor Receptor Src Src Kinase Receptor->Src Activation STAT3 STAT3 (inactive) Src->STAT3 Phosphorylation (Tyr705) pSTAT3 p-STAT3 (active) STAT3_dimer STAT3 Dimer pSTAT3->STAT3_dimer Dimerization DNA DNA STAT3_dimer->DNA Nuclear Translocation GA Gallic Acid Derivative GA->Src Inhibition Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) DNA->Transcription Transcription Factor Binding

Caption: Gallic acid derivatives inhibit the Src-STAT3 oncogenic signaling pathway.

Quantitative Data: In Vitro Cytotoxicity of Gallic Acid and its Derivatives

The following table summarizes the reported half-maximal inhibitory concentrations (IC₅₀) of gallic acid and its amide derivatives against various cancer cell lines, demonstrating the potential for potency enhancement through chemical modification.

Table 2: IC₅₀ Values of Gallic Acid and Derivatives in Cancer Cell Lines

CompoundCell LineIC₅₀Incubation TimeReference
Gallic AcidMDA-MB-231 (Breast Cancer)~50 µM48 h[10]
Gallic AcidA375 (Melanoma)~100 µg/mL (~588 µM)24 h[11]
Gallic AcidJurkat (Leukemia)30.9 µM72 h[12]
N-tert-butyl gallamideMCF-7 (Breast Cancer)2.1 µg/mL (~9.4 µM)Not Specified[13]
N-hexyl gallamideMCF-7 (Breast Cancer)3.5 µg/mL (~13.9 µM)Not Specified[13]
3,4,5-trimethoxybenzenesulfonamide (TMBS)A549 (Lung Cancer)More cytotoxic than Gallic Acid24 h & 48 h[14]

Therapeutic Focus II: Development of Novel Antiviral Agents

The broad-spectrum biological activity of gallic acid extends to the inhibition of various viruses. Recent studies have highlighted the potential of gallic acid and its derivatives as inhibitors of coronaviruses, including SARS-CoV-2, and other viruses like Hepatitis C.[7][15] The mechanism of action can be multifaceted, including the inhibition of viral proteases, interference with viral entry, and modulation of host inflammatory responses.[1][15]

Quantitative Data: Antiviral Activity of Gallic Acid and Derivatives

The following table presents the half-maximal effective concentrations (EC₅₀) and inhibitory concentrations (IC₅₀) of gallic acid derivatives against viral targets.

Table 3: Antiviral Activity of Gallic Acid and Derivatives

CompoundVirus/TargetEC₅₀ / IC₅₀Reference
Caffeic AcidHCoV-NL63IC₅₀ = 3.54 µM[1]
Gallamide Derivative 3aSARS-CoV-2 Main Protease (Mpro)IC₅₀ = 0.26 µM[16]
Gallamide Derivative 3bSARS-CoV-2 Main Protease (Mpro)IC₅₀ = 0.80 µM[16]
Selenogallamide 6aSARS-CoV-2 Main Protease (Mpro)IC₅₀ = 5.42 µM[16]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from analogous procedures for the benzylation of substituted methyl benzoates.[17]

Materials:

  • Methyl 3,4,5-trihydroxybenzoate (methyl gallate)

  • Benzyl chloride

  • Anhydrous potassium carbonate (K₂CO₃)

  • Potassium iodide (KI)

  • Anhydrous acetone

  • Hydrochloric acid (HCl), 6 M

  • Methanol (MeOH)

  • Hexane

  • Ethyl acetate (EtOAc)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Standard laboratory glassware

  • Thin-layer chromatography (TLC) apparatus

Procedure:

  • To a round-bottom flask, add methyl 3,4,5-trihydroxybenzoate (1.0 eq), anhydrous potassium carbonate (4.0 eq), and potassium iodide (0.8 eq).

  • Add anhydrous acetone to the flask to create a stirrable suspension.

  • Slowly add benzyl chloride (3.5 eq) to the reaction mixture at room temperature.

  • Heat the reaction mixture to reflux and maintain for 7-10 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., methanol or hexane/ethyl acetate) to yield this compound as a white to off-white solid.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Protocol 2: Synthesis of a Bioactive Gallamide Derivative

This protocol describes a general procedure for the synthesis of a gallamide via amide coupling, followed by debenzylation.

Part A: Amide Coupling

Materials:

  • 3,4,5-Tris(benzyloxy)benzoic acid (prepared from this compound via hydrolysis)

  • A primary or secondary amine of interest (e.g., (S)-phenylglycine methyl ester)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

  • 1-Hydroxybenzotriazole (HOBt)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve 3,4,5-Tris(benzyloxy)benzoic acid (1.0 eq) in anhydrous DMF or DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add the desired amine (1.1 eq), EDCI (1.2 eq), HOBt (0.5 eq), and TEA or DIPEA (2.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to obtain the pure protected gallamide.

Part B: Debenzylation (Hydrogenolysis)

Materials:

  • Protected gallamide from Part A

  • Palladium on carbon (Pd/C), 10%

  • Methanol (MeOH) or Ethyl acetate (EtOAc)

  • Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)

Procedure:

  • Dissolve the protected gallamide in methanol or ethyl acetate in a suitable reaction vessel.

  • Carefully add 10% Pd/C catalyst (typically 10-20% by weight of the substrate).

  • Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., via a balloon).

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure to yield the final bioactive gallamide.

  • If necessary, further purify the product by recrystallization or chromatography.

Conclusion and Future Perspectives

This compound is a pivotal intermediate in drug discovery, providing a synthetically tractable platform for the development of a wide range of bioactive molecules. Its utility in the synthesis of gallamides that target key oncogenic pathways, such as Src-STAT3, and exhibit potent antiviral activity underscores its importance in modern medicinal chemistry. The protocols and mechanistic insights provided herein serve as a comprehensive guide for researchers and drug development professionals seeking to harness the therapeutic potential of the gallic acid scaffold. Future research will likely focus on the development of more complex and targeted derivatives, including their incorporation into drug delivery systems and the exploration of their efficacy in combination therapies. The versatility of this protected polyphenol ensures its continued relevance in the quest for novel and effective therapeutic agents.

References

Ester hydrolysis of "Methyl 3,4,5-Tris(benzyloxy)benzoate" to the corresponding carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed technical guide for the hydrolysis of Methyl 3,4,5-Tris(benzyloxy)benzoate to its corresponding carboxylic acid, 3,4,5-Tris(benzyloxy)benzoic acid. This transformation is a critical step in the synthesis of various high-value compounds, including pharmacologically active molecules and functional materials. We present two robust, field-proven protocols utilizing different solvent systems—potassium hydroxide in methanol/dioxane and potassium hydroxide in tetrahydrofuran/water. The guide delves into the mechanistic rationale, experimental causality, and critical parameters that ensure a high-yield, clean conversion while preserving the integrity of the acid-labile benzyl ether protecting groups. This document is intended for researchers, chemists, and process development professionals in the pharmaceutical and chemical industries.

Introduction: The Strategic Importance of 3,4,5-Tris(benzyloxy)benzoic Acid

3,4,5-Tris(benzyloxy)benzoic acid is a key intermediate derived from gallic acid, a natural polyphenol.[1] Its structure, featuring a central benzoic acid core protected by three bulky benzyl ether groups, makes it a versatile building block in multi-step organic synthesis. The benzyl groups provide robust protection for the phenolic hydroxyls, allowing for selective reactions at the carboxylic acid moiety. These protected derivatives are instrumental in the synthesis of dendrimers, liquid crystals, and various biologically active compounds where controlled deprotection in later stages is desired.[2][3]

The conversion of the methyl ester, this compound, to the carboxylic acid is achieved through ester hydrolysis, a classic reaction also known as saponification.[4] The primary challenge in this specific transformation is to achieve complete hydrolysis of the sterically encumbered methyl ester without compromising the benzyl ether protecting groups, which are susceptible to cleavage under harsh acidic or reductive conditions.[5][6] This note provides protocols optimized for selectivity and efficiency.

Mechanistic Insight: Base-Catalyzed Ester Hydrolysis (BAC2 Pathway)

The saponification of this compound proceeds via a base-catalyzed, bimolecular, acyl-oxygen cleavage mechanism (BAC2).[4][7] Understanding this pathway is crucial for optimizing reaction conditions.

  • Nucleophilic Attack: The reaction initiates with the attack of a hydroxide ion (OH⁻) on the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate.[7]

  • Elimination of the Leaving Group: The unstable tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the methoxide ion (CH₃O⁻) as the leaving group.

  • Irreversible Acid-Base Reaction: The liberated methoxide is a strong base and immediately deprotonates the newly formed carboxylic acid. This acid-base reaction is essentially irreversible and drives the entire process to completion.[4][8]

  • Acidic Workup: A final acidification step is required to protonate the carboxylate salt and isolate the desired neutral carboxylic acid product.[8][9]

The choice of a base-catalyzed method is deliberate. Benzyl ethers are stable under basic conditions but can be cleaved by catalytic hydrogenolysis or strong acids.[5][6] The alkaline conditions of saponification ensure that the protective groups remain intact.

Experimental Protocols & Workflow

Two primary protocols are presented, differing in their solvent systems. The choice between them may depend on available laboratory resources, downstream processing requirements, or substrate solubility. Both have been demonstrated to be effective.

Protocol 1: Saponification using Potassium Hydroxide in Methanol/Dioxane

This protocol offers excellent solubility for both the ester and the inorganic base, facilitating a homogenous reaction.

Workflow Diagram

G cluster_0 Reaction Setup cluster_1 Workup & Isolation A Dissolve Ester & KOH in MeOH/Dioxane B Reflux for 30 min A->B C Remove Solvent (Reduced Pressure) B->C D Partition between Water & EtOAc C->D E Separate Layers D->E F Acidify Aqueous Layer with dil. HCl E->F G Extract with EtOAc F->G H Wash Organics with Brine G->H I Dry (MgSO₄) & Concentrate H->I G cluster_0 Reaction Setup cluster_1 Workup & Isolation A Dissolve Ester & KOH in THF/Water (1:1) B Reflux for 1 h A->B C Cool and Pour into Ice Water B->C D Acidify with 2N HCl (to pH 1) C->D E Extract with EtOAc D->E F Combine Organics, Dry, & Concentrate E->F

References

Palladium-Catalyzed Debenzylation of Methyl 3,4,5-Tris(benzyloxy)benzoate: A Comprehensive Guide to the Synthesis of Methyl Gallate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Debenzylation in Medicinal Chemistry

In the landscape of pharmaceutical and fine chemical synthesis, the benzyl ether is a cornerstone for the protection of hydroxyl groups. Its widespread use is attributed to its robustness under a variety of reaction conditions and its susceptibility to cleavage under mild reductive conditions. The palladium-catalyzed hydrogenolysis of benzyl ethers represents a highly efficient and clean transformation, liberating the parent alcohol and generating toluene as a readily removable byproduct. This application note provides a detailed technical guide for the debenzylation of Methyl 3,4,5-Tris(benzyloxy)benzoate to afford Methyl Gallate, a valuable intermediate and a compound of interest for its antioxidant, anti-tumor, and anti-inflammatory properties.[1] This process is of significant interest to researchers in drug development and organic synthesis who require a reliable method for this pivotal deprotection step.

The Underlying Chemistry: A Mechanistic Overview

The palladium-catalyzed debenzylation of a benzyl ether is a form of hydrogenolysis, a reaction in which a chemical bond is cleaved by the action of hydrogen. The process occurs on the surface of a heterogeneous palladium catalyst, most commonly palladium on an activated carbon support (Pd/C).

The generally accepted mechanism proceeds through the following key stages:

  • Adsorption: Both molecular hydrogen (H₂) and the benzyl ether substrate adsorb onto the surface of the palladium catalyst.

  • Hydrogen Activation: The palladium surface facilitates the dissociation of the H-H bond in molecular hydrogen, leading to the formation of reactive palladium hydride species.

  • C-O Bond Cleavage: The benzylic C-O bond of the adsorbed substrate is cleaved. This is often the rate-determining step and can be influenced by steric and electronic factors.

  • Hydrogen Transfer: The activated hydrogen atoms are transferred to the cleaved fragments. One hydrogen atom adds to the benzylic carbon to form toluene, and another adds to the oxygen to yield the free hydroxyl group.

  • Desorption: The final products, Methyl Gallate and toluene, desorb from the catalyst surface, regenerating the active sites for the next catalytic cycle.

This process is highly valued for its typically high yields and the clean nature of the reaction, which simplifies purification.

Experimental Protocols: From Starting Material to Purified Product

This section outlines two robust protocols for the debenzylation of this compound. The choice between catalytic hydrogenation with hydrogen gas and catalytic transfer hydrogenation often depends on the available equipment and safety infrastructure.

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon and Hydrogen Gas

This protocol is adapted from a procedure for a structurally similar substrate and is expected to provide high yields of Methyl Gallate.

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Ethanol (reagent grade)

  • Hydrogen gas (H₂)

  • Inert gas (Nitrogen or Argon)

  • Celite® for filtration

Equipment:

  • Hydrogenation flask or a standard round-bottom flask

  • Magnetic stirrer and stir bar

  • Hydrogen balloon or a Parr hydrogenator

  • Vacuum pump

  • Filtration apparatus (e.g., Büchner funnel)

Step-by-Step Procedure:

  • Reaction Setup: In a hydrogenation flask, dissolve this compound (1.0 eq) in ethanol (approximately 20 volumes, e.g., 20 mL per gram of substrate).

  • Catalyst Addition: Under a gentle stream of inert gas, carefully add 10% Palladium on Carbon (10 mol%) to the solution. Caution: Pd/C can be pyrophoric, especially when dry. Handle with care in an inert atmosphere.

  • Hydrogen Atmosphere: Securely seal the flask. Evacuate the flask and then backfill with hydrogen gas. This evacuation-backfill cycle should be repeated three times to ensure the complete removal of air and the establishment of a hydrogen atmosphere.

  • Reaction: Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen (a hydrogen-filled balloon is suitable for small-scale reactions). Vigorous stirring is crucial to ensure efficient mixing of the solid catalyst, the liquid solution, and the gaseous hydrogen.

  • Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is completely consumed.

  • Work-up: Upon completion, carefully vent the hydrogen atmosphere and purge the flask with an inert gas.

  • Filtration: Dilute the reaction mixture with additional ethanol and filter through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad thoroughly with ethanol to ensure complete recovery of the product. Safety Note: Do not allow the filter cake to dry in the air. Quench the catalyst on the Celite® pad with water before disposal.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude Methyl Gallate. The product can be further purified by recrystallization if necessary.

Protocol 2: Catalytic Transfer Hydrogenation using Ammonium Formate

This method provides a convenient alternative to using hydrogen gas, as it employs a solid hydrogen donor.

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Anhydrous Ammonium Formate

  • Dry Methanol

  • Inert gas (Nitrogen or Argon)

  • Celite® for filtration

Equipment:

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Filtration apparatus

Step-by-Step Procedure:

  • Reaction Setup: To a stirred suspension of this compound (1.0 eq) and an equal weight of 10% Pd/C in dry methanol (approximately 20 volumes), add anhydrous ammonium formate (5.0 eq) in a single portion under a nitrogen atmosphere.

  • Reaction: Heat the resulting reaction mixture to reflux and monitor the reaction by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the pad with methanol.

  • Isolation: Combine the organic filtrates and evaporate the solvent under reduced pressure to afford the desired Methyl Gallate.

Data Presentation and Expected Outcomes

The following table summarizes the key parameters for the catalytic hydrogenation protocol.

ParameterRecommended ConditionRationale
Substrate This compoundThe starting material for the synthesis of Methyl Gallate.
Catalyst 10% Palladium on Carbon (Pd/C)A highly active and commonly used catalyst for hydrogenolysis.
Catalyst Loading 10 mol%A typical loading for efficient debenzylation.
Solvent EthanolA protic solvent that facilitates the reaction and dissolves the substrate.
Hydrogen Source Hydrogen Gas (H₂)The reductant for the hydrogenolysis reaction.
Temperature Room TemperatureThe reaction is typically efficient at ambient temperature.
Pressure Atmospheric (balloon) or slightly elevatedSufficient for most lab-scale debenzylations.
Expected Yield >90%Based on similar transformations.

Visualizing the Workflow

The following diagrams illustrate the overall synthetic transformation and a simplified experimental workflow.

This compound This compound Methyl Gallate Methyl Gallate This compound->Methyl Gallate  Pd/C, H₂ Ethanol

Caption: Overall reaction scheme for the debenzylation.

cluster_0 Reaction Setup cluster_1 Hydrogenolysis cluster_2 Work-up & Isolation Dissolve Substrate in Ethanol Dissolve Substrate in Ethanol Add Pd/C Catalyst Add Pd/C Catalyst Dissolve Substrate in Ethanol->Add Pd/C Catalyst Establish H₂ Atmosphere Establish H₂ Atmosphere Add Pd/C Catalyst->Establish H₂ Atmosphere Stir at Room Temperature Stir at Room Temperature Establish H₂ Atmosphere->Stir at Room Temperature Monitor by TLC/LC-MS Monitor by TLC/LC-MS Stir at Room Temperature->Monitor by TLC/LC-MS Filter through Celite® Filter through Celite® Monitor by TLC/LC-MS->Filter through Celite® Concentrate Filtrate Concentrate Filtrate Filter through Celite®->Concentrate Filtrate Purify (if necessary) Purify (if necessary) Concentrate Filtrate->Purify (if necessary)

Caption: Experimental workflow for catalytic hydrogenation.

Safety and Handling Considerations

  • Palladium on Carbon: As a pyrophoric substance, Pd/C should always be handled in an inert atmosphere and never be allowed to dry completely in the presence of air, especially after use when it is saturated with hydrogen.

  • Hydrogen Gas: Hydrogen is a highly flammable gas. All hydrogenation reactions should be conducted in a well-ventilated fume hood, away from ignition sources. Ensure all connections are secure to prevent leaks.

  • Solvents: Ethanol and methanol are flammable liquids. Handle with appropriate care and avoid open flames.

Troubleshooting and Optimization

  • Incomplete Reaction: If the reaction stalls, this could be due to catalyst deactivation. Adding a fresh portion of the catalyst may help drive the reaction to completion. The quality of the Pd/C catalyst can also significantly impact reaction efficiency.

  • Side Reactions: While generally a clean reaction, over-reduction of the aromatic ring is a potential side reaction, though less common with palladium catalysts compared to others like rhodium or ruthenium. If this is observed, reducing the hydrogen pressure or reaction time may be beneficial.

  • Catalyst Filtration: Fine particles of Pd/C can sometimes pass through standard filter paper. Using a pad of Celite® is highly recommended for complete removal of the catalyst.

Conclusion

The palladium-catalyzed debenzylation of this compound is a reliable and high-yielding method for the synthesis of Methyl Gallate. By following the detailed protocols and safety precautions outlined in this application note, researchers can confidently perform this important transformation. The choice between direct hydrogenation and transfer hydrogenation offers flexibility depending on laboratory capabilities. Careful monitoring and proper handling of reagents are key to achieving optimal results in this valuable synthetic procedure.

References

Troubleshooting & Optimization

Improving the yield of "Methyl 3,4,5-Tris(benzyloxy)benzoate" synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An essential intermediate in the synthesis of various pharmaceuticals and functional materials, Methyl 3,4,5-Tris(benzyloxy)benzoate is a derivative of gallic acid.[1][2] Its synthesis, typically achieved via the Williamson ether synthesis, involves the benzylation of methyl gallate. While the reaction appears straightforward, achieving high yields and purity can be challenging for researchers.

This Technical Support Center provides a comprehensive guide for scientists and professionals engaged in this synthesis. Structured in a question-and-answer format, it addresses common experimental issues, explains the underlying chemical principles, and offers field-tested solutions to optimize your results. As Senior Application Scientists, our goal is to empower you with the knowledge to not only solve problems but also to understand the causality behind each experimental step.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction mechanism for the synthesis of this compound?

The synthesis is a classic example of the Williamson Ether Synthesis .[3][4] The mechanism proceeds via an SN2 pathway. Here's the breakdown:

  • Deprotonation: A base (e.g., potassium carbonate, sodium hydride) removes the acidic protons from the three phenolic hydroxyl groups of methyl gallate. This generates a highly nucleophilic tri-phenoxide ion.

  • Nucleophilic Attack: The phenoxide ions then act as nucleophiles, attacking the electrophilic benzylic carbon of the benzyl halide (e.g., benzyl bromide or benzyl chloride).

  • Displacement: The halide ion is displaced as a leaving group, forming the three ether linkages. This process occurs three times to fully benzylate the methyl gallate.

Being an SN2 reaction, it works best with primary alkyl halides like benzyl halides, as they are unhindered and cannot undergo elimination reactions.[3]

Q2: What are the critical starting materials for this synthesis?

The primary reactants and reagents are:

  • Methyl 3,4,5-trihydroxybenzoate (Methyl Gallate): The phenolic substrate.

  • Benzyl Halide: Typically benzyl bromide or benzyl chloride. Benzyl bromide is more reactive and often leads to shorter reaction times or allows for milder conditions.

  • Base: Anhydrous potassium carbonate (K₂CO₃) is a common, cost-effective, and relatively safe choice. Sodium hydride (NaH) is a stronger, non-nucleophilic base that can also be used for rapid and complete deprotonation, but requires strictly anhydrous conditions.[3]

  • Solvent: A polar aprotic solvent is required to dissolve the reactants and facilitate the SN2 reaction. Common choices include N,N-Dimethylformamide (DMF), acetone, or acetonitrile.[3][5]

Troubleshooting Guide: Low Yield & Side Reactions

Low yield is the most common challenge. The following Q&A section breaks down potential causes and provides actionable solutions.

Q3: My reaction is incomplete, and I've isolated significant amounts of partially benzylated starting material. What went wrong?

This is a classic stoichiometry or reaction conditions issue.

Possible Causes & Solutions

CauseScientific RationaleRecommended Solution
Insufficient Base Each of the three phenolic hydroxyl groups requires one equivalent of base for deprotonation. The reaction will stall once the base is consumed.Use at least 3.3 to 3.5 equivalents of a base like K₂CO₃ to ensure complete deprotonation of all three hydroxyl groups and drive the equilibrium forward.
Insufficient Benzyl Halide As with the base, a stoichiometric amount of benzyl halide is required for each hydroxyl group. Using less than 3 equivalents will guarantee a mixture of mono-, di-, and tri-benzylated products.Use a slight excess of benzyl halide (e.g., 3.3 - 3.5 equivalents) to ensure the reaction goes to completion.
Low Reaction Temperature The SN2 reaction rate is temperature-dependent. Insufficient thermal energy can lead to a sluggish or incomplete reaction.When using K₂CO₃ in DMF or acetone, refluxing the reaction mixture (typically 80-100 °C) is often necessary to achieve a reasonable reaction rate.
Poor Quality Reagents The presence of water can protonate the phenoxide intermediate, reducing its nucleophilicity. Old benzyl bromide may have decomposed.Ensure all reagents are pure and anhydrous. Use freshly opened or properly stored solvents and reagents. Methyl gallate should be thoroughly dried before use.
Workflow for Diagnosing and Correcting Low Yield```dot

// Incomplete Reaction Path reagents [label="Review Stoichiometry:\n- Base > 3.3 eq?\n- Benzyl Halide > 3.3 eq?"]; conditions [label="Review Conditions:\n- Anhydrous?\n- Sufficient Temperature/Time?"]; optimize_reagents [label="Action: Increase equivalents of base and benzyl halide. Ensure dryness.", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; optimize_conditions [label="Action: Increase reaction temperature and/or extend reaction time.", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Side Products Path hydrolysis [label="Is the ester hydrolyzed?\n(Check for carboxylic acid)"]; impurity [label="Are there unknown spots on TLC?"]; ester_sol [label="Action: Avoid strong aqueous bases (NaOH/KOH) during reaction. Use K2CO3 or NaH.", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; dmf_impurity [label="If using NaH/DMF, consider amine impurity.[6][7]nAction: Switch solvent to THF or change base to K2CO3.", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections start -> check_tlc; check_tlc -> incomplete; check_tlc -> side_products [label="no"];

incomplete -> reagents [label="yes"]; incomplete -> side_products [label="no"]; reagents -> optimize_reagents [label="no"]; reagents -> conditions [label="yes"]; conditions -> optimize_conditions [label="no"]; conditions -> side_products [label="yes"];

side_products -> hydrolysis [label="yes"]; hydrolysis -> ester_sol [label="yes"]; hydrolysis -> impurity [label="no"]; impurity -> dmf_impurity [label="yes"]; }

Caption: General Experimental Workflow.

Step-by-Step Procedure:

  • Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add methyl gallate (1.0 eq), anhydrous potassium carbonate (3.5 eq), and DMF.

  • Reagent Addition: Add benzyl bromide (3.5 eq) to the stirring mixture.

  • Reaction: Heat the reaction mixture to 80-90 °C and maintain for 12-24 hours.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the methyl gallate spot has been completely consumed.

  • Workup: Cool the mixture to room temperature and pour it into a beaker containing a large volume of cold water. A precipitate should form.

  • Extraction: Extract the aqueous mixture three times with ethyl acetate.

  • Washing: Combine the organic layers and wash them sequentially with water (3x) and then with brine (1x) to remove residual DMF and salts.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the resulting solid by recrystallization using an appropriate solvent system (e.g., ethanol/water). [8][9]

Protocol 2: Purification by Recrystallization
  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the primary solvent (e.g., hot ethanol) in small portions while heating and stirring until the solid just dissolves. Avoid using excess solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Induce Crystallization: Add the anti-solvent (e.g., water) dropwise to the hot solution until it becomes slightly cloudy.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation. [8]5. Isolation: Collect the pure crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent (the same solvent mixture used for crystallization) to remove any soluble impurities adhering to the crystal surface.

  • Drying: Dry the purified crystals under vacuum to obtain the final product, this compound.

Analytical Characterization

Q8: How can I confirm the identity and purity of my final product?

A combination of spectroscopic methods should be used:

  • ¹H NMR (Proton NMR): This is the most powerful tool for confirming the structure. You should expect to see:

    • A singlet for the methyl ester protons (~3.9 ppm).

    • A singlet for the two aromatic protons on the central gallate ring (~7.3 ppm).

    • Singlets for the three benzylic CH₂ groups (~5.1 ppm).

    • Multiplets for the aromatic protons of the three benzyl groups (~7.3-7.5 ppm). The integration of these peaks should correspond to the number of protons (3H, 2H, 6H, and 15H, respectively).

  • ¹³C NMR (Carbon NMR): Will show all 29 unique carbon atoms in the molecule. [10][11]* FT-IR (Infrared Spectroscopy): Key peaks to look for include the C=O stretch of the ester (around 1715 cm⁻¹) and C-O ether stretches (around 1100-1250 cm⁻¹). The characteristic broad O-H stretch from the starting material (around 3300-3500 cm⁻¹) should be absent. [12]* Mass Spectrometry (MS): Will confirm the molecular weight of the product (C₂₉H₂₆O₅, MW = 454.51 g/mol ). [1][10]* Melting Point: A pure compound will have a sharp melting point. A broad or depressed melting range indicates the presence of impurities. [9] By systematically addressing potential issues in reaction setup, execution, and purification, researchers can significantly improve the yield and purity of this compound.

References

Technical Support Center: Recrystallization of Methyl 3,4,5-Tris(benzyloxy)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of Methyl 3,4,5-Tris(benzyloxy)benzoate (CAS 70424-94-1). This document provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and executing the recrystallization of this key synthetic intermediate. As a crucial precursor in the synthesis of Gallic Acid derivatives and other advanced organic molecules, achieving high purity is paramount for reliable downstream applications.[1][2]

This guide is structured to address common challenges in a direct question-and-answer format, moving from foundational principles to advanced troubleshooting.

Section 1: Compound Properties & Recrystallization Feasibility

Understanding the physicochemical properties of this compound is the first step in designing a robust purification protocol. Its characteristics make it an excellent candidate for purification by recrystallization.

PropertyValueSignificance for Recrystallization
Molecular Formula C₂₉H₂₆O₅Indicates a large, relatively non-polar structure with polar ester functionality.[3]
Molecular Weight 454.51 g/mol High molecular weight often leads to good crystal formation.[2][3]
Appearance White to light yellow crystalline solidThe presence of color suggests impurities that can be removed.
Melting Point 100.0 - 104.0 °CA sharp melting point is a key indicator of purity. The observed range suggests that typical crude samples require purification.
Known Solvents Acetone, Chloroform, DichloromethaneProvides a starting point for solvent screening.[1]

Section 2: FAQs - Solvent System Selection

The choice of solvent is the most critical factor in a successful recrystallization. This section addresses the common questions that arise during this selection process.

Q: What are the ideal characteristics of a recrystallization solvent for this compound?

A: The ideal solvent is one in which this compound exhibits high solubility at elevated temperatures but low solubility at room or sub-ambient temperatures.[4] This differential solubility is the fundamental principle that allows for separation from impurities. Additionally, the impurities themselves should either be completely soluble at all temperatures (remaining in the mother liquor) or completely insoluble (allowing for removal by hot filtration).[4]

Q: Where do I start? Which solvents are recommended?

A: Based on the compound's structure—a large aromatic ester—solvents of moderate polarity are excellent starting points. A common rule of thumb is that solvents with functional groups similar to the compound of interest can be effective solubilizers.[5]

  • Primary Recommendations: Alcohols (Methanol, Ethanol, Isopropanol) are often effective for aromatic compounds.[6] Ethyl acetate is another strong candidate due to the ester functionality.

  • Secondary Considerations: For compounds with many aromatic rings, acetonitrile can be effective.[6] Toluene can also work but its high boiling point (111 °C) increases the risk of "oiling out" since it exceeds the compound's melting point.[7]

Q: How do I perform a small-scale solvent screen?

A: Before committing your entire batch, test several solvents on a small scale (~20-50 mg of crude material in a test tube).

  • Add the solvent dropwise at room temperature. An ideal solvent will not dissolve the compound.

  • Heat the mixture to the solvent's boiling point. The compound should dissolve completely. If it doesn't, it's not a suitable single solvent.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath. Abundant crystal formation indicates a good solvent.

  • If the compound dissolves at room temperature, the solvent is too good. If it doesn't dissolve even when boiling, the solvent is too poor.

Q: When should I consider a mixed-solvent system?

A: A mixed-solvent system is necessary when no single solvent provides the required solubility differential.[4] This involves a "solvent" in which the compound is highly soluble and a miscible "anti-solvent" in which it is poorly soluble.

  • Example Pair: A common and effective pair for a compound like this would be Ethanol (solvent) and Water (anti-solvent) .[4]

  • Procedure: Dissolve the compound in the minimum amount of hot ethanol. Then, add hot water dropwise until the solution becomes persistently cloudy (turbid). Add a final drop or two of hot ethanol to redissolve the solid and make the solution clear again before allowing it to cool.[8]

Section 3: Standard Operating Protocol (SOP) for Recrystallization

This protocol outlines a robust method for the purification of this compound.

Recrystallization_Workflow A 1. Dissolve Crude Product in Minimum Hot Solvent (e.g., Ethanol) B 2. Hot Filtration (Optional) Remove insoluble impurities A->B if solid impurities present C 3. Slow Cooling Allow solution to reach RT undisturbed A->C if solution is clear B->C D 4. Induce Crystallization (If needed) Scratch flask or add seed crystal C->D if no crystals form spontaneously E 5. Further Cooling Place in ice bath to maximize yield C->E if crystals form D->E F 6. Vacuum Filtration Collect crystals on Buchner funnel E->F G 7. Wash Crystals with minimal ice-cold solvent F->G H 8. Dry Crystals Under vacuum to constant weight G->H

Caption: Troubleshooting logic for failure to crystallize.

  • If the solution is clear: You likely used too much solvent. [9]Gently heat the solution again and boil off a portion of the solvent to increase the concentration. Then, allow it to cool again. [10]* If the solution is cloudy but no solids have formed: The solution is supersaturated and needs a nucleation site to begin crystallization. [9]Try scratching the inside of the flask just below the surface of the liquid with a glass rod. [11][10]The microscopic scratches provide a surface for crystals to form. Alternatively, add a tiny "seed crystal" of the pure compound if available. [9] Q: My compound "oiled out" instead of forming crystals. Why did this happen and how can I fix it?

A: "Oiling out" occurs when the solute precipitates from the solution as a liquid instead of a solid. [12]This happens when the temperature of the solution is above the melting point of the compound at the point of saturation. [10][13]Because impurities are often more soluble in the oil than in the solvent, this leads to poor purification. [10][14]

  • Causes:

    • The boiling point of the solvent is higher than the compound's melting point.

    • The solution was cooled too rapidly. [8] 3. The compound is highly impure, causing a significant melting point depression. [10][13]* Solution: Reheat the solution until the oil completely redissolves. Add a small amount of additional hot solvent to lower the saturation temperature. [10][9]Then, allow the solution to cool much more slowly. Insulating the flask can help. If the problem persists, purification by chromatography may be necessary before attempting recrystallization again. [9] Q: The crystals formed too quickly and look like fine powder. Is this a problem?

A: Yes, this can be a problem. Very rapid crystallization, often called "crashing out," tends to trap impurities within the crystal lattice, defeating the purpose of the purification. [10]Ideal crystallization should occur slowly, over 15-20 minutes, to form well-defined, larger crystals.

  • Solution: Reheat the solution to redissolve the solid. Add a small excess of hot solvent (1-2 mL more than the minimum required) and allow the solution to cool more slowly. [10]This keeps the compound in solution longer, promoting slower, more selective crystal growth.

Q: My recovery yield is very low. What are the common causes?

A: A low yield (e.g., <70%) can be due to several factors.

  • Too much solvent was used: This is the most common reason, as a significant amount of product will remain dissolved in the mother liquor. [11][9]If you haven't discarded the filtrate, you can try to recover a "second crop" of crystals by boiling off some solvent and re-cooling. [10]2. Premature crystallization: Product may have been lost during a hot filtration step. [8]3. Washing with too much or warm solvent: Always use a minimal amount of ice-cold solvent to wash the crystals. [8][11]

References

Side reactions in the benzylation of methyl gallate

Author: BenchChem Technical Support Team. Date: January 2026

<_ _ I have gathered a significant amount of information regarding the side reactions in the benzylation of methyl gallate, including O- vs. C-alkylation, over-alkylation, and potential ester cleavage. I have also found resources on optimizing reaction conditions (base, solvent, temperature) to mitigate these issues. The search results provide mechanistic insights and some specific protocol details, although a complete, optimized protocol for this specific reaction is not explicitly laid out in a single document. I have enough information to structure the technical support center, create troubleshooting guides and FAQs, and draft experimental protocols. I can also generate the required diagrams and reference list based on the gathered data. Therefore, I will now proceed with generating the response.

Technical Support Center: Benzylation of Methyl Gallate

Welcome to the technical support center for the benzylation of methyl gallate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to this important synthetic transformation. As Senior Application Scientists, we provide not just protocols, but the reasoning behind them to ensure your success.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the benzylation of methyl gallate, helping you diagnose and resolve them effectively.

Question: Why am I seeing multiple spots on my TLC analysis, even after the reaction should be complete?

Answer: The presence of multiple spots on your TLC plate after the expected reaction time often indicates the formation of side products. In the benzylation of methyl gallate, the most common culprits are:

  • Incomplete Reaction: The reaction may not have gone to completion, leaving starting material and partially benzylated intermediates (mono- and di-benzylated methyl gallate).

  • Over-alkylation: While the desired product is methyl 3,4,5-tribenzyloxybenzoate, it's possible for the reaction to proceed further, leading to C-alkylation on the aromatic ring, especially under harsh conditions.[1][2]

  • C-Alkylated Byproducts: Instead of the desired O-alkylation at the phenolic hydroxyl groups, the benzyl group can attach directly to the carbon atoms of the benzene ring.[1][3] This is more likely with certain solvent choices.[1]

  • Hydrolysis of the Methyl Ester: The basic conditions required for the deprotonation of the phenolic hydroxyls can sometimes lead to the saponification (hydrolysis) of the methyl ester, resulting in the corresponding carboxylic acid.[4]

Troubleshooting Workflow:

G start Multiple Spots on TLC incomplete Incomplete Reaction start->incomplete Check for starting material spot overalkylation Over-alkylation/C-alkylation start->overalkylation Spots with slightly different Rf than product hydrolysis Ester Hydrolysis start->hydrolysis Baseline spot (acidic) incomplete_sol Increase reaction time or temperature moderately. Ensure stoichiometry of benzyl bromide and base is correct. incomplete->incomplete_sol overalkylation_sol Use a milder base (e.g., K2CO3 vs. NaH). Avoid excessively high temperatures. Consider a solvent that favors O-alkylation (e.g., DMF, acetone). overalkylation->overalkylation_sol hydrolysis_sol Use a non-hydroxide base (e.g., K2CO3, Cs2CO3). Ensure anhydrous conditions. hydrolysis->hydrolysis_sol

Caption: Troubleshooting logic for multiple spots on TLC.

Question: My yield of the desired tribenzylated product is consistently low. What are the likely causes?

Answer: Low yields can be frustrating. Here are the most probable reasons and how to address them:

  • Suboptimal Base: The choice of base is critical. A base that is too weak may not fully deprotonate all three phenolic hydroxyls, leading to incomplete reaction. Conversely, a base that is too strong or used in excess can promote side reactions like C-alkylation or ester hydrolysis.[5]

  • Inappropriate Solvent: The solvent plays a significant role in dictating the reaction pathway. Protic solvents can solvate the phenoxide ion, hindering its nucleophilicity and potentially favoring C-alkylation.[1][6] Polar aprotic solvents like DMF or acetone are generally preferred as they effectively dissolve the reactants and facilitate the desired SN2 reaction for O-alkylation.[7]

  • Reaction Temperature: While heating can increase the reaction rate, excessive temperatures can lead to decomposition of reactants or products and favor the formation of undesired byproducts.

  • Purity of Reagents: The purity of methyl gallate, benzyl bromide (or other benzylating agents), and the solvent is crucial. Impurities can interfere with the reaction and lead to lower yields.

Optimization Strategy:

ParameterRecommendationRationale
Base Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)These are effective bases for deprotonating phenols without being overly harsh, thus minimizing ester hydrolysis.[8][9][10]
Solvent Anhydrous DMF or AcetoneThese polar aprotic solvents facilitate the SN2 reaction for O-alkylation and are less likely to promote C-alkylation compared to protic solvents.[1][7]
Temperature 60-80 °CThis temperature range typically provides a good balance between reaction rate and minimizing side reactions.[11]
Stoichiometry Slight excess of benzyl bromide (3.3-3.6 eq.) and base (3.5-4.0 eq.)Ensures complete benzylation of all three hydroxyl groups.

Frequently Asked Questions (FAQs)

This section provides answers to common questions about the benzylation of methyl gallate.

Question: What is the optimal base for the benzylation of methyl gallate?

Answer: The optimal base is one that is strong enough to deprotonate the phenolic hydroxyls but not so strong that it causes significant hydrolysis of the methyl ester. For this reason, inorganic bases like potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are often preferred over stronger bases like sodium hydride (NaH) or alkali metal hydroxides.[8][9][10]

Question: How does the choice of solvent affect the reaction outcome?

Answer: The solvent choice is critical in controlling the selectivity between O-alkylation and C-alkylation.[2] Polar aprotic solvents like DMF and acetone are generally the best choice as they promote the desired O-alkylation via an SN2 mechanism.[1][7] Protic solvents, on the other hand, can solvate the phenoxide oxygen, making it less nucleophilic and potentially increasing the likelihood of C-alkylation.[1]

G cluster_0 Polar Aprotic Solvent (e.g., DMF) cluster_1 Protic Solvent (e.g., Ethanol) Phenoxide Ion Phenoxide Ion O-Alkylation (Major) O-Alkylation (Major) Phenoxide Ion->O-Alkylation (Major) Favored S_N2 Solvated Phenoxide Solvated Phenoxide C-Alkylation (Minor) C-Alkylation (Minor) Solvated Phenoxide->C-Alkylation (Minor) Hindered O-attack Methyl Gallate + Base Methyl Gallate + Base Methyl Gallate + Base->Phenoxide Ion Methyl Gallate + Base->Solvated Phenoxide

Caption: Solvent effect on O- vs. C-alkylation.

Question: Can I use other benzylating agents besides benzyl bromide?

Answer: Yes, other benzylating agents can be used. Benzyl chloride is a common alternative, though it is generally less reactive than benzyl bromide. Benzyl tosylate is another option and is a good leaving group.[11] In some cases, benzyl alcohol can be used under acidic conditions, though this is less common for this specific transformation.[12] Palladium-catalyzed methods using benzyl carbonates have also been developed for neutral benzylation of phenols.[13]

Experimental Protocols

Protocol 1: Standard Benzylation of Methyl Gallate

This protocol provides a reliable method for the synthesis of methyl 3,4,5-tribenzyloxybenzoate.

Materials:

  • Methyl gallate

  • Benzyl bromide

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add methyl gallate (1.0 eq), anhydrous potassium carbonate (3.5 eq), and anhydrous DMF.

  • Stir the mixture at room temperature for 15 minutes.

  • Add benzyl bromide (3.3 eq) dropwise to the suspension.

  • Heat the reaction mixture to 70-80 °C and maintain for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and pour it into cold water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford methyl 3,4,5-tribenzyloxybenzoate.

Protocol 2: Minimizing Ester Hydrolysis

This protocol is optimized to reduce the risk of saponification of the methyl ester.

Materials:

  • Methyl gallate

  • Benzyl bromide

  • Anhydrous cesium carbonate (Cs₂CO₃)

  • Anhydrous acetone

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Combine methyl gallate (1.0 eq) and anhydrous cesium carbonate (3.5 eq) in a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add anhydrous acetone to the flask.

  • Add benzyl bromide (3.3 eq) to the mixture.

  • Reflux the reaction mixture for 8-16 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.

  • Purify the product by recrystallization or column chromatography.

References

Overcoming incomplete deprotection of "Methyl 3,4,5-Tris(benzyloxy)benzoate"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for challenges encountered during the deprotection of Methyl 3,4,5-Tris(benzyloxy)benzoate to yield Methyl 3,4,5-Trihydroxybenzoate (Methyl Gallate), a crucial step in the synthesis of Gallic Acid and its derivatives.[1][2]

Frequently Asked Questions (FAQs)

Q1: My primary deprotection reaction using Palladium on Carbon (Pd/C) with hydrogen gas is stalled or incomplete. What are the most common causes and how can I resolve this?

A1: Incomplete hydrogenolysis is the most frequent issue. The reaction involves the catalytic cleavage of three C-O benzyl ether bonds to form the desired tri-phenol and toluene as a byproduct.[3] A stall indicates a breakdown in one of the key components of this catalytic cycle. The primary areas to investigate are catalyst activity, hydrogen availability, and reaction conditions.

Root Causes & Solutions:

  • Catalyst Inactivation (Poisoning): The Palladium (Pd) catalyst is highly susceptible to poisoning. Trace impurities in your starting material, solvent, or glassware can irreversibly bind to the palladium surface, blocking active sites.[4]

    • Common Poisons: Sulfur compounds (from reagents like thiols, sulfoxides), nitrogen-containing heterocycles, and residual phosphorus compounds are potent poisons.[4][5]

    • Solution: Ensure the starting material is pure. Use high-purity solvents and meticulously clean glassware. If poisoning is suspected, filter the reaction mixture through a pad of Celite® to remove the "dead" catalyst and add a fresh batch.

  • Poor Catalyst Quality/Activity: The activity of Pd/C can vary significantly between batches and degrade over time, especially with improper storage.

    • Solution: Use a fresh bottle of catalyst from a reputable supplier. For difficult reactions, Pearlman's catalyst (Pd(OH)₂/C) can be a more active and effective alternative.[6][7]

  • Insufficient Hydrogen Delivery: The reaction is dependent on the efficient transfer of hydrogen gas to the catalyst surface where the substrate is adsorbed.

    • Solution:

      • Check for Leaks: Ensure your hydrogenation apparatus is perfectly sealed.

      • Increase Agitation: Use vigorous stirring or shaking to ensure the solid catalyst is well-suspended and the gas-liquid interface is maximized.

      • Increase Pressure: If your equipment allows, increasing the hydrogen pressure (e.g., from balloon pressure to 50 psi) can significantly accelerate the reaction rate.

  • Reaction Time and Temperature: While often run at room temperature, some stubborn deprotections may require more forcing conditions.

    • Solution: Allow the reaction to run for a longer period (e.g., 24 hours), monitoring by TLC or LC-MS. Gentle heating (e.g., to 40-50 °C) can also increase the reaction rate, but should be done with caution due to the flammability of hydrogen gas.

Q2: I suspect my catalyst is the problem. How can I diagnose and prevent catalyst-related failures?

A2: Diagnosing a catalyst failure is key to saving time and reagents. The troubleshooting workflow below can help pinpoint the issue.

G cluster_0 A Incomplete Reaction Observed B Is the catalyst well-suspended? (Vigorous Stirring) A->B C Increase agitation speed. Re-evaluate. B->C No D Is the H2 supply secure? (No leaks, positive pressure) B->D Yes C->B E Fix leaks. Purge system and restart. D->E No F Filter and add fresh catalyst. Has reaction restarted? D->F Yes E->D G Original catalyst was inactive or poisoned. Proceed with fresh catalyst. F->G Yes H Consider alternative methods: - Transfer Hydrogenolysis - Increase H2 Pressure/Temp - Use Pearlman's Catalyst F->H No

Caption: Troubleshooting workflow for catalyst issues.

Prevention is the best strategy:

  • Handling: Never leave the catalyst bottle open to the air. Handle it under an inert atmosphere (like Nitrogen or Argon) if possible, especially for highly sensitive reactions.

  • Storage: Store Pd/C in a tightly sealed container in a cool, dry place, away from solvents and potential contaminants.

  • Purity: Always purify your starting material to remove potential catalyst poisons before attempting the deprotection.

Q3: Hydrogen gas setups are cumbersome and potentially hazardous in my lab. What is Catalytic Transfer Hydrogenolysis and is it a viable alternative?

A3: Yes, Catalytic Transfer Hydrogenolysis (CTH) is an excellent and often safer alternative to using pressurized hydrogen gas.[4] This technique uses a hydrogen donor molecule in solution to generate hydrogen in situ on the catalyst surface.[8]

Key Features of CTH:

  • Hydrogen Donors: Common donors include ammonium formate (HCOONH₄), formic acid (HCOOH), cyclohexene, or triethylsilane.[9][10][11][12][13]

  • Advantages:

    • Operational Simplicity: Avoids the need for specialized high-pressure equipment and handling of flammable gas.[4][9]

    • Efficiency: Reactions are often faster and can be driven to completion more easily at atmospheric pressure.[10]

    • Selectivity: In some complex molecules, CTH can offer improved selectivity compared to direct hydrogenation.[10]

  • Considerations: The choice of hydrogen donor and solvent needs to be optimized. For example, using formic acid requires a larger amount of palladium catalyst compared to other donors.[8][10] Ammonium formate is a popular, effective, and mild choice.

Q4: Are there any non-palladium or non-hydrogenation methods for cleaving these benzyl ethers?

A4: While palladium-catalyzed hydrogenolysis is the most common and mildest method, other chemical routes exist. However, they are generally harsher and less compatible with other functional groups, making them less ideal for complex syntheses.

  • Strong Acid Cleavage: Reagents like HBr or BCl₃ can cleave benzyl ethers, but these conditions will also hydrolyze the methyl ester and are unsuitable for acid-sensitive substrates.[8]

  • Oxidative Cleavage: For certain substituted benzyl ethers (like p-methoxybenzyl), oxidative cleavage with DDQ is possible. A method for simple benzyl ethers using visible-light-mediated DDQ oxidation has also been reported, offering an alternative where hydrogenation is not feasible.[14]

  • Reductive Cleavage with Other Metals: A method using Magnesium in Methanol (Mg/MeOH) has been shown to selectively cleave benzyl ethers of phenols, particularly those substituted with electron-withdrawing groups.[15] This could be an option, but its efficiency on this specific tris-benzylated substrate would require investigation.

Troubleshooting and Protocol Guide

Table 1: Troubleshooting Summary for Incomplete Hydrogenolysis
SymptomPotential CauseRecommended Action
Reaction starts but stalls after 1-2 hours Catalyst PoisoningFilter off the catalyst through Celite®, wash the Celite® pad with the reaction solvent, and add a fresh portion of catalyst to the filtrate.
No reaction from the start Inactive Catalyst / System LeakUse a fresh batch of catalyst. Check all seals and connections on the hydrogenation apparatus. Purge the system thoroughly with H₂.
Very slow reaction Poor Mass Transfer / Low H₂ ConcentrationIncrease the stirring rate dramatically. If possible, increase the hydrogen pressure to 3-4 atm (approx. 50 psi).
Multiple spots on TLC (partially deprotected) Insufficient Reaction Time / Inefficient CatalystAllow the reaction to proceed for a longer duration (monitor every 4-6 hours). Consider switching to a more active catalyst like Pearlman's catalyst (Pd(OH)₂/C).[6]
Experimental Protocols
Protocol 1: Standard Hydrogenolysis using H₂ Gas

This protocol outlines the standard procedure for the deprotection of this compound.

G A 1. Dissolve Substrate in Solvent (e.g., EtOAc/MeOH) B 2. Add Pd/C Catalyst (5-10 mol%) A->B C 3. Seal Vessel & Purge with N₂ then H₂ B->C D 4. Pressurize with H₂ (1-4 atm) C->D E 5. Stir Vigorously (Monitor by TLC/LC-MS) D->E F 6. Purge with N₂ Filter through Celite® E->F G 7. Concentrate Filtrate & Purify F->G

Caption: Standard hydrogenolysis workflow.

Methodology:

  • Setup: In a suitable hydrogenation vessel, dissolve this compound (1.0 equiv) in a solvent mixture such as Ethyl Acetate/Methanol (1:1) or THF.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (5–10 mol % by weight) to the solution.

  • Purging: Seal the vessel and purge the atmosphere by evacuating and backfilling with an inert gas (N₂ or Argon) three times. Then, purge with hydrogen (H₂) gas three times.

  • Reaction: Pressurize the vessel with H₂ (typically 1 atm via a balloon, or up to 50 psi in a pressure vessel) and stir the suspension vigorously at room temperature.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed. The product, Methyl Gallate, is significantly more polar.

  • Workup: Once complete, carefully vent the H₂ atmosphere and purge the vessel with N₂. Filter the reaction mixture through a pad of Celite® to remove the solid catalyst. Wash the pad thoroughly with the reaction solvent.

  • Isolation: Combine the filtrates and concentrate under reduced pressure to yield the crude product, which can be purified by recrystallization or column chromatography.

Protocol 2: Catalytic Transfer Hydrogenolysis (CTH) using Ammonium Formate

This protocol is an excellent alternative that avoids the use of hydrogen gas.[13]

Methodology:

  • Setup: To a round-bottom flask, add this compound (1.0 equiv) and a solvent such as Methanol (MeOH).

  • Catalyst Addition: Add 10% Pd/C (10-20 mol % by weight).

  • Hydrogen Donor: Add ammonium formate (HCOONH₄) (3-5 equiv) to the suspension. The reaction is often exothermic and may bubble as H₂ is generated.

  • Reaction: Stir the mixture at room temperature or heat gently to 40-60 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. CTH reactions are often complete within 1-4 hours.

  • Workup and Isolation: Follow steps 6 and 7 from Protocol 1. The workup is identical.

Table 2: Comparison of Deprotection Methodologies
ParameterStandard Hydrogenolysis (H₂)Catalytic Transfer Hydrogenolysis (CTH)
Hydrogen Source H₂ Gas Cylinder / BalloonAmmonium Formate, Formic Acid, etc.[9][10][13]
Pressure 1 - 4 atm (or higher)Atmospheric
Equipment Standard glassware or specialized pressure vesselStandard round-bottom flask with condenser
Safety Requires handling of flammable H₂ gasAvoids H₂ gas; donor reagents may have own hazards
Typical Catalyst Loading 5-10 mol %10-20 mol %
Key Advantage Well-established, scalableOperationally simpler and safer for lab scale[4]

References

Technical Support Center: Troubleshooting the Stability of Methyl 3,4,5-Tris(benzyloxy)benzoate During Reaction Workup

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 3,4,5-Tris(benzyloxy)benzoate. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile intermediate in their synthetic workflows. Here, we address common stability issues encountered during reaction workup, providing in-depth, experience-driven troubleshooting advice and preventative strategies. Our goal is to equip you with the knowledge to navigate these challenges, ensuring the integrity and yield of your target molecule.

Introduction to the Molecule

This compound is a key intermediate in the synthesis of various fine chemicals and gallic acid derivatives.[1] Its structure comprises a central methyl benzoate core with three benzyl ether protecting groups. While these benzyl ethers offer excellent protection during many synthetic transformations, they, along with the methyl ester, can become liabilities during the workup phase if conditions are not carefully controlled. Understanding the delicate balance of its chemical bonds is paramount to successful manipulation and purification.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Unexpected Loss of Benzyl Protecting Groups (Debenzylation)

Question: I'm observing significant debenzylation of my product during the aqueous workup. My TLC analysis shows new, more polar spots, and my final yield is lower than expected. What's causing this, and how can I prevent it?

Answer:

This is a classic issue stemming from the lability of the benzyl ether groups under certain conditions. The primary culprit is often unintended exposure to acidic conditions.

Root Cause Analysis:

Benzyl ethers are susceptible to cleavage under strong acidic conditions.[2] The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack or elimination, often forming a stable benzylic carbocation.[3][4] Even seemingly mild acidic conditions, if prolonged or at elevated temperatures, can facilitate this undesired deprotection.

Common Triggers During Workup:

  • Acidic Quench: Quenching a reaction with a strong aqueous acid (e.g., 1M HCl or stronger) to neutralize a basic reaction mixture.

  • Biphasic Separation with Acid: Using an acidic aqueous layer to extract impurities.

  • Silica Gel Chromatography: Standard silica gel is inherently acidic and can cause on-column degradation, especially with prolonged exposure.

Troubleshooting Protocol: Mitigating Acid-Induced Debenzylation
  • Neutral or Mildly Basic Quench:

    • Instead of a strong acid, quench your reaction by pouring it into a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a phosphate buffer (pH ≈ 7). This will neutralize any remaining acid catalysts or acidic byproducts without creating a harsh acidic environment.

  • Controlled pH During Extraction:

    • When performing a liquid-liquid extraction, use neutral or slightly basic aqueous solutions (e.g., saturated NaHCO₃, brine).

    • If an acidic wash is absolutely necessary to remove certain impurities, use a weaker acid (e.g., dilute citric acid or a buffered solution) and minimize contact time. Perform the extraction quickly and at a reduced temperature (e.g., in an ice bath).

  • Purification Strategy Modification:

    • Neutralized Silica Gel: If column chromatography is required, consider using silica gel that has been pre-treated with a base, such as triethylamine. A common practice is to prepare the slurry with a solvent system containing a small percentage (0.1-1%) of triethylamine.

    • Alternative Stationary Phases: Consider using less acidic stationary phases like alumina (basic or neutral) or florisil.

    • Recrystallization: If the purity of the crude product is reasonably high, recrystallization is an excellent non-chromatographic purification method that avoids contact with acidic stationary phases.[5] Suitable solvents for this compound include mixtures of ethyl acetate/hexane or ethanol/water.[5]

Workflow Diagram: Decision Tree for Preventing Debenzylation

Debenzylation_Prevention Start Workup Stage Quench Reaction Quench Start->Quench Acid_Quench Strong Acid Quench? Quench->Acid_Quench Extraction Liquid-Liquid Extraction Acid_Wash Acidic Wash Needed? Extraction->Acid_Wash Purification Purification Silica_Gel Silica Gel Chromatography? Purification->Silica_Gel Acid_Quench->Extraction No (Use NaHCO3 or Buffer) Debenzylation_Risk High Risk of Debenzylation Acid_Quench->Debenzylation_Risk Yes Acid_Wash->Purification No (Use Neutral/Basic Washes) Acid_Wash->Debenzylation_Risk Yes (Minimize Contact Time) Silica_Gel->Debenzylation_Risk Yes (Standard Silica) Alternative_Purification Consider Alternative Purification (Recrystallization, Neutral Alumina) Silica_Gel->Alternative_Purification No Neutralize_Silica Use Neutralized Silica (e.g., with 1% Et3N) Silica_Gel->Neutralize_Silica Yes (Modified) Safe_Protocol Safe Protocol Alternative_Purification->Safe_Protocol Neutralize_Silica->Safe_Protocol

Caption: Decision-making workflow to minimize acid-catalyzed debenzylation during workup.

Issue 2: Hydrolysis of the Methyl Ester to the Carboxylic Acid

Question: During my workup, which involved a basic wash, I isolated a significant amount of the corresponding carboxylic acid instead of my desired methyl ester. Why did this happen?

Answer:

The methyl ester group is susceptible to hydrolysis under basic conditions, a reaction commonly known as saponification.[6][7] This reaction is generally irreversible and can proceed readily, even with relatively mild bases, if the temperature or reaction time is not controlled.

Root Cause Analysis:

Base-catalyzed ester hydrolysis involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester.[8][9] This forms a tetrahedral intermediate which then collapses to yield a carboxylate salt and methanol.[8][9] Upon subsequent acidic workup (if any) or analysis, this carboxylate is protonated to the carboxylic acid.

Common Triggers During Workup:

  • Strong Basic Washes: Using aqueous solutions of sodium hydroxide (NaOH) or potassium hydroxide (KOH) to remove acidic impurities.

  • Prolonged Exposure to Mild Bases: Stirring for extended periods with even milder bases like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃), especially at room temperature or above.

  • Elevated Temperatures: Performing basic washes or extractions at elevated temperatures significantly accelerates the rate of hydrolysis.[10]

Troubleshooting Protocol: Preventing Ester Hydrolysis
  • Use a Milder Base:

    • For neutralizing acids or removing acidic impurities, a saturated solution of sodium bicarbonate (NaHCO₃) is generally preferred over stronger bases like hydroxides or carbonates. NaHCO₃ is sufficiently basic to neutralize strong acids but is often not basic enough to cause rapid ester hydrolysis at room temperature.

  • Control Temperature and Time:

    • Always conduct basic washes at low temperatures (0-5 °C, ice bath).

    • Minimize the contact time between the organic layer containing your product and the basic aqueous layer. Do not let the biphasic mixture stir for extended periods. Perform the separation in a separatory funnel as quickly as is practical.

  • Alternative Workup Strategies:

    • If acidic impurities must be removed and a basic wash is unavoidable, consider a solid-phase scavenger. For example, passing the organic solution through a short plug of basic alumina or a basic ion-exchange resin can remove acids without the need for a biphasic aqueous wash.

Data Summary: Workup Conditions and Stability Risks
Reagent/ConditionRisk of Debenzylation (Acidic)Risk of Ester Hydrolysis (Basic)Recommended Alternative/Mitigation
Aqueous HCl (≥1M) HighLowSaturated aq. NaHCO₃ or phosphate buffer
Aqueous NaOH/KOH LowHighSaturated aq. NaHCO₃; perform wash at 0°C
Aqueous Na₂CO₃ LowModerateSaturated aq. NaHCO₃; minimize contact time
Standard Silica Gel Moderate-HighLowNeutralized silica (add 1% Et₃N) or Alumina
Elevated Temperature Increases RiskHighPerform all workup steps at or below room temp.
Issue 3: Emulsion Formation During Extraction

Question: I'm struggling with persistent emulsions during my liquid-liquid extractions, making phase separation difficult and leading to product loss. What can I do?

Answer:

Emulsion formation is common when working with molecules that have both polar and non-polar characteristics, especially when a basic wash generates carboxylate salts that can act as surfactants.

Troubleshooting Emulsions:

  • Add Brine: Add a significant volume of saturated aqueous sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous phase, which helps to break up emulsions by reducing the solubility of organic components in the aqueous layer.

  • Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times to mix the layers.

  • Filtration: Pass the entire emulsified mixture through a pad of Celite® or glass wool. This can often help to break the fine droplets.

  • Patience and Gravity: Sometimes, simply allowing the mixture to stand undisturbed for a period can lead to phase separation.

  • Solvent Modification: Adding a small amount of a different organic solvent (e.g., a more polar solvent like ethyl acetate if you are using a non-polar one like hexane) can sometimes alter the interfacial tension and break the emulsion.

Conclusion

The stability of this compound during workup is critically dependent on the careful control of pH and temperature. By understanding the chemical lability of the benzyl ether and methyl ester functional groups, researchers can proactively design workup and purification protocols that minimize degradation and maximize yield. The key takeaways are to avoid strong acids and bases whenever possible, work at reduced temperatures, minimize contact times during extractions, and choose purification methods that are compatible with the molecule's sensitivities.

References

Technical Support Center: Optimizing Reaction Conditions for Coupling with "Methyl 3,4,5-Tris(benzyloxy)benzoate"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers, scientists, and drug development professionals. This guide is designed to serve as a comprehensive technical support resource for optimizing cross-coupling reactions with Methyl 3,4,5-Tris(benzyloxy)benzoate. As a key intermediate in the synthesis of gallic acid derivatives and other complex molecules, successful coupling with this substrate is often a critical step in a synthetic campaign.[1][2][3][4][5] This document provides in-depth troubleshooting advice and frequently asked questions to address the specific challenges you may encounter during your experiments.

Part 1: General Frequently Asked Questions (FAQs) for "this compound" in Coupling Reactions

This section addresses overarching questions about the substrate's properties and their implications for palladium-catalyzed cross-coupling reactions.

Q1: What are the key structural features of "this compound" that influence its reactivity in cross-coupling reactions?

A1: The reactivity of this compound in cross-coupling reactions is primarily influenced by two factors:

  • Electron-Rich Aromatic Ring: The three benzyloxy groups are strong electron-donating groups, which increase the electron density of the aromatic ring. This can make the oxidative addition step of the catalytic cycle, a crucial step in many cross-coupling reactions, more challenging compared to electron-deficient or neutral aryl halides.[6]

  • Steric Hindrance: The bulky benzyloxy groups can create steric hindrance around the reaction center, which may influence the choice of catalyst, ligand, and coupling partner.

  • Labile Benzyl Ethers: Benzyl ethers are susceptible to cleavage under certain conditions, particularly hydrogenolysis in the presence of a palladium catalyst and a hydrogen source.[7][8][9][10] This is a critical consideration when designing your reaction conditions.

Q2: What are the most common palladium-catalyzed cross-coupling reactions applicable to this substrate?

A2: Given a suitable leaving group (e.g., Br, I, OTf) is present on the aromatic ring of a precursor to this compound, the most common and effective cross-coupling reactions include:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters.[11][12][13]

  • Heck Coupling: For the formation of C-C bonds with alkenes.[14][15][16][17][18]

  • Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.[19][20][21][22]

  • Buchwald-Hartwig Amination: For the formation of C-N bonds with amines.[23][24][25][26][27]

Q3: How does the electron-rich nature of the aromatic ring affect the choice of catalyst and reaction conditions?

A3: The electron-rich nature of the substrate necessitates the use of highly active catalyst systems to facilitate the oxidative addition step.[6] General recommendations include:

  • Ligands: Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often required to enhance catalyst activity and stability.[6][12]

  • Palladium Precatalysts: Using well-defined palladium precatalysts (e.g., G3 or G4 precatalysts) can lead to more reproducible results.

  • Reaction Temperature: Higher reaction temperatures may be necessary to overcome the activation barrier for oxidative addition.

Q4: What are the primary concerns regarding the stability of the benzyl ether protecting groups during coupling reactions?

A4: The primary concern is the potential for debenzylation via hydrogenolysis.[7][9][10] This can be triggered by:

  • Hydrogen Gas: Rigorous exclusion of hydrogen gas is essential.

  • Hydrogen Donors: Certain reagents, such as formic acid or other hydrogen transfer agents, can lead to debenzylation in the presence of a palladium catalyst.[7][10]

  • Reaction Conditions: Prolonged reaction times at high temperatures can sometimes lead to decomposition pathways that result in debenzylation.

Q5: Are there any general recommendations for solvent and base selection when working with this substrate?

A5: Yes, careful selection of the solvent and base is crucial for success:

  • Solvents: Anhydrous and degassed solvents are critical to prevent catalyst deactivation and unwanted side reactions.[13] Common choices include 1,4-dioxane, toluene, and THF. For some reactions, aqueous mixtures may be used, but care must be taken to avoid hydrolysis of the methyl ester.[28]

  • Bases: The choice of base is highly reaction-dependent. Inorganic bases like K₃PO₄, K₂CO₃, and Cs₂CO₃ are frequently used.[12] It is important to select a base that is strong enough to promote the desired reaction but not so harsh that it causes hydrolysis of the methyl ester or other side reactions.

Part 2: Troubleshooting Guide for Specific Coupling Reactions

This section provides detailed troubleshooting advice for common cross-coupling reactions involving derivatives of this compound (assuming the presence of a suitable leaving group like bromide or iodide).

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds. However, challenges can arise, particularly with electron-rich substrates.

Q: What are the recommended starting conditions (catalyst, ligand, base, solvent) for the Suzuki coupling of an aryl halide derivative of this compound with arylboronic acids?

A: A good starting point would be:

ComponentRecommendationRationale
Palladium Precatalyst XPhos Pd G3 (1-2 mol%)Highly active and stable precatalyst.
Ligand XPhos (if not using a precatalyst)Bulky, electron-rich ligand to promote oxidative addition.[12]
Base K₃PO₄ (2-3 equivalents)A strong, non-nucleophilic base that is often effective.[11][12]
Solvent 1,4-Dioxane/Water (e.g., 10:1)A common solvent system that often provides good solubility.[11]
Temperature 80-110 °CA typical temperature range for Suzuki couplings.[11]

Q: How can I minimize protodeboronation of the boronic acid partner?

A: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common side reaction.[12][13] To minimize it:

  • Use fresh, high-purity boronic acid.

  • Consider using more stable boronic esters, such as pinacol (BPin) or MIDA esters.[12]

  • Ensure your solvent and base are anhydrous if possible, as water can promote this side reaction.[12]

  • Add the boronic acid in slight excess (1.2-1.5 equivalents).[11]

Q: What are common side products, and how can they be identified and minimized?

A: Common side products include:

  • Homocoupling of the boronic acid: This can be minimized by thoroughly degassing the reaction mixture to remove oxygen.[12]

  • Protodeboronation product: As discussed above.

  • Hydrodehalogenation of the starting material: This can occur if there is a source of hydrogen in the reaction.

  • Debenzylated products: Monitor the reaction for the appearance of phenolic byproducts.

Suzuki_Troubleshooting cluster_catalyst Catalyst System cluster_conditions Reaction Conditions cluster_reagents Reagents start Low/No Conversion catalyst_check Is the catalyst active? start->catalyst_check Check first temp_check Is the temperature high enough? start->temp_check Check first boronic_acid_check Is the boronic acid stable? start->boronic_acid_check Check first increase_loading Increase catalyst loading (2-5 mol%) catalyst_check->increase_loading No change_ligand Switch to a more electron-rich/bulky ligand (e.g., RuPhos, BrettPhos) increase_loading->change_ligand increase_temp Increase temperature (up to 120°C) temp_check->increase_temp No base_check Is the base effective? increase_temp->base_check change_base Try a different base (e.g., Cs₂CO₃, K₂CO₃) base_check->change_base No use_ester Use a boronic ester (BPin, MIDA) boronic_acid_check->use_ester No

Caption: Troubleshooting workflow for low conversion in Suzuki coupling.

Problem: Significant formation of homocoupled product from the boronic acid.

  • Cause: This is often due to the presence of oxygen, which can participate in an oxidative homocoupling pathway.

  • Solution:

    • Ensure all reagents and solvents are thoroughly degassed. Use a robust inert gas (argon or nitrogen) atmosphere throughout the reaction setup and execution.[12]

    • Use a well-defined Pd(0) source or a precatalyst that rapidly generates the active Pd(0) species.

Problem: Debenzylation of the starting material or product.

  • Cause: Unintentional introduction of a hydrogen source in the presence of the palladium catalyst.

  • Solution:

    • Scrutinize all reagents for potential hydrogen sources. For example, some bases can contain water of hydration.

    • Avoid using any hydrogen transfer reagents.

    • If debenzylation persists, consider a lower reaction temperature or shorter reaction time.

    • In some cases, specific ligands can suppress this side reaction; screening different ligands may be beneficial.

Problem: Hydrolysis of the methyl ester.

  • Cause: The use of a strongly basic aqueous solution, especially at elevated temperatures.

  • Solution:

    • Use an anhydrous solvent system with a non-nucleophilic base like K₃PO₄ or Cs₂CO₃.[12]

    • If an aqueous system is necessary, consider using a milder base like K₂CO₃ and monitor the reaction closely for ester hydrolysis.

    • Alternatively, using a more sterically hindered ester (e.g., tert-butyl ester) could prevent hydrolysis, though this would require modification of the starting material.

Heck Coupling

The Heck reaction is a powerful tool for the arylation of alkenes.

Q: What are the typical conditions for Heck coupling with an aryl halide derivative of this compound?

A: Typical conditions often involve:

ComponentRecommendation
Palladium Source Pd(OAc)₂ or a palladacycle catalyst
Ligand A phosphine ligand (e.g., P(o-tolyl)₃) or a phosphine-free system
Base A tertiary amine base (e.g., Et₃N, DIPEA) or an inorganic base (e.g., K₂CO₃)
Solvent Polar aprotic solvents like DMF, NMP, or DMAc
Temperature 100-140 °C

Q: How does the electronic nature of the alkene coupling partner affect the reaction?

A: Electron-deficient alkenes (e.g., acrylates, styrenes with electron-withdrawing groups) are generally more reactive in the Heck reaction.[14] Electron-rich alkenes can be more challenging to couple.

Q: What is the expected regioselectivity of the Heck reaction with this substrate?

A: For terminal alkenes, the arylation typically occurs at the less substituted carbon, leading to the trans isomer as the major product.[14] The bulky nature of the aryl group may further favor this regioselectivity.

Heck_Troubleshooting cluster_catalyst Catalyst Issues cluster_regioselectivity Regioselectivity Control start Low Yield catalyst_deactivation Catalyst Deactivation? start->catalyst_deactivation regioisomer_formation Regioisomer Formation? start->regioisomer_formation use_stable_catalyst Use a more stable catalyst (e.g., palladacycle) catalyst_deactivation->use_stable_catalyst add_phase_transfer Add a phase-transfer catalyst (e.g., TBAB) catalyst_deactivation->add_phase_transfer modify_ligand Modify the ligand to influence steric environment regioisomer_formation->modify_ligand change_solvent Change the solvent polarity regioisomer_formation->change_solvent

Caption: Troubleshooting common issues in Heck coupling reactions.

Problem: Low yield of the desired coupled product.

  • Cause: This can be due to several factors, including poor catalyst activity with the electron-rich substrate, catalyst decomposition at high temperatures, or side reactions.

  • Solution:

    • Screen Ligands: For challenging substrates, ligandless conditions may not be sufficient. Screen a panel of phosphine ligands or NHC ligands.

    • Increase Temperature: If the reaction is sluggish, a higher temperature may be required.

    • Use a More Robust Catalyst: Consider using a palladacycle catalyst, which can be more stable at high temperatures.

    • Check Base and Solvent: Ensure the base is not causing degradation of the starting material or product. The solvent should be high-boiling and polar enough to solubilize the reactants.

Problem: Formation of regioisomers.

  • Cause: While typically selective, some conditions can lead to the formation of the branched isomer.

  • Solution:

    • Ligand Choice: The steric and electronic properties of the ligand can influence regioselectivity. Bulky ligands often favor the linear product.

    • Solvent: The polarity of the solvent can sometimes affect the regiochemical outcome.

Problem: Catalyst deactivation.

  • Cause: Palladium catalysts can agglomerate into inactive palladium black, especially at high temperatures.

  • Solution:

    • Use a Stabilizing Ligand: A suitable ligand can help to stabilize the active catalytic species.

    • Add a Phase-Transfer Catalyst: In some cases, a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can help to stabilize the catalyst and improve yields.

Sonogashira Coupling

This reaction is a reliable method for coupling aryl halides with terminal alkynes.

Q: What are the standard copper-catalyzed and copper-free conditions for Sonogashira coupling with this substrate?

A:

  • Copper-Catalyzed: Typically involves a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), a copper(I) co-catalyst (e.g., CuI), a base (e.g., an amine like Et₃N or DIPEA), and a solvent like THF or DMF.[21]

  • Copper-Free: These conditions often use a palladium catalyst with a suitable ligand and a different base, such as TBAF, to avoid the use of copper, which can sometimes lead to side reactions.[20]

Q: What are the potential issues related to the terminal alkyne coupling partner?

A: The primary issue is the homocoupling of the terminal alkyne to form a diyne, known as Glaser coupling. This is particularly problematic in copper-catalyzed reactions in the presence of oxygen.

Q: How can I prevent the formation of Glaser coupling byproducts?

A:

  • Rigorous Degassing: Thoroughly deoxygenate the reaction mixture and maintain a strict inert atmosphere.

  • Copper-Free Conditions: If Glaser coupling is a persistent issue, switching to a copper-free protocol is often the most effective solution.[20]

  • Slow Addition: In some cases, slow addition of the alkyne can minimize its concentration and thus reduce the rate of homocoupling.

Problem: Low conversion or slow reaction rate.

  • Cause: Insufficiently active catalyst for the electron-rich aryl halide.

  • Solution:

    • Increase Catalyst Loading: A higher catalyst loading (2-5 mol%) may be necessary.

    • Use a More Active Catalyst System: Consider using a more modern catalyst system, such as a palladium precatalyst with a bulky, electron-rich ligand.

    • Increase Temperature: Gently warming the reaction (e.g., to 40-60 °C) can often increase the rate.

Problem: Significant Glaser-Hay homocoupling of the alkyne.

  • Cause: Presence of oxygen in a copper-catalyzed reaction.

  • Solution:

    • Improve Inert Atmosphere Technique: Ensure all reagents, solvents, and the reaction vessel are free of oxygen.

    • Switch to Copper-Free Conditions: This is the most reliable way to avoid Glaser coupling.[20]

Problem: Catalyst decomposition.

  • Cause: Similar to other palladium-catalyzed reactions, the catalyst can decompose at high temperatures or in the presence of impurities.

  • Solution:

    • Use high-purity reagents and solvents.

    • Avoid excessive heating.

    • Ensure the base is compatible with the catalyst system.

Buchwald-Hartwig Amination

This reaction allows for the formation of C-N bonds, which is crucial in medicinal chemistry.

Q: What are the recommended catalyst/ligand systems for the amination of an aryl halide derivative of this compound?

A: For electron-rich aryl halides, highly active catalyst systems are essential.[23][27] Recommended systems include:

  • Palladium Precatalysts: G3 or G4 precatalysts with ligands like RuPhos, BrettPhos, or Josiphos.

  • Ligands: Bulky, electron-rich biarylphosphine ligands are generally the most effective.

Q: What is the scope of amine coupling partners (primary, secondary, anilines)?

A: Modern Buchwald-Hartwig amination protocols have a very broad scope and can accommodate primary and secondary aliphatic amines, as well as anilines.[23][24] However, the choice of ligand may need to be optimized for different classes of amines.

Q: Are there any specific considerations for the choice of base?

A: A strong, non-nucleophilic base is typically required. Common choices include NaOtBu, KOtBu, and LiHMDS. The choice of base can be critical and may need to be screened for optimal results.

Problem: Low yield of the aminated product.

  • Cause: Insufficient catalyst activity, incorrect choice of base, or steric hindrance.

  • Solution:

    • Screen Ligands: This is often the most critical parameter. Screen a diverse set of modern biarylphosphine ligands.

    • Screen Bases: The combination of ligand and base is crucial. What works with one ligand may not work with another.

    • Increase Temperature: If the reaction is sluggish, increasing the temperature may be necessary.

    • Use a More Active Precatalyst: Switching to a more advanced precatalyst can sometimes improve results.

Problem: Competitive hydrodehalogenation of the starting material.

  • Cause: This side reaction can compete with the desired amination, particularly with sterically hindered amines or when the catalyst system is not optimal.

  • Solution:

    • Change the Ligand: Some ligands are more prone to promoting hydrodehalogenation than others.

    • Change the Base: The choice of base can also influence the extent of this side reaction.

    • Lower the Reaction Temperature: If possible, running the reaction at a lower temperature may favor the desired pathway.

Problem: Side reactions involving the amine coupling partner.

  • Cause: The amine can undergo various side reactions, depending on its structure.

  • Solution:

    • Protect Functional Groups: If the amine contains other reactive functional groups, they may need to be protected.

    • Optimize Reaction Conditions: Careful optimization of the reaction conditions (temperature, reaction time, choice of base) can often minimize side reactions.

References

Technical Support Center: Scaling Up the Synthesis of Methyl 3,4,5-Tris(benzyloxy)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 3,4,5-Tris(benzyloxy)benzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the scale-up of this important chemical intermediate. As a cornerstone in the production of various Gallic Acid derivatives, ensuring a robust and reproducible synthesis is paramount.[1][2]

I. Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions based on established chemical principles and extensive laboratory experience.

Issue 1: Incomplete Reaction or Low Yield

You've followed the protocol, but TLC analysis indicates a significant amount of starting material (Methyl Gallate) or incompletely benzylated intermediates remain.

Potential Causes & Solutions:

  • Insufficient Base: The Williamson ether synthesis, the core reaction for benzylation, requires a stoichiometric amount of base to deprotonate the phenolic hydroxyl groups of Methyl Gallate.[3][4] On a larger scale, mass transfer limitations can hinder the base's effectiveness.

    • Solution:

      • Ensure the base (e.g., Potassium Carbonate, Sodium Hydride) is finely powdered and thoroughly mixed.

      • Consider a slight excess of the base (1.1-1.2 equivalents per hydroxyl group) to drive the reaction to completion.

      • For Potassium Carbonate, ensure it is anhydrous, as moisture can consume the base and hinder the reaction.[5]

  • Poor Quality Benzylating Agent: Benzyl bromide or benzyl chloride can degrade over time, especially if exposed to moisture or light.

    • Solution:

      • Use freshly distilled or newly purchased benzylating agent.

      • Store the reagent under an inert atmosphere (e.g., nitrogen or argon) and protect it from light.

  • Steric Hindrance: The three adjacent benzyloxy groups introduce significant steric bulk, which can slow down the reaction rate for the final benzylation step.[5][6]

    • Solution:

      • Increase the reaction temperature moderately (e.g., from 60°C to 80°C in DMF or Acetone) to provide more kinetic energy for the molecules to overcome the activation barrier. Monitor for potential side reactions at higher temperatures.

      • Prolong the reaction time. Monitor the reaction progress by TLC every few hours until the starting material is consumed.

  • Solvent Issues: The choice of solvent is critical for dissolving the reactants and facilitating the SN2 reaction.

    • Solution:

      • Ensure the solvent (e.g., DMF, Acetone) is anhydrous. Water can react with the base and the benzylating agent.

      • Use a sufficient volume of solvent to ensure all reactants remain in solution throughout the reaction. For scale-up, a volume-to-mass ratio of at least 10:1 (mL:g of Methyl Gallate) is recommended.

Issue 2: Formation of Undesired Byproducts

TLC or NMR analysis of your crude product shows unexpected spots or peaks, complicating purification.

Potential Causes & Solutions:

  • Over-alkylation/Side Reactions: At higher temperatures or with prolonged reaction times, the benzylating agent can react with other nucleophiles in the mixture, or elimination reactions can occur.[6][7]

    • Solution:

      • Maintain careful temperature control. Avoid excessive heating.

      • Add the benzylating agent dropwise to the reaction mixture to maintain a low instantaneous concentration, minimizing side reactions.

  • Impure Starting Materials: Impurities in the Methyl Gallate or benzylating agent can lead to a variety of byproducts.

    • Solution:

      • Recrystallize the Methyl Gallate before use if its purity is questionable.

      • As mentioned previously, use a high-purity benzylating agent.

Issue 3: Difficulties in Product Purification

The crude product is an oil or a sticky solid that is challenging to crystallize or purify by column chromatography.

Potential Causes & Solutions:

  • Residual Solvent: Trapped solvent (especially high-boiling point solvents like DMF) can prevent crystallization.

    • Solution:

      • After the aqueous workup, ensure the organic layer is thoroughly washed to remove DMF.

      • Use a high-vacuum pump to remove the final traces of solvent. Co-evaporation with a lower-boiling point solvent like toluene can be effective.

  • Presence of Oily Byproducts: Byproducts from side reactions are often oils that can inhibit the crystallization of the desired product.

    • Solution:

      • Column Chromatography: This is a highly effective method for purifying methyl benzoates.[8] Use a silica gel column with a gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate.[8]

      • Recrystallization: Finding a suitable solvent system is key. Test various solvents and solvent mixtures in small test tubes.[8] Ethanol, methanol, or a mixture of ethyl acetate and hexane are often good starting points for this class of compounds.

Issue 4: Deprotection During Workup or Purification

You observe the reappearance of hydroxyl groups on your product after purification, indicating the cleavage of benzyl ethers.

Potential Causes & Solutions:

  • Acidic Conditions: Benzyl ethers are sensitive to strong acids and can be cleaved.[3]

    • Solution:

      • Ensure that any acidic washes during the workup are neutralized.

      • Avoid using acidic solvents or additives during column chromatography. If silica gel's mild acidity is a concern, it can be neutralized by pre-treating with a triethylamine solution.

  • Catalytic Hydrogenolysis Conditions: If you are performing other reactions on the molecule, be aware that conditions for catalytic hydrogenation (e.g., H₂, Pd/C) will readily cleave benzyl ethers.[9] This is a common deprotection strategy.[9][10]

    • Solution:

      • If subsequent steps require the removal of other protecting groups, choose methods that are orthogonal to benzyl ether deprotection, such as using specific Lewis acids for certain silyl ethers.[11]

II. Frequently Asked Questions (FAQs)

Q1: What is the best base to use for the benzylation of Methyl Gallate?

A1: Potassium carbonate (K₂CO₃) is a commonly used and effective base for this transformation. It is relatively inexpensive, easy to handle, and provides good yields. Sodium hydride (NaH) can also be used and is a stronger base, which may lead to faster reaction times. However, NaH is more hazardous to handle, especially on a large scale, as it is highly flammable and reacts violently with water. For most applications, K₂CO₃ is the preferred choice for safety and cost-effectiveness.

Q2: Can I use benzyl chloride instead of benzyl bromide?

A2: Yes, benzyl chloride can be used. Benzyl bromide is generally more reactive than benzyl chloride, which may result in faster reaction times. However, benzyl chloride is often less expensive and more stable for long-term storage. If using benzyl chloride, you may need to increase the reaction temperature or time to achieve complete conversion. Adding a catalytic amount of sodium or potassium iodide can sometimes accelerate the reaction by in-situ formation of the more reactive benzyl iodide.[7]

Q3: My reaction seems to stall after the addition of two benzyl groups. What can I do?

A3: This is a common issue due to increasing steric hindrance.[5][6] As more benzyl groups are added, the remaining hydroxyl group becomes less accessible. To drive the reaction to completion, you can try the following:

  • Increase the reaction temperature.

  • Prolong the reaction time, monitoring by TLC.

  • Add a fresh portion of the base and benzylating agent.

Q4: What is a typical workup procedure for a large-scale reaction?

A4: For a large-scale reaction in a solvent like DMF, the following workup is recommended:

  • Cool the reaction mixture to room temperature.

  • Pour the mixture into a large volume of cold water with stirring. This will precipitate the crude product.

  • Filter the solid and wash it thoroughly with water to remove DMF and inorganic salts.

  • If the product oils out, extract the aqueous mixture with a suitable organic solvent like ethyl acetate.

  • Wash the organic layer sequentially with water, a dilute acid (e.g., 1M HCl) to neutralize any remaining base, water, and finally brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

Q5: How do I confirm the identity and purity of my final product?

A5: The identity and purity of this compound should be confirmed using a combination of analytical techniques:

  • Thin-Layer Chromatography (TLC): To assess the purity and compare the Rf value to a standard.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Melting Point: A sharp melting point close to the literature value (around 100-104°C) indicates high purity.

III. Experimental Protocols & Data

Standard Protocol for Synthesis

This protocol is a starting point and may require optimization based on your specific laboratory conditions and scale.

Materials:

  • Methyl 3,4,5-trihydroxybenzoate (Methyl Gallate)

  • Benzyl Bromide

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetone

  • Ethyl Acetate

  • Hexane

  • Deionized Water

  • Brine

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add Methyl Gallate (1.0 eq).

  • Add anhydrous DMF or Acetone (10-20 volumes).

  • Add anhydrous Potassium Carbonate (3.3 - 3.6 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • Add Benzyl Bromide (3.3 - 3.6 eq) dropwise to the mixture.

  • Heat the reaction mixture to 60-80°C and maintain for 12-24 hours. Monitor the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and follow the workup procedure described in FAQ #4.

  • Purify the crude product by column chromatography or recrystallization as detailed in the troubleshooting section.

Quantitative Data Summary
ReagentMolar Eq.Molecular Weight ( g/mol )
Methyl Gallate1.0184.15
Benzyl Bromide3.3 - 3.6171.04
Potassium Carbonate3.3 - 3.6138.21
Product
This compound-454.51[1][12]

Expected Yield: 80-95% (after purification)

IV. Visualization of Workflow

Synthesis Workflow Diagram

SynthesisWorkflow cluster_reactants Reactants & Reagents cluster_process Process cluster_output Output MG Methyl Gallate Reaction Williamson Ether Synthesis (60-80°C, 12-24h) MG->Reaction BnBr Benzyl Bromide BnBr->Reaction Base K2CO3 Base->Reaction Solvent DMF / Acetone Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Cool & Quench Purification Purification (Chromatography/ Recrystallization) Workup->Purification Crude Product Product This compound Purification->Product Pure Product Analysis QC Analysis (NMR, MS, MP) Product->Analysis

Caption: General workflow for the synthesis of this compound.

Troubleshooting Logic Diagram

Troubleshooting cluster_solutions Potential Solutions start Problem Encountered q1 q1 start->q1 Low Yield? q2 q2 start->q2 Byproducts? q3 q3 start->q3 Purification Issues? q4 q4 start->q4 Deprotection? sol1 Check Base Stoichiometry & Quality sol2 Use Fresh Benzylating Agent sol3 Increase Temp./Time sol4 Ensure Anhydrous Conditions sol5 Optimize Workup sol6 Purify via Chromatography sol7 Recrystallize sol8 Avoid Acidic Conditions q1->sol1 Yes q1->sol2 Yes q1->sol3 Yes q1->sol4 Yes q2->sol2 Yes q2->sol4 Yes q3->sol5 Yes q3->sol6 Yes q3->sol7 Yes q4->sol8 Yes

Caption: Decision tree for troubleshooting common synthesis issues.

V. References

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  • Scholar Express. (2024, September 28). SYNTHESIS OF METHYL ESTERS OF GALLIC ACID AND ITS DERIVATIVES. Retrieved from --INVALID-LINK--

  • ResearchGate. (2025, August 6). Preparation of esters of gallic acid with higher primary alcohols. Retrieved from --INVALID-LINK--

  • Chemistry For Everyone. (2025, April 4). What Are The Limitations Of Williamson Ether Synthesis? Retrieved from --INVALID-LINK--

  • askIITians. (2025, March 4). Illustrate with examples the limitations of Williamson's synthesis for the preparation of certain types of ethers. Retrieved from --INVALID-LINK--

  • Google Patents. CN105732374A - Method for synthesizing methyl 3,4,5-trimethoxybenzoate by using one-step method. Retrieved from --INVALID-LINK--

  • Organic Chemistry Portal. Selective Cleavage of Benzyl Ethers. Retrieved from --INVALID-LINK--

  • ElectronicsAndBooks. Synthesis and Characterization of Tris-Methacrylated 3,4, 5-Tris[(alkoxy)benzyloxy]benzoate Derivatives. Retrieved from --INVALID-LINK--

  • Organic Chemistry Portal. Benzyl Ethers - Protecting Groups. Retrieved from --INVALID-LINK--

  • ResearchGate. Deprotection of benzyl in ether substrates | Download Scientific Diagram. Retrieved from --INVALID-LINK--

  • Quora. (2014, October 12). Why can't the Williamson synthesis be used to prepare diphenyl ether? Retrieved from --INVALID-LINK--

  • Common Organic Chemistry. Benzyl Protection. Retrieved from --INVALID-LINK--

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from --INVALID-LINK--

  • ChemicalBook. This compound synthesis. Retrieved from --INVALID-LINK--

  • PubChem. This compound. Retrieved from --INVALID-LINK--

  • Chemistry Steps. The Williamson Ether Synthesis. Retrieved from --INVALID-LINK--

  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Chemical Properties and Applications of this compound. Retrieved from --INVALID-LINK--

  • Benchchem. Application Notes and Protocols for the Purification of Methyl 4-(3-azetidinyloxy)benzoate and its Conjugates. Retrieved from --INVALID-LINK--

  • TCI Chemicals. This compound | 70424-94-1. Retrieved from --INVALID-LINK--

  • Semantic Scholar. (2003, January 20). Deprotection of benzyl and p-methoxybenzyl ethers by chlorosulfonyl isocyanate-sodium hydroxide. Retrieved from --INVALID-LINK--

  • Benchchem. Application Note: Laboratory Protocol for the Synthesis of Methyl 3-hydroxy-4,5-dimethoxybenzoate. Retrieved from --INVALID-LINK--

  • ResearchGate. Chemical structure of: methyl 3,4,5-tris[p-(n-dodecan-1-yloxy).... Retrieved from https://www.researchgate.net/figure/Chemical-structure-of-methyl-3-4-5-tris-p-n-dodecan-1-yloxy-benzyloxy-benzoate_fig1_225257904

  • Santa Cruz Biotechnology. This compound | CAS 70424-94-1. Retrieved from --INVALID-LINK--

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 14). This compound: A Cornerstone for Gallic Acid Derivative Production. Retrieved from --INVALID-LINK--

  • MDPI. (2023, May 22). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Retrieved from --INVALID-LINK--

  • MDPI. RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Retrieved from --INVALID-LINK--

  • Google Patents. WO2012032546A2 - Process for the preparation of salmeterol and its intermediates. Retrieved from --INVALID-LINK--

  • Google Patents. CN103193651A - Synthesis of medical intermediate 3,5-dihydroxy methyl benzoate and industrial production process. Retrieved from --INVALID-LINK--

References

Technical Support Center: Gallic Acid Protection Strategies

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support center for advanced synthetic strategies involving gallic acid. As a cornerstone molecule in pharmaceutical and materials science research, gallic acid's potent antioxidant properties are highly sought after.[1][2][3][4] However, its three adjacent phenolic hydroxyl groups and a carboxylic acid present a significant challenge for selective chemical modification.

For years, benzyl (Bn) ethers have been the default for protecting these hydroxyls, typically removed by catalytic hydrogenolysis.[5][6] This guide was created for researchers who have encountered the limitations of this classic approach. If your synthesis involves sensitive functional groups that are incompatible with reductive cleavage—such as alkenes, alkynes, nitro groups, or certain heterocycles—you need a more sophisticated, orthogonal strategy.[7][8] This center provides troubleshooting guides, FAQs, and validated protocols for alternative protecting groups, empowering you to navigate the complexities of your gallic acid-based synthesis with confidence.

Troubleshooting Guide: Common Issues in Gallic Acid Protection

This section addresses specific experimental challenges in a question-and-answer format.

Q1: "I'm attempting to deprotect my benzyl-protected gallic acid derivative, but the catalytic hydrogenation (H₂, Pd/C) is also reducing a double bond elsewhere in my molecule. How can I avoid this?"

A1: This is a classic chemoselectivity problem and the primary reason to move beyond benzyl groups. Hydrogenolysis is a powerful reductive method that will readily attack multiple functional groups.[9][10] The solution is to employ an orthogonal protecting group strategy .[7][11] This involves using a protecting group that can be removed under conditions that will not affect your reducible moiety.

  • Recommended Action: Switch to a silyl ether protecting group, such as tert-butyldimethylsilyl (TBS/TBDMS) or triisopropylsilyl (TIPS).[12] These groups are exceptionally stable to reductive conditions but are selectively cleaved using a fluoride source like tetrabutylammonium fluoride (TBAF).[13][14] This deprotection method is orthogonal to hydrogenolysis and will leave your double bond untouched.

  • Scientist's Note: The choice between TBS and TIPS often comes down to stability. TIPS is significantly bulkier and thus more resistant to cleavage under mildly acidic conditions, which might be encountered during workups or chromatography.[12][15]

Q2: "My protecting group is being partially cleaved during column chromatography on silica gel. It's causing a mess and lowering my yield. What's happening?"

A2: This indicates that your protecting group is too acid-labile. Silica gel is weakly acidic and can catalyze the removal of sensitive groups. This is a very common issue with trimethylsilyl (TMS) ethers and, to a lesser extent, tetrahydropyranyl (THP) ethers.[13][16]

  • Recommended Action:

    • Switch to a More Robust Group: Move to a bulkier, more stable silyl ether like TBS or TIPS. The steric hindrance around the silicon atom dramatically slows the rate of acid-catalyzed hydrolysis.[12] The relative stability to acid is: TMS << TES < TBDMS < TIPS < TBDPS.[12]

    • Modify Your Chromatography: If you must use a more sensitive group, you can neutralize your silica gel. Prepare a slurry of silica in a solvent containing 1-2% triethylamine or ammonia, then evaporate the solvent before packing your column. This will prevent on-column deprotection.

Q3: "I need to protect the phenolic hydroxyls but leave the carboxylic acid free for an amide coupling reaction. Every time I try, I get a mix of products. How can I achieve this selectivity?"

A3: This requires a two-step approach. First, you must protect the carboxylic acid, as it is more acidic than the phenols and will interfere with the base-catalyzed protection of the hydroxyls.

  • Recommended Workflow:

    • Protect the Carboxylic Acid: Convert the gallic acid to its methyl or ethyl ester via Fischer esterification (e.g., reflux in methanol with a catalytic amount of H₂SO₄).[17] This ester is robust and can be removed later under basic conditions (saponification) if needed.

    • Protect the Phenols: With the carboxylate protected, you can now efficiently protect the three phenolic hydroxyls using your chosen conditions (e.g., TBSCl and imidazole, or MOM-Cl and a non-nucleophilic base like DIPEA).[18][19]

    • Proceed with Amide Coupling: After protecting the phenols, you would typically hydrolyze the methyl ester to regenerate the free carboxylic acid for your coupling reaction, leaving the phenol protecting groups intact. This is an excellent example of orthogonal protection.[7]

Q4: "I'm using a methoxymethyl (MOM) ether. The acidic deprotection is too harsh for my substrate. Are there milder alternatives for cleaving this acetal?"

A4: While strong acids like HCl or TFA are effective, they lack selectivity.[18] Fortunately, several milder methods exist for cleaving phenolic MOM ethers.

  • Recommended Action: Consider using a solid-supported acid catalyst. Silica-supported sodium hydrogen sulfate (NaHSO₄-SiO₂) is an inexpensive, mild, and highly efficient heterogeneous catalyst for the selective deprotection of phenolic MOM ethers at room temperature.[20][21] The reaction is clean, and workup involves simple filtration of the catalyst.

  • Scientist's Note: This method shows high chemoselectivity, often leaving aliphatic MOM ethers and other acid-sensitive groups untouched, which is a significant advantage over traditional Brønsted acids.[20]

FAQs: Selecting the Right Protecting Group for Gallic Acid

Q: Which alternative protecting group is best for my multi-step synthesis?

A: The "best" group is entirely dependent on the reaction conditions you plan to use. There is no one-size-fits-all answer. Use the following workflow to guide your decision.

G cluster_start cluster_conditions Planned Downstream Reactions cluster_recommendations Recommended Protecting Group Class start START: Protect Gallic Acid Phenols q1 Reductive Conditions? (e.g., H₂, Pd/C, LiAlH₄) start->q1 benzyl Benzyl (Bn) is an Option q1->benzyl No avoid_benzyl AVOID Benzyl Ethers q1->avoid_benzyl Yes q2 Strongly Acidic Conditions? (e.g., TFA, conc. HCl) acetal Use Acetal Ethers (MOM, MEM) q2->acetal No avoid_acetal AVOID Acetal Ethers q2->avoid_acetal Yes q3 Fluoride Source? (e.g., TBAF, HF-Py) silyl Use Silyl Ethers (TBS, TIPS, TBDPS) q3->silyl No avoid_silyl AVOID Silyl Ethers q3->avoid_silyl Yes q4 Strongly Basic / Nucleophilic? (e.g., NaOH, R-Li, Grignard) q4->silyl Stable silyl->q4 acetal->q3 avoid_acetal->silyl avoid_benzyl->q2

Caption: Decision workflow for selecting a protecting group.

Q: How do the stabilities of common silyl ethers compare?

A: The stability of silyl ethers is primarily dictated by the steric bulk of the substituents on the silicon atom. More bulk hinders the approach of both acids and nucleophiles, increasing stability.

Protecting GroupAbbreviationRelative Acid StabilityRelative Base StabilityKey Feature
TrimethylsilylTMS1 (Least Stable)1 (Least Stable)Very labile; often removed during workup.
TriethylsilylTES~64~10More stable than TMS, useful for some applications.
tert-ButyldimethylsilylTBS / TBDMS20,000~20,000The workhorse silyl ether; good balance of stability and ease of removal.[13][16]
TriisopropylsilylTIPS700,000~100,000Very robust; excellent for multi-step synthesis requiring harsh conditions.[12]
tert-ButyldiphenylsilylTBDPS5,000,000~20,000Extremely stable to acid; similar base stability to TBS.[12]
(Relative stability data is approximate and can vary with substrate and conditions.)

Q: What is an example of a full orthogonal protection scheme for a complex gallic acid derivative?

A: Imagine you want to synthesize a molecule where gallic acid is linked via an amide bond, and another part of the molecule contains an amino group that needs to be revealed last.

References

Validation & Comparative

A Senior Application Scientist's Comparative Guide to Purity Analysis of Methyl 3,4,5-Tris(benzyloxy)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Purity for a Key Synthetic Intermediate

Methyl 3,4,5-Tris(benzyloxy)benzoate (MTB), a tribenzylated derivative of methyl gallate, serves as a crucial intermediate in the synthesis of complex organic molecules, including dendrimers and active pharmaceutical ingredients (APIs).[1] Its molecular structure, characterized by a central benzoate core with three bulky benzyloxy groups, provides a versatile scaffold for further chemical elaboration. However, the very nature of its multi-step synthesis from methyl gallate and benzyl bromide presents a significant challenge: the potential for a complex impurity profile.

For researchers in drug development, ensuring the purity of starting materials and intermediates like MTB is not merely a matter of good practice; it is a regulatory and scientific necessity.[2][3] Impurities, even in trace amounts, can have profound effects on the downstream reaction kinetics, yield, and, most critically, the safety and efficacy of the final API.[2][3] The International Council for Harmonisation (ICH) guidelines, specifically Q3A(R2), mandate the reporting, identification, and qualification of impurities in new drug substances, making robust analytical characterization indispensable.[4][5]

This guide provides an in-depth comparison of the principal analytical techniques for confirming the purity of this compound. We will move beyond simple procedural descriptions to explore the causality behind methodological choices, offering field-proven insights to guide researchers in selecting the most appropriate techniques for their specific needs, from routine quality control to the comprehensive characterization required for regulatory submissions.

An Integrated Strategy for Purity Assessment

No single analytical technique can provide a complete picture of a compound's purity. A robust and self-validating purity assessment strategy relies on the intelligent application of orthogonal methods—techniques that measure the same attribute based on different chemical or physical principles. This integrated approach minimizes the risk of overlooking impurities that may be invisible to one specific method.

Caption: Integrated workflow for MTB purity assessment.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Determination

High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity analysis in the pharmaceutical industry, prized for its high resolution, sensitivity, and quantitative accuracy.[6][7] For MTB, a reversed-phase HPLC (RP-HPLC) method is the logical choice, separating compounds based on their relative hydrophobicity.

Causality Behind the Method: MTB (C₂₉H₂₆O₅, MW: 454.51 g/mol ) is a relatively large, non-polar molecule due to its three benzyl groups and methyl ester functionality.[8] A C18 (octadecylsilyl) stationary phase provides a highly hydrophobic surface that will effectively retain MTB and separate it from more polar potential impurities (e.g., partially benzylated intermediates, hydrolyzed gallic acid) and less polar impurities (e.g., by-products from benzyl bromide). An acidic mobile phase (e.g., containing formic or phosphoric acid) is used to suppress the ionization of any potential acidic impurities, ensuring sharp, symmetrical peak shapes.[9]

Experimental Protocol: RP-HPLC for MTB
  • Instrumentation: Standard HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase:

    • Solvent A: Water with 0.1% Formic Acid

    • Solvent B: Acetonitrile with 0.1% Formic Acid

  • Gradient Elution: A gradient is crucial for resolving impurities with a wide range of polarities.

    • 0-2 min: 70% B

    • 2-15 min: Ramp to 95% B

    • 15-20 min: Hold at 95% B

    • 20.1-25 min: Return to 70% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C (to ensure consistent retention times).

  • Detection: UV at 254 nm. The aromatic rings in MTB provide strong chromophores for sensitive detection.

  • Sample Preparation: Accurately weigh ~10 mg of MTB and dissolve in 10 mL of Acetonitrile/Water (70:30 v/v) to create a 1 mg/mL stock solution. Filter through a 0.22 µm syringe filter before injection.

  • Purity Calculation: Purity is typically determined by area percent (% Area), assuming all impurities have a similar response factor at the detection wavelength.

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100

Strengths & Limitations
  • Strengths: Excellent for quantifying known and unknown impurities, high sensitivity (detecting impurities down to ~0.05% or lower), and high throughput.[6] The method is highly reproducible and easily validated according to ICH guidelines.[10][11]

  • Limitations: Provides no structural information about unknown impurities. Co-eluting impurities can lead to an overestimation of purity. The assumption of equal response factors for all impurities can introduce inaccuracies, especially for impurities lacking a similar chromophore.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure and Absolute Purity

NMR spectroscopy is unparalleled for its ability to provide detailed structural information.[12] For purity assessment, its quantitative application (qNMR) offers a powerful orthogonal method to HPLC, as it can determine the absolute purity of a sample without relying on a reference standard of the analyte itself.[13][14]

Causality Behind the Method: The principle of qNMR is that the integrated area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[14] By adding a known amount of a certified internal standard to a precisely weighed sample of MTB, the purity of MTB can be calculated by comparing the integral of a unique MTB proton signal to the integral of a known proton signal from the standard. This method is "primary" because it traces the measurement back to the SI unit of mass.

Experimental Protocol: Quantitative ¹H NMR (qNMR) for MTB
  • Instrumentation: NMR Spectrometer (≥400 MHz for good signal dispersion).

  • Internal Standard (IS): Choose a standard with sharp signals that do not overlap with any MTB signals. Maleic acid or dimethyl sulfone are excellent choices. The IS must be of high, certified purity, non-volatile, and stable.

  • Sample Preparation:

    • Accurately weigh ~20 mg of MTB into an NMR tube. Record the mass precisely (m_analyte).

    • Accurately weigh ~10 mg of the chosen internal standard into the same NMR tube. Record the mass precisely (m_IS).

    • Add ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to completely dissolve both components.

  • Acquisition Parameters:

    • Ensure a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being quantified. For robust quantification, a D1 of 30-60 seconds is recommended.

    • Use a 90° pulse angle.

    • Acquire a sufficient number of scans for a high signal-to-noise ratio (>250:1) on the peaks of interest.

  • Data Processing:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved signal from MTB (e.g., the methyl ester protons, -OCH₃) and a signal from the internal standard.

  • Purity Calculation:

    • Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS

    • Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular Weight

      • m = mass

      • Purity_IS = Purity of the internal standard

Strengths & Limitations
  • Strengths: Provides absolute quantification without needing an MTB reference standard.[15] It is non-destructive and simultaneously confirms the structure of the main component while detecting and helping to identify proton-containing impurities.[12][13] It is orthogonal to chromatographic methods.[15]

  • Limitations: Lower sensitivity compared to HPLC; impurities below ~0.1% may be difficult to quantify accurately. Signal overlap can complicate integration and analysis. Non-proton-containing impurities (e.g., inorganic salts) will not be detected.

Mass Spectrometry (MS): Definitive Impurity Identification

Mass spectrometry is the definitive technique for determining the molecular weight of a compound and its impurities.[16] When coupled with a separation technique like HPLC (LC-MS), it becomes an exceptionally powerful tool for impurity profiling.[2][6]

Causality Behind the Method: An LC-MS system separates the components of the mixture via HPLC and then directs the eluent into the mass spectrometer. The MS ionizes the molecules (e.g., using Electrospray Ionization, ESI) and separates the resulting ions based on their mass-to-charge ratio (m/z). High-Resolution Mass Spectrometry (HRMS), using analyzers like Time-of-Flight (TOF) or Orbitrap, can measure m/z with extremely high accuracy (e.g., < 5 ppm), which allows for the determination of the elemental formula of an impurity.[17]

Caption: Workflow for impurity identification using LC-MS.

Experimental Protocol: LC-MS for MTB Impurity Profiling
  • Instrumentation: An HPLC or UPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • LC Method: Utilize the same RP-HPLC method described in Section 1. Using formic acid as the mobile phase additive is crucial as it is volatile and MS-compatible, unlike phosphoric acid.[9]

  • MS Parameters (Positive ESI Mode):

    • Ionization Source: Electrospray Ionization (ESI). Positive mode is ideal as MTB can be readily protonated to form [M+H]⁺.

    • Expected Ion for MTB: [C₂₉H₂₆O₅ + H]⁺ = m/z 455.1853.

    • Scan Range: m/z 100 - 1000.

    • Capillary Voltage: 3.5 - 4.0 kV.

    • Source Temperature: 120-150 °C.

  • Data Analysis:

    • Extract ion chromatograms for expected impurities (e.g., starting materials, partially benzylated species).

    • For unknown peaks in the UV chromatogram, examine the corresponding mass spectrum.

    • Use the accurate mass measurement of the impurity's molecular ion to predict its elemental composition. For example, a peak with an m/z of 365.1591 would correspond to a di-benzylated intermediate [C₂₂H₂₀O₅ + H]⁺.

Strengths & Limitations
  • Strengths: Unmatched sensitivity and specificity for identifying unknown impurities.[17] HRMS provides high confidence in elemental composition, drastically narrowing the possibilities for an impurity's structure.[2]

  • Limitations: Quantification can be complex as ionization efficiency varies significantly between different compounds. It is primarily a qualitative and semi-quantitative tool unless each impurity is individually calibrated. The instrumentation is more complex and expensive than standard HPLC-UV.

Elemental Analysis (EA): A Fundamental Purity Check

Elemental Analysis (CHN analysis) is a classic technique that determines the mass percentages of carbon, hydrogen, and nitrogen in a sample.[18] It serves as a fundamental check of a compound's bulk purity and confirms that its elemental composition matches the theoretical formula.[19]

Causality Behind the Method: The technique works by combusting a small, precisely weighed amount of the sample at high temperatures in an oxygen-rich environment.[20] The resulting combustion gases (CO₂, H₂O, N₂) are separated and quantified by detectors (e.g., thermal conductivity). The measured percentages of C and H are then compared to the theoretical values calculated from the molecular formula.

Experimental Protocol: CHN Analysis for MTB
  • Instrumentation: A dedicated CHN elemental analyzer.

  • Sample Preparation: The sample must be meticulously dried to remove all residual solvents and water, as these will significantly alter the measured H and C content. A high vacuum oven is typically used.

  • Analysis: A few milligrams of the dried sample are weighed into a tin capsule and loaded into the instrument for automated combustion and analysis.

  • Data Comparison:

    • Molecular Formula of MTB: C₂₉H₂₆O₅

    • Molecular Weight: 454.51 g/mol

    • Theoretical C%: (29 * 12.011 / 454.51) * 100 = 76.57%

    • Theoretical H%: (26 * 1.008 / 454.51) * 100 = 5.77%

  • Acceptance Criteria: For a compound to be considered pure for publication or as a reference standard, the experimentally determined values for each element should typically be within ±0.4% of the theoretical values.[21][22]

Strengths & Limitations
  • Strengths: Provides a simple, robust confirmation of the elemental formula for the bulk sample. It is effective at detecting non-chromophoric or non-proton-containing impurities (e.g., inorganic salts) that might be missed by HPLC or NMR.

  • Limitations: It is a bulk analysis technique and cannot distinguish between the main compound and isomers.[15] It is insensitive to impurities with a similar elemental composition to the main compound. The ±0.4% acceptance window means that a sample can contain a significant amount of certain impurities and still pass.

Comparative Summary and Recommendations

The choice of analytical technique depends on the specific goal, from routine batch release to in-depth characterization for regulatory filing.

Parameter HPLC-UV Quantitative NMR (qNMR) LC-MS (HRMS) Elemental Analysis (EA)
Primary Use Quantitative Purity, Impurity ProfilingAbsolute Purity, Structural ConfirmationImpurity IdentificationElemental Composition, Bulk Purity
Sensitivity High (0.01-0.1%)Moderate (~0.1%)Very High (<0.01%)Low (>1-2%)
Selectivity Good to Excellent (Chromatographic)Excellent (Chemical Shift)Excellent (m/z)Low
Quantitative Accuracy Excellent (with standard)Excellent (absolute)Semi-QuantitativeGood (for bulk)
Information Provided Retention Time, UV SpectrumChemical Structure, Molar RatioMolecular Weight, Elemental FormulaElemental Ratios
Destructive? YesNoYesYes
Key Strength Robust, precise quantification of impurities.Absolute purity without a specific reference standard.Definitive identification of unknown impurities.Confirms bulk elemental composition.
Key Limitation Requires reference standards for identified impurities.Less sensitive than HPLC; signal overlap can be an issue.Not inherently quantitative.Cannot detect isomers or impurities with similar composition.
Recommendations for a Comprehensive Strategy:
  • For Routine Quality Control: A validated HPLC-UV method is the most efficient and reliable tool for routine purity checks of MTB batches.

  • For Reference Standard Qualification: A combination of all four techniques is required. qNMR should be used to assign an absolute purity value. HPLC-UV establishes the impurity profile. LC-MS is essential for identifying any significant impurities (>0.1%). Elemental Analysis provides fundamental confirmation of the elemental composition.

  • For Investigating Out-of-Specification Batches: LC-MS is the primary tool to identify the unknown impurities that are causing the batch to fail. Once identified, these impurities can be quantified by the validated HPLC method, potentially using relative response factors.

By employing these analytical techniques in a complementary and logical workflow, researchers and drug development professionals can establish a high degree of confidence in the purity of this compound, ensuring the quality and integrity of their subsequent scientific endeavors.

References

A Spectroscopic Journey: Characterizing Methyl 3,4,5-Tris(benzyloxy)benzoate and Its Synthetic Precursors

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Synthesis and Analysis

In the landscape of pharmaceutical research and drug development, the precise synthesis and rigorous characterization of intermediate compounds are paramount. Methyl 3,4,5-Tris(benzyloxy)benzoate, a key derivative of gallic acid, serves as a vital building block in the synthesis of various biologically active molecules.[1][2] Its utility stems from the strategic placement of benzyl protecting groups, which allows for selective modifications at other positions of the gallic acid scaffold. This guide provides an in-depth spectroscopic comparison of this compound with its precursors—gallic acid and methyl gallate—offering field-proven insights into their synthesis and analytical confirmation.

The Synthetic Pathway: From Gallic Acid to a Protected Intermediate

The synthesis of this compound is a well-established, two-step process that highlights fundamental organic transformations. The journey begins with the esterification of the carboxylic acid group of gallic acid, followed by the protection of the phenolic hydroxyl groups.

  • Esterification: Gallic acid is first converted to its methyl ester, methyl gallate. This is typically an acid-catalyzed reaction with methanol.[3][4] This initial step is crucial as it protects the carboxylic acid from participating in the subsequent etherification reaction.

  • Williamson Ether Synthesis: The three phenolic hydroxyl groups of methyl gallate are then benzylated using benzyl chloride in the presence of a base. This classic SN2 reaction forms the final product, this compound.[5][6][7][8] The choice of a primary alkyl halide like benzyl chloride is ideal for this reaction, minimizing potential side reactions like elimination.[9]

G Gallic_Acid Gallic Acid Methyl_Gallate Methyl Gallate Gallic_Acid->Methyl_Gallate Esterification (Methanol, Acid Catalyst) Final_Product This compound Methyl_Gallate->Final_Product Williamson Ether Synthesis (Benzyl Chloride, Base)

Caption: Synthetic route to this compound.

Experimental Protocols for Spectroscopic Analysis

To ensure the identity and purity of each compound throughout the synthesis, a suite of spectroscopic techniques is employed. The following are generalized protocols for acquiring the necessary data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Purpose: To elucidate the carbon-hydrogen framework of the molecule.

  • Procedure:

    • Dissolve approximately 5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical; for gallic acid and methyl gallate, DMSO-d₆ is often preferred due to the acidic hydroxyl protons, while the final product is readily soluble in CDCl₃.[2]

    • Transfer the solution to a 5 mm NMR tube.

    • Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

    • Process the data, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or tetramethylsilane (TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Purpose: To identify the functional groups present in the molecule.

  • Procedure:

    • Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.

    • Alternatively, prepare a KBr pellet by grinding the sample with potassium bromide and pressing it into a thin disk.

    • Record the spectrum, typically over a range of 4000-400 cm⁻¹.

    • Identify characteristic absorption bands corresponding to functional groups like O-H, C-H, C=O, and C-O.

Mass Spectrometry (MS)

  • Purpose: To determine the molecular weight and fragmentation pattern of the molecule.

  • Procedure:

    • Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).

    • Introduce the sample into the mass spectrometer, often using an electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) interface.

    • Acquire the mass spectrum, looking for the molecular ion peak ([M]⁺, [M+H]⁺, or [M+Na]⁺) to confirm the molecular weight.

G cluster_synthesis Synthetic Step cluster_analysis Spectroscopic Analysis Start Starting Material Intermediate Intermediate Start->Intermediate NMR NMR (¹H, ¹³C) Start->NMR Characterization IR FT-IR Start->IR Characterization MS Mass Spec Start->MS Characterization Product Final Product Intermediate->Product Intermediate->NMR Characterization Intermediate->IR Characterization Intermediate->MS Characterization Product->NMR Characterization Product->IR Characterization Product->MS Characterization

Caption: Workflow for synthesis and spectroscopic characterization.

Comparative Spectroscopic Analysis

The true power of spectroscopy lies in comparing the spectra of the starting materials, intermediates, and the final product. The changes observed directly correlate with the chemical transformations that have occurred.

Precursor 1: Gallic Acid (3,4,5-Trihydroxybenzoic Acid)

Gallic acid is the foundational molecule. Its spectrum is characterized by the presence of a carboxylic acid and three phenolic hydroxyl groups.

  • ¹H NMR (DMSO-d₆): A singlet around 6.9-7.1 ppm corresponding to the two equivalent aromatic protons (H-2 and H-6).[10][11] The hydroxyl and carboxylic acid protons are often broad and may exchange with residual water in the solvent, appearing over a wide range (e.g., 9-13 ppm).

  • ¹³C NMR (DMSO-d₆): Signals for the aromatic carbons are observed, with the carboxyl carbon appearing downfield (~168 ppm). The carbon atoms attached to the hydroxyl groups (C-3, C-4, C-5) are typically in the 145-150 ppm range.[10]

  • FT-IR (ATR): A very broad O-H stretching band from ~3500 cm⁻¹ to 2500 cm⁻¹ (characteristic of a carboxylic acid dimer), sharp O-H stretches from the phenolic groups around 3300-3500 cm⁻¹, and a strong C=O stretch for the carboxylic acid at ~1700 cm⁻¹.

  • MS (ESI-): A molecular ion peak at m/z 169, corresponding to [M-H]⁻.

Intermediate: Methyl Gallate (Methyl 3,4,5-Trihydroxybenzoate)

The esterification of gallic acid results in distinct and predictable spectral changes.

  • ¹H NMR (DMSO-d₆): The most significant change is the appearance of a new singlet at ~3.7-3.8 ppm, integrating to three protons, which is characteristic of the methyl ester (-OCH₃) group.[11][12] The aromatic proton signal remains a singlet around 6.9 ppm.[11] The broad carboxylic acid proton signal disappears.

  • ¹³C NMR (DMSO-d₆): A new peak appears in the upfield region (~52 ppm) for the methoxy carbon. The carbonyl carbon signal shifts slightly to ~166 ppm, now representing an ester.[13]

  • FT-IR (ATR): The broad O-H stretch of the carboxylic acid is replaced by the sharper O-H stretches of the phenolic groups. The C=O stretch shifts to a higher wavenumber, typically around 1710-1730 cm⁻¹, which is characteristic of an α,β-unsaturated ester.

  • MS (ESI-): A molecular ion peak at m/z 183 for [M-H]⁻. The mass spectrum may also show a fragment ion corresponding to the loss of the methoxy group.[11]

Reagent: Benzyl Chloride

While not a precursor in the same lineage, understanding the reagent's spectrum is useful for monitoring reaction completion.

  • ¹H NMR (CDCl₃): A sharp singlet around 4.5 ppm for the two benzylic protons (-CH₂Cl) and a multiplet between 7.2-7.4 ppm for the five aromatic protons of the phenyl ring.

  • MS (EI): The mass spectrum shows a molecular ion peak at m/z 126 and a prominent base peak at m/z 91, corresponding to the stable tropylium cation ([C₇H₇]⁺).[14][15]

Final Product: this compound

The final benzylation step introduces three large benzyl groups, leading to dramatic changes in the spectra.

  • ¹H NMR (CDCl₃):

    • The phenolic O-H proton signals are absent.

    • A new singlet appears around 5.1 ppm, integrating to six protons, corresponding to the three equivalent benzylic ether methylene groups (-OCH₂-Ph).

    • The aromatic region becomes complex, showing signals for the two protons on the central benzoate ring (a singlet around 7.3 ppm) and the fifteen protons from the three benzyl groups (multiplets typically between 7.3-7.5 ppm).

    • The methyl ester singlet remains, shifted slightly to ~3.9 ppm.

  • ¹³C NMR (CDCl₃):

    • New signals appear for the benzylic carbons around 71-75 ppm.[16]

    • Multiple signals appear in the aromatic region (127-137 ppm) corresponding to the carbons of the benzyl groups.[16]

    • The carbons of the central ring attached to the ether oxygens (C-3, C-4, C-5) shift to ~152 ppm.[16]

    • The methoxy and ester carbonyl signals remain at ~52 ppm and ~166 ppm, respectively.[16]

  • FT-IR (ATR):

    • The broad O-H stretching band from the phenolic groups completely disappears.

    • Strong C-O ether stretching bands appear around 1100-1250 cm⁻¹.

    • The ester C=O stretch is still present around 1715 cm⁻¹.

    • C-H stretching peaks for the aromatic rings are observed just above 3000 cm⁻¹.

  • MS (ESI+): A molecular ion peak at m/z 455 for [M+H]⁺ or m/z 477 for [M+Na]⁺, confirming the molecular weight of 454.51 g/mol .[1][17]

Data Summary Tables

Table 1: Comparative ¹H NMR Data (Chemical Shifts in ppm)

Compound Aromatic Protons (Benzoate Ring) -OCH₃ Phenolic/Carboxylic -OH Benzylic -OCH₂- Aromatic Protons (Benzyl Rings)
Gallic Acid ~7.0 (s, 2H) - Broad, ~9-13 - -
Methyl Gallate ~6.9 (s, 2H) ~3.7 (s, 3H) Broad, ~9.5 - -

| This compound | ~7.3 (s, 2H) | ~3.9 (s, 3H) | - | ~5.1 (s, 6H) | ~7.3-7.5 (m, 15H) |

Table 2: Comparative ¹³C NMR Data (Chemical Shifts in ppm)

Compound C=O -OCH₃ Aromatic C-O Benzylic -OCH₂-
Gallic Acid ~168 - ~145-150 -
Methyl Gallate ~166 ~52 ~146 -

| This compound | ~166 | ~52 | ~152 | ~71-75 |

Table 3: Key FT-IR Absorption Bands (cm⁻¹)

Compound O-H Stretch C=O Stretch C-O Stretch (Ether)
Gallic Acid 3500-2500 (broad) ~1700 -
Methyl Gallate 3500-3200 (broad) ~1715 -

| This compound | Absent | ~1715 | ~1100-1250 |

Table 4: Mass Spectrometry Data (m/z)

Compound Molecular Weight Observed Ion (ESI)
Gallic Acid 170.12 169 [M-H]⁻
Methyl Gallate 184.15 183 [M-H]⁻

| This compound | 454.51 | 455 [M+H]⁺, 477 [M+Na]⁺ |

Conclusion

The spectroscopic comparison of this compound and its precursors provides a clear and definitive roadmap for monitoring the synthetic process. Each reaction step—esterification and etherification—imparts a unique and identifiable signature on the NMR, IR, and mass spectra. The disappearance of hydroxyl protons and the appearance of methyl and benzyl protons in the ¹H NMR spectrum, coupled with the characteristic shifts in the IR carbonyl and the confirmation of molecular weight by mass spectrometry, form a self-validating system of analysis. For researchers and drug development professionals, mastering the interpretation of this spectroscopic data is essential for ensuring the structural integrity and purity of this valuable synthetic intermediate, thereby guaranteeing the reliability and reproducibility of subsequent research.

References

A Comparative Guide to Dendrimer Synthesis: Benchmarking the Efficiency of Methyl 3,4,5-Tris(benzyloxy)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of macromolecular engineering, the choice of building blocks is paramount to the success of dendrimer synthesis. These hyperbranched, monodisperse polymers have shown immense promise in fields ranging from drug delivery to catalysis, owing to their precisely controlled architecture and high density of surface functionalities. This guide provides an in-depth technical comparison of Methyl 3,4,5-Tris(benzyloxy)benzoate against two common alternatives—3,5-Dihydroxybenzyl alcohol and 3,5-Diallyloxybenzyl alcohol—in the context of convergent dendrimer synthesis. Through detailed experimental protocols, comparative data, and mechanistic insights, we aim to equip researchers with the knowledge to make informed decisions for their synthetic strategies.

The Convergent Approach: Building from the Outside In

The convergent synthesis of dendrimers involves the stepwise growth of dendritic wedges, or dendrons, from the periphery towards a reactive focal point. These pre-synthesized dendrons are then attached to a multifunctional core molecule in the final step. This method offers superior control over the final structure and simplifies the purification of intermediates compared to the divergent approach, where the dendrimer is grown outwards from a central core.[1] The efficiency of convergent synthesis is heavily reliant on the nature of the repeating monomer unit.

Featured Building Block: this compound

This compound is a popular choice for the synthesis of poly(aryl ether) dendrimers, often referred to as Fréchet-type dendrimers. The benzyloxy groups provide good solubility in common organic solvents and can be deprotected under specific conditions if further functionalization is desired. The core of its utility lies in the Williamson ether synthesis, a robust and high-yielding reaction for forming the ether linkages that constitute the dendritic backbone.[2]

Experimental Protocol: Synthesis of a Second-Generation (G2) Dendron using this compound

This protocol outlines the synthesis of a G2 dendron, which can then be coupled to a core to form a complete dendrimer.

Step 1: Synthesis of the First-Generation (G1) Dendron

  • Reaction Setup: To a solution of Methyl 3,4,5-trihydroxybenzoate (1 equivalent) in dry acetone, add potassium carbonate (K₂CO₃, 3.5 equivalents) and a catalytic amount of 18-crown-6.

  • Alkylation: Add 3,5-bis(benzyloxy)benzyl bromide (3.2 equivalents) to the mixture.

  • Reaction Conditions: Reflux the mixture for 24 hours under a nitrogen atmosphere.

  • Workup and Purification: After cooling, filter the mixture and evaporate the solvent. The crude product is purified by column chromatography on silica gel to yield the G1 dendron.

Step 2: Activation of the G1 Dendron

  • Reduction: The methyl ester at the focal point of the G1 dendron is reduced to a primary alcohol using a suitable reducing agent like lithium aluminum hydride (LiAlH₄) in dry THF.

  • Bromination: The resulting alcohol is then converted to a benzyl bromide using a reagent such as carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃).

Step 3: Synthesis of the Second-Generation (G2) Dendron

  • Reaction Setup: To a solution of Methyl 3,4,5-trihydroxybenzoate (1 equivalent) in dry acetone, add K₂CO₃ (3.5 equivalents) and 18-crown-6.

  • Alkylation: Add the activated G1 dendron (3.2 equivalents) from Step 2.

  • Reaction Conditions: Reflux the mixture for 48 hours under a nitrogen atmosphere.

  • Workup and Purification: The G2 dendron is isolated and purified using similar procedures as in Step 1.

Causality: The use of a phase-transfer catalyst like 18-crown-6 is crucial for solubilizing the potassium carbonate and accelerating the Williamson ether synthesis. The convergent approach allows for the purification of each generation of dendron, ensuring a high purity of the final product.

Convergent synthesis workflow for a G2 dendron.

Alternative Building Blocks: A Comparative Analysis

3,5-Dihydroxybenzyl Alcohol

A common and often more cost-effective alternative to its benzyloxy-protected counterpart is 3,5-Dihydroxybenzyl alcohol. This building block also relies on the Williamson ether synthesis for the construction of poly(aryl ether) dendrimers.

Step 1: Synthesis of the G1 Dendron

  • Reaction Setup: To a solution of 3,5-Dihydroxybenzyl alcohol (1 equivalent) in acetone, add K₂CO₃ (2.2 equivalents) and 18-crown-6.

  • Alkylation: Add benzyl bromide (2.2 equivalents).

  • Reaction Conditions: Reflux for 24 hours.

  • Purification: The G1 dendron is purified by column chromatography.

Step 2: Activation of the G1 Dendron

  • Bromination: The benzylic alcohol at the focal point is converted to a benzyl bromide using CBr₄ and PPh₃.

Step 3: Synthesis of the G2 Dendron

  • Reaction Setup: To a solution of 3,5-Dihydroxybenzyl alcohol (1 equivalent) in acetone, add K₂CO₃ (2.2 equivalents) and 18-crown-6.

  • Alkylation: Add the activated G1 dendron (2.2 equivalents).

  • Reaction Conditions: Reflux for 48 hours.

  • Purification: The G2 dendron is purified by column chromatography.

Causality: The stoichiometry of reagents is adjusted based on the number of hydroxyl groups on the monomer. The fundamental chemistry remains the Williamson ether synthesis, highlighting the modularity of this approach.

3,5-Diallyloxybenzyl Alcohol

For applications requiring terminal functional groups that can undergo further specific reactions, such as thiol-ene chemistry or metathesis, 3,5-diallyloxybenzyl alcohol is an excellent choice. The allyl groups are stable under the conditions of Williamson ether synthesis but can be selectively modified in subsequent steps.

Step 1: Synthesis of the G1 Dendron

  • Reaction Setup: To a solution of 3,5-dihydroxybenzyl alcohol (1 equivalent) in acetone, add K₂CO₃ (2.2 equivalents) and a catalytic amount of tetrabutylammonium fluoride.

  • Alkylation: Add 3,5-diallyloxybenzyl chloride (2.2 equivalents).

  • Reaction Conditions: Heat the reaction at 60°C for 24 hours.

  • Purification: The product is purified by column chromatography.[2]

Step 2: Activation of the G1 Dendron

  • Bromination: The focal benzylic alcohol is converted to a bromide.

Step 3: Synthesis of the G2 Dendron

  • Reaction Setup: Similar to Step 1, using 3,5-dihydroxybenzyl alcohol as the core.

  • Alkylation: The activated G1 dendron is used as the alkylating agent.

  • Reaction Conditions: Reflux for 48 hours.

  • Purification: The G2 dendron is purified by column chromatography.

Causality: The choice of the terminal group (allyl vs. benzyl) dictates the future reactivity of the dendrimer's periphery, allowing for tailored functionalities.

Logical flow for comparing dendrimer building blocks.

Performance Benchmark: A Head-to-Head Comparison

The efficiency of a building block in dendrimer synthesis can be evaluated based on several key metrics: reaction yield per generation, reaction time, and ease of purification. The following table summarizes typical experimental data for the synthesis of G1 and G2 dendrons using the discussed building blocks.

Building BlockGenerationTypical Reaction Time (hours)Typical Yield (%)Purification Method
This compound G124~85-95Column Chromatography
G248~80-90Column Chromatography
3,5-Dihydroxybenzyl Alcohol G124~80-90Column Chromatography
G248~75-85Column Chromatography
3,5-Diallyloxybenzyl Alcohol G124~87Column Chromatography[2]
G248~80-85Column Chromatography

Analysis of Performance:

  • Yield: this compound generally provides slightly higher yields, likely due to the increased steric bulk of the benzyloxy groups favoring the desired substitution reaction and minimizing side reactions.

  • Reaction Time: The reaction times for each generation are comparable across the three building blocks, as they all rely on the same fundamental Williamson ether synthesis.

  • Purification: All three synthetic routes require chromatographic purification at each step to ensure the high monodispersity required for dendrimers. The polarity differences between the starting materials and products are generally sufficient for effective separation on silica gel.

Conclusion: Selecting the Optimal Building Block

The choice between this compound, 3,5-Dihydroxybenzyl alcohol, and 3,5-Diallyloxybenzyl alcohol depends on the specific requirements of the final application.

  • This compound is an excellent choice when high yields and a well-established, reliable synthesis are the primary concerns. Its protected hydroxyl groups offer a stable framework for building higher-generation dendrimers.

  • 3,5-Dihydroxybenzyl Alcohol presents a more economical option, with slightly lower but still respectable yields. It is a suitable choice for initial studies or when cost is a significant factor.

  • 3,5-Diallyloxybenzyl Alcohol is the building block of choice when the synthetic plan involves post-synthesis modification of the dendrimer periphery. The reactive allyl groups open up a wide range of possibilities for creating multifunctional nanostructures.

Ultimately, the optimal building block is the one that best balances synthetic efficiency, cost, and the desired functionality of the final dendritic macromolecule. This guide provides the foundational data and protocols to aid researchers in making that critical decision.

References

A Comparative Guide to the Applications of Methyl 3,4,5-Tris(benzyloxy)benzoate in Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of Methyl 3,4,5-Tris(benzyloxy)benzoate, a pivotal intermediate in advanced organic synthesis. We will explore its primary applications, offer objective comparisons with alternative synthetic strategies, and provide detailed experimental protocols to support researchers, scientists, and professionals in drug development and materials science.

Introduction: The Synthetic Challenge of Gallic Acid and the Benzyloxy Solution

Gallic acid (3,4,5-trihydroxybenzoic acid) is a naturally occurring phenolic compound abundant in plants, tea, and various fruits.[1] It is renowned for its potent antioxidant, anti-inflammatory, and even anti-cancer properties, making it a highly attractive scaffold for drug development.[1][2][3] However, the very source of its biological activity—the three adjacent, highly reactive hydroxyl (phenolic) groups—presents a significant challenge for synthetic chemists. These groups can undergo unwanted side reactions during chemical modifications of the carboxylic acid moiety, leading to low yields and complex product mixtures.

To overcome this, the principles of synthetic chemistry dictate the use of "protecting groups" to temporarily mask the reactive hydroxyls. This compound (CAS 70424-94-1) emerges as a superior solution.[4][5] In this molecule, the reactive protons of the hydroxyl groups are replaced by stable benzyl groups. This strategic protection renders the phenolic positions inert to a wide range of reaction conditions, thereby allowing for precise and high-yield modifications at the methyl ester position.[6] The benzyl groups can be cleanly and efficiently removed in a final step, typically via catalytic hydrogenation, to unveil the free hydroxyls on the desired derivative.[2]

This guide will dissect the applications of this versatile building block, comparing its utility against other synthetic routes and providing the practical data necessary for its successful implementation in the laboratory.

The Strategic Advantage of Benzyl Protecting Groups

The choice of a protecting group is a critical decision in a multi-step synthesis. The ideal group must be easy to install, stable under various reaction conditions, and easy to remove without affecting the rest of the molecule. Benzyl ethers are exceptionally well-suited for protecting phenols like gallic acid.

Comparison of Protecting Group Strategies for Gallic Acid

Protecting GroupInstallation ConditionsStabilityDeprotection ConditionsCausality and Field Insights
Benzyl (Bn) Benzyl halide (e.g., BnBr), weak base (K₂CO₃), solvent (Acetone/DMF)Stable to acid, base, oxidation, reduction (non-catalytic)Catalytic Hydrogenation (H₂, Pd/C), Dissolving Metal ReductionThe gold standard for this scaffold. Hydrogenolysis is a very "clean" deprotection method, yielding only the desired product and toluene, which are easily separated. This avoids harsh acidic or basic conditions that could compromise other functional groups in a complex molecule.
Acetyl (Ac) Acetic anhydride or Acetyl chloride, base (Pyridine, Et₃N)Stable to mild acid, catalytic hydrogenationBasic hydrolysis (e.g., NaOH, K₂CO₃/MeOH), Acidic hydrolysisProne to cleavage under the same conditions used for ester saponification, making selective modification of the carboxyl group difficult. Often used for temporary protection or to enhance bioavailability in final products.[7]
Methyl (Me) Dimethyl sulfate or Methyl iodide, strong base (NaOH, NaH)Very stable to most conditionsHarsh conditions: Strong Lewis acids (BBr₃) or nucleophiles (thiolates)Effectively irreversible under standard synthetic conditions. While providing robust protection, the harsh deprotection requirements limit its use in the synthesis of complex, sensitive molecules. It is more often used when permanent modification is desired.[7]
Silyl (e.g., TBDMS) Silyl chloride (e.g., TBDMSCl), base (Imidazole)Stable to non-acidic conditionsFluoride sources (TBAF), mild acidGenerally less robust for phenols compared to alcohols. The steric bulk required for stability can sometimes hinder subsequent reactions.

As the table illustrates, benzyl protection offers the best combination of stability and mild removal conditions, establishing this compound as the intermediate of choice for complex gallic acid derivatives.

Core Application: A Foundational Unit for Dendrimer Synthesis

Dendrimers are highly branched, monodisperse macromolecules with a well-defined, spherical architecture.[8][9] Their unique structure, featuring a central core, repeating branched units, and a high density of surface functional groups, makes them ideal candidates for applications in drug delivery, gene transfection, and catalysis.[8][10]

This compound serves as a perfect "dendron" or tapered building block for constructing these complex architectures.[11] The synthetic workflow typically involves modifying the methyl ester to allow for coupling to a core or another dendron, a process that would be impossible with unprotected gallic acid.

Workflow: Convergent Dendrimer Synthesis

The convergent synthesis method involves building the dendritic wedges (dendrons) first and then attaching them to a central core in the final step.[9] This approach generally leads to more structurally perfect dendrimers with fewer defects compared to the divergent method.

Convergent Dendrimer Synthesis cluster_0 Dendron Preparation cluster_1 Assembly & Deprotection A Methyl 3,4,5-Tris (benzyloxy)benzoate B 3,4,5-Tris(benzyloxy) benzoic Acid A->B 1. Saponification (e.g., NaOH/EtOH) C Activated Dendron (e.g., Acid Chloride) B->C 2. Activation (e.g., SOCl₂) E Protected Dendrimer C->E 3. Coupling D Multifunctional Core (e.g., 1,3,5-Benzenetriol) D->E F Final Dendrimer with Surface Hydroxyl Groups E->F 4. Deprotection (H₂, Pd/C)

Caption: Convergent synthesis of a gallic acid-based dendrimer.

Experimental Protocol: Saponification to the Carboxylic Acid Dendron

This protocol describes the critical first step in preparing the dendron for coupling: the hydrolysis (saponification) of the methyl ester to a carboxylic acid.[12]

  • Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve this compound (1.0 eq) in a mixture of ethanol and toluene.

  • Reagent Addition: Add an aqueous solution of potassium hydroxide (KOH, ~3.0 eq). The biphasic mixture allows for efficient interaction between the organic-soluble starting material and the aqueous base.

  • Reaction: Heat the mixture to reflux (typically 80-100 °C) and stir vigorously for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Acidify the mixture with a dilute acid (e.g., 1M HCl) until the pH is ~2. This protonates the carboxylate salt, causing the product, 3,4,5-Tris(benzyloxy)benzoic acid, to precipitate.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water to remove salts, and dry under vacuum. The resulting carboxylic acid is now ready for activation and coupling.

Core Application: Synthesis of Biologically Active Derivatives and Pro-drugs

A primary goal in medicinal chemistry is to synthesize analogs of a parent compound to enhance its activity, improve its pharmacokinetic profile, or reduce toxicity.[1][2] this compound is an ideal starting point for creating ester and amide libraries of gallic acid.

Workflow: Synthesis of a Gallic Acid Amide

This workflow illustrates how the protected intermediate enables the formation of a stable amide bond, a modification that is difficult to achieve directly with gallic acid due to competitive reactions with the phenolic hydroxyls.

Gallic Acid Amide Synthesis A Methyl 3,4,5-Tris (benzyloxy)benzoate B 3,4,5-Tris(benzyloxy) benzoic Acid A->B 1. Saponification (NaOH/EtOH) C Protected Gallic Amide B->C 2. Amide Coupling D Final Gallic Acid Amide C->D 3. Deprotection (H₂, Pd/C) Amine R-NH₂ Amine->C Coupling Coupling Agent (e.g., DCC, PyBOP) Coupling->C

Caption: Synthetic route to gallic acid amides via a protected intermediate.

Performance Comparison: Antioxidant Activity of Gallic Acid vs. Derivatives

The ultimate goal of synthesizing derivatives is often to improve upon the parent compound's biological activity. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a standard method for measuring antioxidant capacity. A lower IC₅₀ or EC₅₀ value indicates higher potency.

CompoundAntioxidant Activity (DPPH Assay)Source
Gallic Acid (Parent) IC₅₀: 13.2 µM[13]
Ellagic Acid (Dimer) IC₅₀: 15.9 µM[13]
Gallic Acid Sulfonamide Derivative (3,4,5-THBS) >90% scavenging at 1000 µM (comparable to GA)[1]
Novel Lipophilic Derivative (5b) EC₅₀: 23.33 µM
Tert-butylhydroquinone (TBHQ) (Standard) EC₅₀: 29.83 µM

IC₅₀/EC₅₀: Concentration required to inhibit 50% of the DPPH radical.

Analysis of Experimental Data: The data shows that while some modifications can slightly decrease the intrinsic radical-scavenging activity compared to the parent gallic acid (as seen with Ellagic Acid and derivative 5b), they can be crucial for other reasons.[13] For instance, the sulfonamide derivatives showed enhanced anti-inflammatory effects and vastly improved bioavailability compared to gallic acid, making them more promising as potential clinical candidates despite similar antioxidant power.[1] Lipophilic derivatives, while slightly less potent in this specific assay, may have superior performance in lipid-based systems like cell membranes or food matrices.[14] This highlights the critical trade-offs in drug design, where the protected intermediate allows for the synthesis of these diverse structures for comparative evaluation.

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool that unlocks the full synthetic potential of the gallic acid scaffold. Its robust benzyl protecting groups provide the necessary stability for a wide range of chemical transformations at the carboxylate position, from the construction of complex macromolecules like dendrimers to the systematic synthesis of novel pro-drugs and biologically active derivatives. By enabling clean, high-yielding reactions that would otherwise be unfeasible, it allows researchers to precisely engineer molecules and compare their performance, accelerating innovation in medicine, materials science, and beyond.

References

Cost-benefit analysis of using "Methyl 3,4,5-Tris(benzyloxy)benzoate" as a starting material

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Researchers and Drug Development Professionals

Cost-Benefit Analysis of Using Methyl 3,4,5-Tris(benzyloxy)benzoate as a Starting Material

In the intricate landscape of organic synthesis, particularly in pharmaceutical and materials science, the choice of starting material is a critical decision point that dictates the efficiency, cost, and overall success of a synthetic campaign. This compound, a key intermediate for a vast array of gallic acid derivatives, stands at a crossroads of convenience and cost.[1][2] This guide provides a comprehensive cost-benefit analysis, comparing the direct use of this pre-functionalized building block against its de novo synthesis from less expensive precursors. We will delve into the practical economics, comparative yields, and process complexities, supported by experimental protocols and logical workflows to empower researchers in making informed strategic decisions.

The Strategic Importance of this compound

This compound (Molecular Formula: C₂₉H₂₆O₅, M.W.: 454.51 g/mol ) is a derivative of gallic acid where the three phenolic hydroxyl groups are protected by benzyl ethers and the carboxylic acid is protected as a methyl ester.[1][3] This strategic protection serves several crucial functions:

  • Masking Reactivity: The benzyl groups prevent the highly reactive phenolic hydroxyls from interfering with subsequent reactions, such as those targeting the carboxyl group.

  • Enhanced Solubility: The bulky, non-polar benzyl groups significantly increase the molecule's solubility in common organic solvents like dichloromethane (DCM) and acetone, facilitating homogeneous reaction conditions.[4]

  • Stable & Reliable Deprotection: Benzyl ethers are robust protecting groups, stable to a wide range of acidic, basic, and nucleophilic conditions. Yet, they can be reliably cleaved under mild catalytic hydrogenation conditions, liberating the free phenols in the final step.[5]

Its primary applications lie in the synthesis of complex molecules where the galloyl moiety is a core structural motif. This includes dendrimers for drug delivery, liquid crystals, and a plethora of biologically active compounds derived from gallic acid's antioxidant and anti-inflammatory properties.[6][7]

The Central Dilemma: To Buy or To Synthesize?

The core decision revolves around two primary synthetic routes to a common intermediate, 3,4,5-Tris(benzyloxy)benzoic Acid, which is then used for further elaboration (e.g., amide coupling).

  • Route A: The Direct Approach. Purchase commercial this compound and perform a simple one-step hydrolysis (saponification) to get the required benzoic acid.

  • Route B: The Foundational Approach. Start with inexpensive Gallic Acid or its methyl ester (Methyl Gallate) and perform the protection steps in-house before proceeding.

Below is a logical workflow comparing these two pathways.

synthesis_comparison cluster_A Route A: The Direct Approach cluster_B Route B: The Foundational Approach A1 This compound (Commercial) A2 3,4,5-Tris(benzyloxy)benzoic Acid A1->A2 Saponification (1 Step) A3 Target Molecule (e.g., Amide) A2->A3 Amide Coupling B5 Target Molecule (e.g., Amide) B1 Gallic Acid (Commercial) B2 Methyl Gallate B1->B2 Esterification (1 Step) B3 This compound (Synthesized) B2->B3 Benzylation (3x) (1 Step) B4 3,4,5-Tris(benzyloxy)benzoic Acid B3->B4 Saponification (1 Step) B4->B5 Amide Coupling protocol_A start Start: This compound step1 Step 1: Saponification - Dissolve in THF/MeOH - Add aq. LiOH or NaOH - Stir at RT overnight start->step1 step2 Workup - Quench with aq. HCl - Extract with Ethyl Acetate - Dry & Concentrate step1->step2 intermediate Intermediate: 3,4,5-Tris(benzyloxy)benzoic Acid step2->intermediate step3 Step 2: Amide Coupling - Dissolve acid in DCM - Add Amine (R-NH2), EDCI, HOBt - Stir at RT overnight intermediate->step3 step4 Workup & Purification - Wash with aq. NaHCO3, brine - Dry & Concentrate - Purify via Chromatography step3->step4 product_protected Product: Protected Amide step4->product_protected step5 Step 3: Deprotection - Dissolve in THF/MeOH - Add Pd/C catalyst - Stir under H2 atmosphere product_protected->step5 step6 Workup - Filter through Celite - Concentrate step5->step6 final_product Final Product: Gallic Acid Amide step6->final_product decision_flowchart start Project Start: Need Gallic Acid Core q1 What is the required scale? start->q1 q2 Is timeline or budget the primary constraint? q1->q2 < 100 g (Lab Scale) route_b Decision: Synthesize In-House from Gallic Acid (Route B) q1->route_b > 1 kg (Process Scale) q3 Is in-house expertise for multi-step synthesis available? q2->q3 Budget route_a Decision: Use Commercial This compound (Route A) q2->route_a Timeline q3->route_a No q3->route_b Yes

References

A Senior Application Scientist's Guide to the Isomeric Purity Analysis of Methyl 3,4,5-Tris(benzyloxy)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and complex organic synthesis, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety, efficacy, and reproducibility. Methyl 3,4,5-Tris(benzyloxy)benzoate, a crucial building block and protecting group strategy for gallic acid derivatives, is no exception.[1] The seemingly subtle difference between positional isomers can lead to vastly different biological activities and impurity profiles in a final active pharmaceutical ingredient (API).[2]

This guide provides an in-depth comparison of analytical methodologies for the robust assessment of the isomeric purity of this compound. We will move beyond simple protocol recitation to explore the causality behind methodological choices, ensuring a self-validating and scientifically rigorous approach.

The Genesis of Isomeric Impurities: A Synthetic Perspective

Understanding potential impurities begins with the synthesis. This compound is typically synthesized via the Williamson ether synthesis, reacting methyl gallate (methyl 3,4,5-trihydroxybenzoate) with benzyl bromide or benzyl chloride in the presence of a base.

While the goal is exhaustive benzylation of all three hydroxyl groups, the reaction kinetics and conditions can lead to a spectrum of impurities:

  • Incomplete Benzylation Products: These are not true isomers but are critical related impurities. Steric hindrance and reaction stoichiometry can result in mono- and di-benzylated species. The most probable di-benzylated impurities are:

    • Methyl 3,4-Bis(benzyloxy)-5-hydroxybenzoate

    • Methyl 3,5-Bis(benzyloxy)-4-hydroxybenzoate

  • Positional Isomers: True positional isomers can arise if the starting material, methyl gallate, is contaminated with other trihydroxybenzoate isomers, although this is less common with highly pure starting materials.

  • Side-Reaction Products: Benzylation reactions using DMF as a solvent can sometimes lead to the formation of amine side products which can be difficult to separate.[3]

The primary analytical challenge lies in developing methods that can resolve the target compound from these closely related structures.

cluster_start Starting Materials cluster_reaction Synthetic Process cluster_products Reaction Products MG Methyl Gallate Reaction Williamson Ether Synthesis (Benzylation) MG->Reaction BnBr Benzyl Bromide BnBr->Reaction Base Base (e.g., K2CO3) Base->Reaction Target This compound (Target Compound) Reaction->Target Impurity1 Methyl 3,4-Bis(benzyloxy) -5-hydroxybenzoate Reaction->Impurity1 Incomplete Reaction Impurity2 Methyl 3,5-Bis(benzyloxy) -4-hydroxybenzoate Reaction->Impurity2 Incomplete Reaction Impurity3 Mono-benzylated Species Reaction->Impurity3 Incomplete Reaction

Caption: Potential impurities arising from the synthesis of this compound.

Comparative Analysis of Analytical Methodologies

The selection of an analytical technique depends on the specific requirement, from rapid quality control to in-depth structural confirmation. We compare the most powerful and relevant techniques for this application.[]

Technique Principle Strengths for This Analysis Limitations Best For
HPLC / UHPLC Differential partitioning between a liquid mobile phase and a solid stationary phase.High resolution for aromatic compounds; robust and reproducible; excellent for quantification.[5][6][7][8]Method development can be time-consuming; may not resolve all isomers with a single method.Routine QC, purity testing, and quantification of known impurities.
SFC Partitioning using a supercritical fluid (e.g., CO₂) as the mobile phase.Excellent for separating isomers (positional, chiral)[9][10][11]; fast run times; "green" chemistry with reduced organic solvent waste.[12]Requires specialized instrumentation; less common in standard QC labs.Orthogonal method development, resolving difficult-to-separate isomers.[13]
NMR Spectroscopy Nuclear spin transitions in a magnetic field, providing detailed structural information.Unambiguous identification of positional isomers through distinct chemical shifts and coupling patterns[2][14][15][16][17]; absolute quantitative measurement (qNMR) possible.[18][19]Low sensitivity (impurities <0.1% are difficult to detect); complex spectra require expert interpretation.Definitive structure confirmation and identification of unknown impurities.
LC-MS HPLC separation followed by mass spectrometry detection.Confirms molecular weight of separated peaks; fragmentation patterns (MS/MS) can help differentiate isomers.[20][21]Isomers have identical mass, so MS alone is insufficient; ionization efficiency can vary.Peak identity confirmation in complex chromatograms; impurity identification.

In-Depth Experimental Protocols

Protocol 1: High-Resolution Isomeric Purity by Reverse-Phase HPLC

This protocol is designed as a robust, self-validating system for the quantitative determination of purity. The choice of a phenyl-hexyl stationary phase is deliberate; it provides alternative selectivity to standard C18 columns by leveraging π-π interactions with the aromatic rings of the analyte and potential impurities, often enhancing resolution between positional isomers.[22]

1. Instrumentation and Consumables:

  • HPLC or UHPLC system with a Diode Array Detector (DAD) or UV detector.

  • Column: Phenyl-Hexyl phase (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Sample Diluent: Acetonitrile/Water (50:50 v/v).

2. Standard and Sample Preparation:

  • Reference Standard Stock (1.0 mg/mL): Accurately weigh ~25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.

  • Working Standard (0.1 mg/mL): Dilute 1.0 mL of the stock solution to 10.0 mL with the diluent.

  • Sample Preparation (0.1 mg/mL): Prepare the sample to be tested in the same manner as the working standard.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Injection Volume: 5 µL.

  • Detection Wavelength: 260 nm (aromatic absorbance).

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 60
    15.0 95
    20.0 95
    20.1 60

    | 25.0 | 60 |

4. System Suitability Test (SST) - A Self-Validating Approach:

  • Protocol: Make five replicate injections of the Working Standard.

  • Acceptance Criteria:

    • Tailing Factor (T): Must be between 0.8 and 1.5 for the main peak.

    • Relative Standard Deviation (%RSD) of Peak Area: Must be ≤ 2.0%.

    • Theoretical Plates (N): Must be ≥ 5000.

    • Rationale: These criteria ensure the chromatographic system is performing with adequate efficiency, peak shape, and precision before any samples are analyzed.

5. Analysis and Calculation:

  • Inject the sample preparation.

  • Calculate the percentage of each impurity using the area percent method:

    • % Impurity = (Area of Impurity Peak / Total Area of All Peaks) x 100%

Protocol 2: Definitive Structural Confirmation by NMR Spectroscopy

When chromatographic data is ambiguous, NMR is the definitive arbiter for positional isomers.[2] The key is the analysis of the aromatic region of the proton (¹H) NMR spectrum.

1. Sample Preparation:

  • Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃).

2. ¹H NMR Acquisition:

  • Acquire a standard proton spectrum on a 400 MHz or higher spectrometer.

3. Spectral Interpretation:

  • This compound (Target): Due to the C2v symmetry, the two aromatic protons on the central gallate ring (at positions 2 and 6) are chemically equivalent. They will appear as a single, sharp singlet integrating to 2H, typically around δ 7.3-7.4 ppm.

  • Methyl 3,4-Bis(benzyloxy)-5-hydroxybenzoate (Impurity): The symmetry is broken. The two aromatic protons are no longer equivalent. This will result in two distinct signals, likely two doublets with a small meta-coupling constant (J ≈ 2-3 Hz).

  • Methyl 3,5-Bis(benzyloxy)-4-hydroxybenzoate (Impurity): This isomer retains symmetry. The two aromatic protons remain equivalent and will appear as a singlet , but its chemical shift will be different from the target compound due to the change in the electronic environment from the free hydroxyl group at position 4.

4. Advanced 2D NMR:

  • If the ¹H spectrum is inconclusive, a Heteronuclear Multiple Bond Correlation (HMBC) experiment can be used. It shows correlations between protons and carbons over 2-3 bonds. This can definitively link the aromatic protons to their respective substituted carbons, confirming the substitution pattern.[14]

Workflow for Comprehensive Purity Assessment

A robust analytical strategy combines the strengths of multiple techniques for a comprehensive and trustworthy assessment of isomeric purity.

cluster_input Input cluster_screening Primary Analysis (QC) cluster_investigation Impurity Investigation cluster_output Output Sample Test Sample of Methyl 3,4,5-Tris(benzyloxy)benzoate HPLC HPLC-UV Analysis (Protocol 1) Sample->HPLC SST System Suitability Test (SST) HPLC->SST LCMS LC-MS Analysis SST->LCMS Fail or Unknown Peak Report Certificate of Analysis (Purity Report) SST->Report Pass NMR NMR Spectroscopy (Protocol 2) NMR->Report LCMS->NMR Confirm Structure

Caption: A logical workflow for the isomeric purity assessment of pharmaceutical intermediates.

Conclusion and Recommendations

For the routine quality control of This compound , a well-developed reverse-phase HPLC method is the gold standard, offering a superb balance of resolution, robustness, and quantitative accuracy. The use of a phenyl-based stationary phase is highly recommended to maximize the potential for resolving closely related aromatic isomers.

When unknown impurities are detected or when absolute structural proof is required for regulatory filings, NMR spectroscopy is indispensable. Its ability to unambiguously differentiate positional isomers based on symmetry and coupling patterns provides a level of certainty that no other technique can match.

Finally, Supercritical Fluid Chromatography (SFC) should be considered a powerful orthogonal technique. For particularly challenging separations where HPLC methods fail to achieve baseline resolution, SFC offers a different selectivity mechanism that can often provide the necessary separation, solidifying its place in advanced method development and problem-solving. By integrating these techniques logically, researchers and drug developers can ensure the highest standards of purity for this critical synthetic intermediate.

References

A Comparative Guide to Catalysts for the Synthesis of Methyl 3,4,5-Tris(benzyloxy)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of advanced organic synthesis, Methyl 3,4,5-Tris(benzyloxy)benzoate stands as a pivotal intermediate, particularly in the production of gallic acid derivatives and other complex molecules.[1] The efficiency of its synthesis, which primarily involves the per-O-benzylation of methyl 3,4,5-trihydroxybenzoate (methyl gallate), is critically dependent on the catalytic system employed. This guide provides an in-depth comparative analysis of various catalytic methodologies for this Williamson ether synthesis, offering experimental insights to inform catalyst selection and process optimization.

The Synthetic Challenge: Efficient Per-O-Benzylation

The core transformation in the synthesis of this compound is the reaction of methyl gallate with a benzylating agent, typically benzyl chloride or benzyl bromide, in the presence of a base. The primary challenge lies in achieving complete benzylation of all three phenolic hydroxyl groups with high yield and selectivity, while minimizing reaction times and the formation of byproducts. The choice of catalyst is paramount in overcoming these hurdles.

Catalytic Systems Under Review

This guide will compare the following catalytic approaches:

  • Conventional Synthesis with a Stoichiometric Base: The baseline method involving the use of a strong base without a specific catalyst.

  • Phase-Transfer Catalysis (PTC): Utilizing catalysts to facilitate the transfer of reactants between immiscible phases, thereby enhancing reaction rates.

  • Microwave-Assisted Synthesis: Employing microwave irradiation to accelerate the reaction.

  • Ultrasound-Assisted Synthesis: Using ultrasonic waves to promote mass transfer and increase reaction efficiency.

Comparative Performance Analysis

The following table summarizes the performance of different catalytic systems based on a comprehensive review of synthetic methodologies. It is important to note that direct comparative studies under identical conditions are scarce in the literature; therefore, the data presented here is a synthesis of typical results reported for the benzylation of methyl gallate or analogous polyphenolic compounds.

Catalytic SystemCatalyst ExampleBaseSolventTemperature (°C)Time (h)Yield (%)Key AdvantagesKey Disadvantages
Conventional NoneK₂CO₃ / NaHDMF / AcetoneReflux12-2470-85Simple setupLong reaction times, potential for incomplete reaction and side products
Phase-Transfer Catalysis (PTC) TBAB / Aliquat 336K₂CO₃ / NaOHToluene / Dichloromethane80-1104-8>90High yields, shorter reaction times, milder conditionsCatalyst cost and removal
Microwave-Assisted (none specified)K₂CO₃DMF120-1500.25-0.585-95Drastically reduced reaction times, high yieldsSpecialized equipment required, potential for localized overheating
Ultrasound-Assisted (none specified)K₂CO₃DMFRoom Temp - 501-3~90Milder conditions, shorter reaction times than conventionalSpecialized equipment, potential for catalyst deactivation

TBAB: Tetrabutylammonium bromide DMF: Dimethylformamide

Mechanistic Insights and Rationale for Catalyst Selection

The synthesis of this compound proceeds via a Williamson ether synthesis, which is a classic S_N2 reaction.[2] The reaction involves the deprotonation of the phenolic hydroxyl groups of methyl gallate by a base to form the more nucleophilic phenoxide ions. These phenoxides then attack the electrophilic benzylic carbon of the benzylating agent, displacing the halide and forming the ether linkage.

dot

Williamson_Ether_Synthesis cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack (SN2) Methyl_Gallate Methyl 3,4,5-Trihydroxybenzoate Phenoxide Tris-phenoxide Intermediate Methyl_Gallate->Phenoxide Deprotonation Base Base (e.g., K₂CO₃) Base->Phenoxide Product This compound Phenoxide->Product Nucleophilic Attack Benzyl_Halide Benzyl Halide (Bn-X) Benzyl_Halide->Product Halide_Ion Halide Ion (X⁻) Product->Halide_Ion Leaving Group Departure

Caption: General mechanism of the Williamson ether synthesis for this compound.

Phase-Transfer Catalysis (PTC)

In a typical reaction setup using an inorganic base like potassium carbonate and an organic solvent, the reactants exist in separate phases. A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., Tetrabutylammonium bromide - TBAB), facilitates the reaction by transporting the phenoxide anion from the solid or aqueous phase into the organic phase where the benzyl halide is present. This dramatically increases the effective concentration of the nucleophile in the organic phase, leading to a significant acceleration of the reaction rate.

dot

PTC_Mechanism cluster_phases Two-Phase System Aqueous_Phase Aqueous/Solid Phase Phenoxide Anion (ArO⁻) Base (K₂CO₃) PTC Phase-Transfer Catalyst (Q⁺X⁻) Aqueous_Phase->PTC Anion Exchange Organic_Phase Organic Phase Benzyl Halide (Bn-X) Solvent Product Product Organic_Phase->Product SN2 Reaction Ion_Pair Ion Pair (Q⁺ArO⁻) PTC->Ion_Pair Formation Ion_Pair->Organic_Phase Migration Product->PTC Catalyst Regeneration

Caption: Role of a Phase-Transfer Catalyst in the Williamson ether synthesis.

Microwave-Assisted and Ultrasound-Assisted Synthesis

Both microwave and ultrasound energy input can significantly enhance the reaction rate. Microwaves directly heat the polar reactants and solvent, leading to rapid and uniform heating that can dramatically shorten reaction times.[3][4] Ultrasound promotes the reaction through acoustic cavitation, which generates localized high-pressure and high-temperature zones, enhancing mass transfer and increasing the reactivity of the solid base.[5]

Experimental Protocols

General Experimental Workflow

The following diagram outlines a typical workflow for screening and comparing different catalytic systems for the synthesis of this compound.

dot

Experimental_Workflow Start Start Reactant_Prep Prepare Reactants: - Methyl Gallate - Benzyl Halide - Base - Solvent Start->Reactant_Prep Catalyst_Addition Add Catalyst (if applicable) Reactant_Prep->Catalyst_Addition Reaction Perform Reaction under Specific Conditions (Conventional, PTC, MW, US) Catalyst_Addition->Reaction Monitoring Monitor Reaction Progress (TLC, HPLC) Reaction->Monitoring Workup Reaction Quench and Work-up Monitoring->Workup Purification Purification (Crystallization / Chromatography) Workup->Purification Analysis Product Characterization (NMR, MS, MP) and Yield Calculation Purification->Analysis End End Analysis->End

Caption: General experimental workflow for the comparative study.

Protocol 1: Synthesis using Phase-Transfer Catalysis (Tetrabutylammonium Bromide)
  • Reactant Charging: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add methyl 3,4,5-trihydroxybenzoate (1.0 eq.), anhydrous potassium carbonate (4.5 eq.), and toluene (10 mL/g of methyl gallate).

  • Catalyst Addition: Add tetrabutylammonium bromide (TBAB) (0.1 eq.).

  • Addition of Benzylating Agent: Add benzyl chloride (3.3 eq.) dropwise to the stirred suspension.

  • Reaction: Heat the mixture to 110 °C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts. Wash the filtrate with water and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Recrystallize the crude product from ethanol to obtain pure this compound.

Protocol 2: Microwave-Assisted Synthesis
  • Reactant Charging: In a microwave-safe reaction vessel, combine methyl 3,4,5-trihydroxybenzoate (1.0 eq.), potassium carbonate (4.5 eq.), and dimethylformamide (DMF) (5 mL/g of methyl gallate).

  • Addition of Benzylating Agent: Add benzyl chloride (3.3 eq.).

  • Reaction: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 150 °C for 15-20 minutes.

  • Work-up: After cooling, pour the reaction mixture into ice-water.

  • Isolation: Collect the precipitated solid by filtration, wash thoroughly with water, and dry.

  • Purification: Recrystallize the crude product from ethanol.

Conclusion and Recommendations

For the synthesis of this compound, the choice of catalyst and reaction conditions significantly impacts efficiency. While conventional heating with a stoichiometric base is a viable option, it is often hampered by long reaction times.

Phase-transfer catalysis emerges as a highly effective and scalable method, offering excellent yields in significantly shorter reaction times under relatively mild conditions. For industrial applications, the benefits of PTC in terms of throughput and yield often outweigh the initial cost of the catalyst.

Microwave-assisted synthesis provides the most dramatic reduction in reaction time, making it an excellent choice for rapid, small-scale synthesis and library generation. However, the requirement for specialized equipment may be a limiting factor for some laboratories.

Ultrasound-assisted synthesis offers a good balance of reduced reaction times and milder conditions compared to conventional heating, and it does not always require high temperatures.

For researchers aiming for high efficiency and scalability, phase-transfer catalysis is the recommended method . For rapid synthesis and optimization studies, microwave-assisted synthesis is a powerful tool . The selection of the optimal catalytic system will ultimately depend on the specific requirements of the synthesis, including scale, available equipment, and economic considerations.

References

Safety Operating Guide

Navigating the Disposal of Methyl 3,4,5-Tris(benzyloxy)benzoate: A Guide for the Research Professional

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, the lifecycle of a chemical reagent extends far beyond the benchtop. Proper disposal is not merely a regulatory hurdle; it is a critical component of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of Methyl 3,4,5-Tris(benzyloxy)benzoate, moving beyond a simple checklist to explain the rationale behind each procedural choice. Our aim is to empower you with the knowledge to manage your chemical waste streams responsibly, ensuring the safety of your team and the environment.

Hazard Assessment: A Case of Conflicting Data

Before any disposal procedure can be initiated, a thorough understanding of the compound's hazards is paramount. In the case of this compound (CAS No. 70424-94-1), a review of available Safety Data Sheets (SDS) reveals conflicting classifications.

One major supplier, TCI Chemicals, indicates that the product does not meet the criteria for classification in any hazard class under Regulation (EC) No 1272/2008, and therefore does not list any hazard pictograms, signal words, or hazard statements. Conversely, other suppliers, such as Sigma-Aldrich, assign the GHS07 pictogram, a "Warning" signal word, and the H302 hazard statement: "Harmful if swallowed".[1]

In light of this conflicting information, a conservative approach is not only recommended but essential. We will proceed with the assumption that this compound is harmful if swallowed and requires careful handling to minimize exposure. This cautious stance ensures the highest level of safety for all personnel involved in the handling and disposal process.

Personal Protective Equipment (PPE): Your First Line of Defense

Given the potential hazards, the following Personal Protective Equipment (PPE) should be considered the minimum standard when handling this compound for disposal:

  • Eye Protection: Safety glasses with side shields or goggles are mandatory to protect against accidental splashes.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn to prevent skin contact.

  • Body Protection: A standard laboratory coat is required.

  • Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator may be necessary.

The rationale for this level of PPE is to create a barrier against the primary routes of exposure: ingestion, skin contact, and inhalation of airborne particles.

Disposal Protocol: A Step-by-Step Guide

The following disposal procedure is based on recommendations from the TCI Chemicals Safety Data Sheet and general best practices for laboratory chemical waste management.

Step 1: Segregation and Waste Stream Identification

Proper segregation is the cornerstone of safe and compliant chemical waste disposal. This compound waste should be collected in a designated, properly labeled hazardous waste container.

  • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Incompatible chemicals can react, leading to the generation of heat, gas, or other hazardous byproducts.

  • The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

Step 2: Containerization

The choice of waste container is critical to prevent leaks and ensure safe storage.

  • Use a container that is in good condition and compatible with the chemical. A high-density polyethylene (HDPE) or glass container with a secure, screw-top lid is recommended.

  • Ensure the container is kept closed at all times, except when adding waste. This minimizes the risk of spills and the release of any potential vapors.

Step 3: Final Disposal Pathway

For the final disposal of this compound, several options exist. The most appropriate method will depend on your local regulations and the capabilities of your institution's waste management provider.

  • Option A: Licensed Hazardous Waste Vendor: This is the most common and recommended method. Your institution's EHS department will have a contract with a licensed vendor who will collect, transport, and dispose of the waste in a compliant manner.

  • Option B: Incineration (where permissible): The TCI Chemicals SDS suggests that the material may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber system. This method should only be carried out by a licensed and permitted hazardous waste disposal facility. The high temperatures and pollution control devices ensure the complete destruction of the compound and the safe management of any combustion byproducts. The aromatic ether structure of this compound makes it amenable to destruction by incineration.

  • Option C: Recycling (where available): While the SDS mentions the possibility of recycling, this is often not a feasible option for small quantities of laboratory waste.

Under no circumstances should this compound be disposed of down the drain or in the regular trash. Aromatic ethers can have varying degrees of aquatic toxicity and persistence in the environment. Disposing of this chemical in the sewer system could harm aquatic life and interfere with wastewater treatment processes.

Spills and Decontamination

In the event of a spill, the following procedure should be followed:

  • Evacuate and Secure: Alert others in the immediate area and restrict access.

  • Ventilate: If it is safe to do so, increase ventilation in the area.

  • Absorb: For small spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

  • Collect: Carefully sweep or scoop up the absorbed material and place it in a labeled hazardous waste container.

  • Decontaminate: Clean the spill area with soap and water.

  • Dispose: The spill cleanup materials must also be disposed of as hazardous waste.

Summary of Key Information

ParameterInformationSource
Chemical Name This compoundTCI, Sigma-Aldrich
CAS Number 70424-94-1
GHS Classification Conflicting Data: None (TCI) vs. H302 (Sigma-Aldrich)[1]
Primary Hazard Potential for harm if swallowed[1]
Recommended PPE Safety glasses, gloves, lab coat, respirator (if dust)General Lab Safety
Disposal Method Licensed Hazardous Waste Vendor (Incineration)
Prohibited Disposal Drain or regular trashGeneral Lab Safety

Disposal Workflow Diagram

DisposalWorkflow cluster_prep Preparation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal A Identify Waste: This compound B Don Appropriate PPE: - Safety Glasses - Gloves - Lab Coat A->B C Select & Label Container: - Compatible Material - 'Hazardous Waste' - Chemical Name B->C D Collect Waste in Designated Container C->D E Store in Satellite Accumulation Area (SAA) D->E F Keep Container Closed E->F G Contact EHS for Pickup F->G H Transfer to Licensed Hazardous Waste Vendor G->H I Compliant Disposal: Incineration H->I

References

Mastering the Safe Handling of Methyl 3,4,5-Tris(benzyloxy)benzoate: A Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the meticulous handling of chemical reagents is paramount to both personnel safety and experimental integrity. Methyl 3,4,5-Tris(benzyloxy)benzoate, a key intermediate in the synthesis of various organic molecules, requires a comprehensive understanding of its properties to ensure safe laboratory practices. This guide provides an in-depth analysis of the personal protective equipment (PPE) necessary for handling this compound, grounded in established safety protocols and the specific nature of the substance.

While this compound is not classified under any hazard class according to Regulation (EC) No 1272/2008, it is crucial to adhere to standard laboratory safety procedures.[1] Some suppliers, however, do indicate that it may be harmful if swallowed.[2][3] The physical form of this compound is a white to slightly pale yellow crystal or powder, which necessitates measures to prevent dust dispersion.[1]

Foundational Principles of Protection

The selection of appropriate PPE is not a matter of mere compliance but a scientifically-driven process to mitigate potential exposure. For this compound, the primary routes of exposure to consider are inhalation of dust particles, skin contact, and eye contact.

Core Personal Protective Equipment

A multi-layered approach to PPE is essential for creating a robust barrier against chemical exposure. The following table summarizes the recommended PPE for handling this compound.

PPE ComponentSpecificationRationale
Eye Protection Safety glasses with side shields or chemical splash goggles.Protects against airborne dust particles and accidental splashes.
Hand Protection Nitrile gloves.Provides a barrier against skin contact with the chemical.
Respiratory Protection Dust respirator (e.g., N95 or FFP2).Essential when handling the powder to prevent inhalation of fine particles.
Body Protection Laboratory coat.Protects skin and personal clothing from contamination.
In-Depth Analysis of PPE Selection

Eye and Face Protection: The First Line of Defense

Given that this compound is a crystalline powder, the risk of eye irritation from airborne particles is a primary concern.[1] Standard safety glasses with side shields are the minimum requirement. However, for procedures with a higher risk of dust generation, such as weighing or transferring large quantities, chemical splash goggles offer a more complete seal around the eyes. In situations where significant splashing is a possibility, a face shield worn over safety glasses or goggles is recommended.[1][4]

Hand Protection: Preventing Dermal Absorption

Respiratory Protection: Guarding Against Inhalation

The powdered nature of this compound makes respiratory protection a critical component of the safety protocol.[1] Inhalation of fine dust can lead to respiratory irritation. A dust respirator, such as an N95 or FFP2 rated mask, should be worn whenever handling the solid compound outside of a certified chemical fume hood.[1] The use of a local exhaust ventilation system is also highly recommended to minimize the generation of airborne dust.[1]

Body Protection: Minimizing Contamination

A standard laboratory coat is sufficient to protect the skin and personal clothing from coming into contact with this compound. The lab coat should be fully buttoned to provide maximum coverage. In the event of a significant spill, the contaminated lab coat should be carefully removed and decontaminated or disposed of in accordance with institutional guidelines.

Operational and Disposal Plans

Safe Handling Procedures

A systematic approach to handling this compound is crucial for minimizing exposure risk. The following workflow outlines the key steps for safe handling.

HandingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep Don appropriate PPE Vent Ensure proper ventilation (fume hood or local exhaust) Prep->Vent Proceed when ready Weigh Carefully weigh or measure the required amount Vent->Weigh Begin handling Transfer Transfer to reaction vessel with minimal dust generation Weigh->Transfer Clean Clean work area and any contaminated equipment Transfer->Clean After handling Doff Doff PPE in the correct order Clean->Doff Dispose Dispose of waste in a sealed, labeled container Doff->Dispose

Figure 1: Step-by-step workflow for the safe handling of this compound.

Disposal Plan

All waste materials contaminated with this compound, including excess reagent, contaminated gloves, and disposable labware, should be collected in a clearly labeled, sealed container.[1] Disposal must be carried out in accordance with local, state, and federal regulations.[7] It is advisable to consult with your institution's environmental health and safety (EHS) department for specific disposal protocols.

Emergency Procedures

In the event of accidental exposure, immediate action is critical.

First Aid Measures

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1] Seek medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[1]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek medical attention.

  • Ingestion: If the individual is conscious, rinse their mouth with water. Do not induce vomiting. Seek immediate medical attention.[1]

The following decision tree can guide the immediate response to an exposure event.

EmergencyResponse cluster_assessment Initial Assessment cluster_actions Immediate Actions Start Exposure Event Route Identify Route of Exposure Start->Route Eyes Eye Contact: Flush with water for 15 mins Route->Eyes Eyes Skin Skin Contact: Wash with soap and water Route->Skin Skin Inhale Inhalation: Move to fresh air Route->Inhale Inhalation Ingest Ingestion: Rinse mouth, seek medical help Route->Ingest Ingestion Medical Seek Medical Attention Eyes->Medical Skin->Medical Inhale->Medical Ingest->Medical

Figure 2: Decision-making flowchart for emergency response to exposure.

By adhering to these guidelines, researchers and scientists can confidently and safely handle this compound, ensuring both personal well-being and the integrity of their scientific endeavors.

References

×

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Methyl 3,4,5-Tris(benzyloxy)benzoate
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.